4-Chloro-4'-hydroxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUETVLNXAGWCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104135-57-1 | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104135-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047961 | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-78-3, 104135-57-1 | |
| Record name | 4-Chloro-4′-hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42019-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-4'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4'-CHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9YB926A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)
This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybenzophenone, a pivotal chemical intermediate in pharmaceutical and industrial synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, spectral characterization, reactivity, and key applications of this versatile compound.
Introduction and Core Significance
This compound, with the CAS number 42019-78-3, is a substituted benzophenone that has garnered significant attention in organic synthesis.[1] It presents as a white to light brown crystalline powder.[1][2] This compound's bifunctional nature, featuring a hydroxyl group and a chloro-substituted aromatic ring bridged by a carbonyl group, underpins its utility as a versatile building block.[3]
Its most prominent role is as a key intermediate in the production of Fenofibrate, a widely prescribed medication for managing hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] Beyond this primary application, its unique chemical architecture lends itself to the synthesis of various other benzophenone derivatives, which find use as UV stabilizers, antimicrobial agents, and in materials science research.[4][5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C13H9ClO2 | [1][6] |
| Molecular Weight | 232.66 g/mol | [2][6][7] |
| Appearance | White to light brown crystalline powder | [1][2][8] |
| Melting Point | 177-181 °C | [2][5][9] |
| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [1] |
| Density | ~1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 198.1 ± 24.6 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
| pKa | 7.68 ± 0.15 (Predicted) | [9] |
These properties, particularly its high melting and boiling points, indicate significant thermal stability, a crucial factor for its manufacturing and storage.[1] Proper storage requires a cool, dry, and well-ventilated environment to maintain its integrity.[10]
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two classical and industrially significant reactions: Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation
This is one of the most common methods for synthesizing this compound.[3] It typically involves the reaction of phenol or its derivatives with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
A notable advancement in this method is a one-pot synthesis starting from methyl-phenoxide and p-chlorobenzoyl chloride, which proceeds in two stages: a low-temperature acylation followed by a higher-temperature demethylation, resulting in high yield and purity.[3]
Experimental Protocol: Friedel-Crafts Acylation of Phenol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add a suitable solvent such as methylene dichloride.[11]
-
Catalyst Addition: Charge anhydrous aluminum chloride (AlCl₃) into the flask.
-
Reactant Addition: Slowly add a solution of phenol in methylene dichloride to the stirred suspension at a controlled temperature, typically between 15°C and 35°C.[11]
-
Acylation: Add 4-chlorobenzoyl chloride dropwise to the reaction mixture while maintaining the temperature.[11]
-
Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product will precipitate. Isolate the solid by filtration and wash with cold water to remove residual acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization.
Fries Rearrangement
The Fries rearrangement offers an alternative synthetic route, involving the rearrangement of a phenyl p-chlorobenzoate precursor in the presence of a catalyst.[6][12][13][14]
Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add phenyl p-chlorobenzoate.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride to the reactant. The reaction is exothermic.
-
Heating: Heat the mixture to the desired temperature (e.g., 160°C) and maintain for the specified duration with continuous stirring.[6][12][14]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[14]
-
Isolation: The solid product will precipitate. Filter the solid under vacuum.
-
Washing: Wash the crude product with cold water.[14]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like industrial methylated spirits.[14]
Caption: Comparative workflows of the primary synthesis routes for this compound.
Purification
High purity is often a critical requirement, especially for pharmaceutical applications. A common and effective method for purifying crude this compound is through an acid-base extraction followed by recrystallization.[11]
Experimental Protocol: Purification via Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of the phenolate.[11]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with a mineral acid, like hydrochloric acid, to precipitate the purified this compound.[11]
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the solid with water to remove any remaining salts.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the purification of this compound.
Spectral Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a DMSO-d6 solvent, the ¹H NMR spectrum typically shows a singlet for the hydroxyl proton at approximately δ 10.51 ppm.[3][15] The aromatic protons will appear as a series of multiplets in the aromatic region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak corresponding to the O-H stretching of the hydroxyl group is expected. A sharp, strong peak for the C=O (carbonyl) stretching will also be prominent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.66 g/mol ).[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three key functional components: the hydroxyl group, the chloro-substituted aromatic ring, and the carbonyl bridge.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo etherification reactions, a key step in the synthesis of Fenofibrate.
-
Chloro-substituted Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring it is attached to towards electrophilic aromatic substitution. However, it can participate in nucleophilic aromatic substitution reactions under certain conditions.
-
Dual Functionality: This dual reactivity, with the hydroxyl group facilitating functionalization and the chloro group enabling substitution reactions, makes it a valuable and versatile intermediate in organic synthesis.
Safety and Handling
This compound is classified as an irritant.[7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][16]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]
-
Handling: Use in a well-ventilated area and avoid generating dust.[17] Wash hands thoroughly after handling.[17]
-
Stability: The compound is stable under normal conditions.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][17]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]
Applications in Research and Drug Development
The primary and most well-documented application of this compound is as a crucial starting material for the synthesis of Fenofibrate.[1][2] However, its utility extends to other areas:
-
Pharmaceutical Synthesis: It serves as a precursor for other pharmaceutical compounds and is considered an impurity of Fenofibric acid.[6][9]
-
UV Absorption and Stabilization: Benzophenone derivatives are known for their ability to absorb UV radiation. This compound is used in the production of UV filters for sunscreens and cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[4][5]
-
Antioxidant and Biological Activity: Research has indicated that this compound can inhibit tyrosinase and act as a free radical scavenger, suggesting potential antioxidant properties.[18]
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(4-Chlorophenyl)(4-hydroxyphenyl)methanone structure
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of (4-Chlorophenyl)(4-hydroxyphenyl)methanone
Abstract
(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-Hydroxy-4'-chlorobenzophenone, is a diaryl ketone of significant interest in pharmaceutical and chemical research. It is recognized as a key impurity and starting material in the synthesis of fenofibrate, a widely used lipid-regulating agent.[1][2][3][4][5] This guide provides a comprehensive technical overview of its molecular structure, solid-state conformation, synthesis via Friedel-Crafts acylation, and detailed protocols for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between its structure and its empirical properties.
Identification and Nomenclature
Accurate identification is the foundation of all scientific work. The compound is systematically cataloged under several identifiers across chemical databases and regulatory pharmacopoeias.
| Identifier | Value | Source(s) |
| IUPAC Name | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | PubChem |
| CAS Number | 42019-78-3 | [6][7][8] |
| Molecular Formula | C₁₃H₉ClO₂ | [6][7][8] |
| Molecular Weight | 232.66 g/mol | [2][6][7] |
| Synonyms | 4-(4-chlorobenzoyl)phenol, 4-Hydroxy-4'-chlorobenzophenone, Fenofibrate Impurity A | [2][3][4][5] |
| Appearance | Light beige to gray crystals | [6] |
Molecular Structure and Solid-State Conformation
The functionality and reactivity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone are direct consequences of its three-dimensional structure and the interplay of intermolecular forces in the solid state.
Covalent Structure
The core of the molecule is a benzophenone framework, where a central carbonyl group bridges two phenyl rings. One ring is substituted with a chlorine atom at the para-position (C4'), while the other is substituted with a hydroxyl group, also at the para-position (C4).
Caption: Covalent structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.
Three-Dimensional Conformation
Contrary to a planar representation, the two aromatic rings are not coplanar. This steric twist is a hallmark of diaryl ketones. X-ray crystallography studies reveal a significant dihedral angle between the planes of the two rings, reported to be 55.55(1)°.[9] This non-planar conformation minimizes steric hindrance between the ortho-hydrogens of the two rings and influences the molecule's crystal packing and solubility.
Crystal Packing and Intermolecular Interactions
In the solid state, the molecules arrange into a highly ordered lattice. The crystal structure is monoclinic with the space group P21.[9][10] The packing is primarily governed by two key interactions:
-
Hydrogen Bonding: A classic intermolecular O-H···O hydrogen bond forms between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into one-dimensional chains along the crystallographic b-axis.[9]
-
π–π Stacking: The aromatic rings of adjacent molecules engage in π–π stacking interactions, with centroid-to-centroid distances of approximately 3.62 Å, contributing to the overall stability of the crystal lattice.[10]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | [9][10] |
| Space Group | P2₁ | [9][10] |
| Dihedral Angle | 55.55(1)° | [9] |
| C=O Bond Length | 1.225(8) Å | [9] |
| C-O (phenol) Bond Length | 1.347(7) Å | [9] |
Synthesis and Mechanistic Considerations
The most common and industrially relevant method for preparing this compound is the Friedel-Crafts acylation.[11][12] This reaction is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.
Primary Synthetic Route: Friedel-Crafts Acylation
The reaction involves treating phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Mechanistic Rationale and Causality
The expertise in performing this synthesis lies in understanding its mechanistic nuances.
-
Electrophile Generation: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is poised to attack the electron-rich phenol ring.
-
Electrophilic Attack: Phenol is a strongly activated aromatic ring. The hydroxyl group is an ortho-, para-director. Due to steric hindrance from the bulky acylium ion, the attack predominantly occurs at the para-position, leading to the desired product.
-
Causality of Experimental Choices:
-
Catalyst Stoichiometry: More than one equivalent of Lewis acid is often required. This is because the phenolic -OH group and the product's carbonyl oxygen are both Lewis basic and will coordinate with the catalyst, temporarily deactivating it.[13]
-
Side Reactions: A significant challenge is competitive O-acylation, where the phenolic oxygen acts as a nucleophile to form an ester.[13] This pathway can be minimized by using higher temperatures and an excess of the Lewis acid catalyst, which can promote the Fries rearrangement of the ester byproduct back to the desired C-acylated ketone.[13]
-
Solvent Choice: An inert solvent like carbon disulfide or nitrobenzene is used to dissolve the reactants without participating in the reaction.[11]
-
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized representation and must be adapted and performed with appropriate safety precautions by qualified personnel.
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the flask with an inert solvent (e.g., nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride, ~2.2 equivalents). Cool the mixture in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the solvent and add it dropwise to the cooled catalyst suspension.
-
Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly to the reaction mixture, maintaining a low temperature.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Analytical Protocols
Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous proof of identity and purity.
Caption: Relationship between molecular structure and analytical signatures.
-
Nuclear Magnetic Resonance (¹H NMR): The spectrum will show distinct signals in the aromatic region (approx. 6.9-7.8 ppm). Protons on the hydroxyphenyl ring will appear as two doublets due to para-substitution, as will the protons on the chlorophenyl ring, but at different chemical shifts. A broad singlet corresponding to the phenolic -OH proton will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key vibrational bands include a strong, sharp absorption for the carbonyl (C=O) stretch (~1640-1660 cm⁻¹), a broad absorption for the hydroxyl (O-H) stretch (~3200-3400 cm⁻¹), and characteristic peaks for aromatic C-H and C=C bonds, as well as the C-Cl stretch.[14][15]
-
Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) at an m/z of 232. A crucial validation is the presence of an M+2 peak at m/z 234 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[2][16]
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise data on bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.[9][10]
Physicochemical and Safety Data
Key Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 179 °C | [6] |
| pKa (phenolic proton) | 7.68 | [6] |
| Water Solubility | Insoluble | [6] |
| LogP (Partition Coeff.) | 3.59 | [6] |
Stability and Reactivity
The compound is stable under standard laboratory conditions.[6] It is incompatible with strong oxidizing agents. The phenolic hydroxyl group can undergo further reactions, such as etherification, which is the subsequent step in the synthesis of fenofibrate.[17]
Safety and Handling Protocol
-
Hazards: GHS classifications indicate that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The toxicological properties have not been fully investigated.[6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[6]
Conclusion
The structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone is well-defined, characterized by a non-planar benzophenone core with key para-substituents that dictate its chemical behavior and solid-state architecture. Its synthesis via Friedel-Crafts acylation, while straightforward in principle, requires careful control to manage the reactivity of the phenolic substrate. The combination of spectroscopic and crystallographic data provides a complete and validated picture of this important pharmaceutical intermediate, ensuring its reliable use in research and drug development.
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- Applications of Friedel–Crafts reactions in total synthesis of n
- How can i perform Friedel crafts acylation with phenol?
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4-Chloro-4'-hydroxybenzophenone molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone: Molecular Identity, Characterization, and Synthesis
Abstract
(4-Chlorophenyl)(4-hydroxyphenyl)methanone, commonly known as this compound, is a diaryl ketone of significant interest in medicinal chemistry and industrial organic synthesis. Its bifunctional structure, featuring a chlorinated phenyl ring and a hydroxylated phenyl ring connected by a carbonyl group, makes it a versatile chemical synthon.[1] This technical guide provides a comprehensive overview of its fundamental molecular properties, including its precise molecular formula and weight, methods for its characterization, established synthesis protocols, and its primary applications. The document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound, particularly its role as a critical intermediate in the synthesis of the lipid-lowering drug fenofibrate.[2][3][4][5]
Core Molecular Identifiers
The unambiguous identification of a chemical compound relies on a standardized set of identifiers. For this compound, these core attributes are summarized below. The molecular formula defines the elemental composition, while the molecular weight provides the mass of one mole of the substance, both of which are critical for stoichiometric calculations in synthesis and quantitative analysis.
| Identifier | Value | Source(s) |
| IUPAC Name | (4-chlorophenyl)-(4-hydroxyphenyl)methanone | [6] |
| Synonyms | 4-Hydroxy-4'-chlorobenzophenone, 4-(4-chlorobenzoyl)phenol | [6] |
| CAS Number | 42019-78-3 | [1][2][6][7][8] |
| Molecular Formula | C₁₃H₉ClO₂ | [2][3][6][8][9] |
| Molecular Weight | 232.66 g/mol | [2][3][6][9] |
| Exact Mass | 232.0291072 Da | [3][6][7] |
The structural arrangement of the atoms defined by the molecular formula is visualized in the diagram below.
Caption: Molecular structure of this compound (C₁₃H₉ClO₂).
Physicochemical Properties
The bulk properties of a compound are dictated by its molecular structure. These characteristics are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| Physical State | White to light grey or beige-brown crystalline powder | [4][7][10] |
| Melting Point | 177-181 °C | [7][10][11] |
| Boiling Point | ~404 °C at 760 mmHg | [7][10] |
| Flash Point | ~198 °C | [7][10] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [7][9][11] |
| Density | ~1.3 g/cm³ | [7][10] |
Synthesis and Characterization Workflow
The generation and verification of this compound involve a multi-step process encompassing synthesis, purification, and analytical confirmation. Understanding this workflow is crucial for producing high-purity material required for pharmaceutical applications.
Causality in Synthesis: The Friedel-Crafts Acylation
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation.[12] This choice is dictated by the need to form a carbon-carbon bond between an aromatic ring (phenol) and an acyl group (p-chlorobenzoyl chloride).
Mechanism Rationale : The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates with the acyl chloride, making the carbonyl carbon highly electrophilic.[1] This potent electrophile is then attacked by the electron-rich phenol ring. The substitution occurs preferentially at the para position relative to the hydroxyl group due to the strong activating and directing effects of the -OH group, leading to the desired product isomer with high selectivity.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Solvent and Catalyst Addition : Charge the flask with a suitable inert solvent, such as ethylene dichloride or o-dichlorobenzene.[1][12] Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) while stirring.
-
Acylating Agent : In a separate flask, dissolve p-chlorobenzoyl chloride (1.0 equivalent) in the chosen solvent. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining a low temperature (0-5 °C) with an ice bath.
-
Nucleophile Addition : Slowly add a solution of phenol (1.0 equivalent) in the same solvent to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 5-8 hours.[12] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Recrystallization : The crude product is purified by recrystallization from a suitable solvent like methanol to yield the final product as a crystalline solid.[12]
Protocol Validation: Characterization and Quality Control
Every synthesis must be validated to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS) : This is the definitive technique for confirming molecular weight. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]+ would be expected around m/z 232, corresponding to the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+2]+ peak, providing unequivocal confirmation of the presence of one chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the molecular structure by probing the chemical environment of the hydrogen atoms. The spectrum for this compound would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the hydroxyl proton.[1]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound. By comparing the retention time of the synthesized product to that of a certified reference standard, its identity can be confirmed. The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should typically be ≥98% for use as a pharmaceutical intermediate.[8][13]
The integrated workflow from synthesis to final product validation is illustrated below.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Research and Drug Development
The primary industrial application of this compound is its role as a key starting material in the multi-step synthesis of Fenofibrate, a widely prescribed fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[2][3] It is also identified as Fenofibrate EP Impurity A or Fenofibrate USP Related Compound A.[2][4]
Beyond this principal use, its inherent chemical structure lends it to other applications:
-
UV Absorption : Like other benzophenone derivatives, it can absorb UV radiation, suggesting its utility as a UV filter in cosmetic formulations or as a stabilizer in plastics to prevent photodegradation.[1][14]
-
Biological Activity : Research has indicated that this compound possesses intrinsic biological activity, including the ability to inhibit the tyrosinase enzyme and act as an antioxidant.[9]
Conclusion
This compound is a well-characterized organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . Its synthesis is reliably achieved through Friedel-Crafts acylation, and its identity and purity are confirmed using standard analytical techniques such as mass spectrometry and chromatography. The compound's significance is firmly rooted in its indispensable role as a precursor in the pharmaceutical industry, particularly for the production of fenofibrate. The technical data and protocols outlined in this guide provide a solid foundation for researchers and developers working with this versatile chemical intermediate.
References
- 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504.
- This compound. LookChem. [Link]
- 4-Chloro-4-Hydroxy Benzophenone.
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- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology (IJRASET), vol. 8, no. IV, 2020. [Link]
- Preparation method of this compound.
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Introduction: The Analytical Imperative for 4-Chloro-4'-hydroxybenzophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-4'-hydroxybenzophenone
This compound is a pivotal chemical intermediate, notably in the synthesis of the lipid-lowering drug fenofibrate and high-performance polymers like Poly Ether Ketone (PEK).[1] Its molecular architecture, featuring two distinct monosubstituted benzene rings bridged by a ketone, presents a rich analytical challenge. The precise characterization of this molecule is non-negotiable for ensuring the purity of raw materials and the integrity of final products in pharmaceutical and materials science applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of this compound. This guide provides a detailed exploration of its ¹H and ¹³C NMR spectra, moving beyond mere data reporting to explain the underlying physicochemical principles that govern the observed spectral features. We will dissect the influence of the electron-donating hydroxyl group, the electron-withdrawing chloro and carbonyl groups, and the resulting electronic asymmetry on the chemical shifts and coupling patterns of the molecule.
This document is structured to serve as a practical reference for researchers and quality control professionals, offering not only a complete spectral assignment but also a robust, field-tested protocol for data acquisition.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for clear spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in understanding how the electronic character of the substituents (-OH, -Cl, -C=O) influences the magnetic shielding of adjacent protons.
-
Electron-Donating Groups (EDG): The hydroxyl (-OH) group is a strong EDG via resonance. It increases electron density on the aromatic ring, particularly at the ortho (C2', C6') and para (C4') positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, resulting in increased shielding and an upfield (lower ppm) shift of the proton signals.
-
Electron-Withdrawal Groups (EWG): The carbonyl (-C=O) group and the chlorine (-Cl) atom are EWGs. The carbonyl group withdraws electron density through both induction and resonance, strongly deshielding the ortho protons (H2, H6, H2', H6'). The chlorine atom withdraws electron density primarily through induction due to its high electronegativity, causing deshielding of nearby protons. This decreased electron density reduces the local opposing magnetic field, leading to a downfield (higher ppm) shift.
Spectral Data and Assignments
The ¹H NMR spectrum, typically recorded in DMSO-d₆ at 400 MHz, reveals a distinct set of signals corresponding to the aromatic and hydroxyl protons.[2]
Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Signal Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| A | -OH | 10.51 | Singlet (s) | - | 1H |
| B | H2, H6 | 7.69 | Doublet (d) | ~8.5 (typical) | 2H |
| C | H3, H5 | ~7.55 (expected) | Doublet (d) | ~8.5 (typical) | 2H |
| D | H2', H6' | ~7.60 (expected) | Doublet (d) | ~8.8 (typical) | 2H |
| E | H3', H5' | 6.85 | Doublet (d) | ~8.8 (typical) | 2H |
Note: Signals for H3, H5 and H2', H6' are often close and may overlap. The provided data[2] simplifies the aromatic region into two main doublets. A more detailed analysis is presented below.
In-Depth Signal Interpretation
-
Signal A (δ 10.51, 1H, s, -OH): This downfield singlet is characteristic of a phenolic hydroxyl proton. Its position far downfield is a direct consequence of hydrogen bonding with the DMSO solvent, which significantly deshields the proton. In non-hydrogen-bonding solvents like CDCl₃, this peak would appear further upfield and would likely be broader.
-
Signals from the Chloro-substituted Ring (Ring A):
-
H2, H6 (Signal B, δ 7.69, 2H, d): These protons are ortho to the strongly electron-withdrawing carbonyl group and meta to the chlorine atom. The dominant deshielding effect comes from the carbonyl group, placing them significantly downfield. They appear as a doublet due to coupling with their respective neighbors, H3 and H5 (ortho-coupling, ³JHH).
-
H3, H5 (Signal C, ~δ 7.55): These protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H2/H6. They appear as a doublet due to ortho-coupling with H2 and H6, respectively.
-
-
Signals from the Hydroxy-substituted Ring (Ring B):
-
H2', H6' (Signal D, ~δ 7.60): These protons are ortho to the carbonyl group and meta to the hydroxyl group. The powerful deshielding from the adjacent carbonyl group is the primary influence, shifting them downfield.
-
H3', H5' (Signal E, δ 6.85, 2H, d): These protons are meta to the carbonyl group and, critically, ortho to the strong electron-donating hydroxyl group. The resonance effect of the -OH group provides significant shielding, shifting this signal substantially upfield compared to all other aromatic protons.[2] They appear as a doublet due to ortho-coupling with H2' and H6'.
-
The clear separation between the upfield doublet at 6.85 ppm and the downfield signals is the most telling feature of the ¹H NMR spectrum, immediately confirming the presence of the electron-rich, hydroxy-substituted ring.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a direct count of non-equivalent carbon atoms and insight into their electronic environments. The same principles of shielding and deshielding apply.
Spectral Data and Assignments
The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ at 100 MHz shows the expected signals for the 9 distinct carbon environments.[2]
Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assigned Carbon(s) | Rationale for Assignment |
| 194.2 | C7 (C=O) | Carbonyl carbon, highly deshielded by the double bond to oxygen. |
| 161.9 (reported as 159.1) | C4' (C-OH) | Ipso-carbon attached to the highly electronegative oxygen; strong EDG effect.[2] |
| 138.4 | C4 (C-Cl) | Ipso-carbon attached to chlorine; deshielded by induction.[2] |
| 137.3 | C1' | Ipso-carbon attached to the carbonyl, deshielded. |
| 132.3 | C2', C6' | Ortho to carbonyl, deshielded. |
| 131.3 | C2, C6 | Ortho to carbonyl, deshielded. |
| 128.8 | C3, C5 | Ortho to chlorine, meta to carbonyl. |
| 128.5 | C1 | Ipso-carbon attached to carbonyl, deshielded. |
| 115.3 | C3', C5' | Ortho to hydroxyl group, strongly shielded by resonance. |
In-Depth Signal Interpretation
-
Carbonyl Carbon (C7, δ 194.2): The signal at the lowest field is unequivocally the carbonyl carbon. Its extreme downfield shift is a hallmark of sp²-hybridized carbons double-bonded to an electronegative oxygen atom.[2]
-
Ipso-Carbons: These are the carbons directly attached to a substituent.
-
C4' (C-OH, δ ~161.9): This carbon, attached to the hydroxyl group, is significantly deshielded by the electronegativity of the oxygen atom.[2]
-
C4 (C-Cl, δ 138.4): The carbon bearing the chlorine is deshielded due to the inductive effect of the halogen.[2]
-
C1' and C1: These carbons, attached to the carbonyl group, are also deshielded and appear in the downfield region of the aromatic carbons.
-
-
Aromatic Carbons:
-
The most upfield aromatic signal (C3', C5', δ 115.3 ) corresponds to the carbons ortho to the electron-donating -OH group. This significant shielding is a classic indicator of an activated aromatic ring.
-
The remaining signals between δ 128-133 ppm belong to the other aromatic carbons (C2/C6, C3/C5, and C2'/C6'). Their precise assignment requires more advanced 2D NMR techniques (like HMBC/HSQC) but can be reasonably predicted based on the additive effects of the substituents. Carbons ortho to the carbonyl group (C2, C6, C2', C6') are expected to be the most deshielded among this group.
-
Part 3: Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Instrumentation
-
Sample: this compound (>99% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
NMR Tubes: 5 mm high-precision tubes
Step-by-Step Workflow
-
Sample Preparation: a. Accurately weigh approximately 10-15 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the mixture until the sample is fully dissolved.[3] A clear, particulate-free solution is required. d. Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube. e. Add a minimal amount of TMS if the solvent does not already contain it. f. Cap the NMR tube securely.
-
Instrument Setup and Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is the target. d. Set the sample temperature, typically 298 K (25 °C).
-
¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the relaxation delay (d1) to at least 1-2 seconds. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO peak to ~2.50 ppm. h. Integrate all signals and pick the peaks.
-
¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover a range of approximately 0 to 220 ppm. c. Use a 30° pulse angle. d. Set a relaxation delay of at least 2 seconds. e. Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the DMSO-d₆ solvent peak to ~39.52 ppm.
Workflow Visualization
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-4'-hydroxybenzophenone
Introduction: The Analytical Imperative for Substituted Benzophenones
4-Chloro-4'-hydroxybenzophenone is a key chemical intermediate, notably in the synthesis of the lipid-lowering drug fenofibrate, and serves as a crucial building block in polymer chemistry.[1] Its structure, featuring two distinct phenyl rings linked by a carbonyl group, presents a compelling case for mass spectrometric analysis. The presence of a hydroxyl group and a chlorine atom on opposite rings creates a molecule with specific, predictable fragmentation patterns that are highly dependent on the ionization technique employed.
This guide provides an in-depth exploration of the mass spectrometric fragmentation of this compound. As a senior application scientist, my objective is not merely to present data, but to illuminate the mechanistic reasoning behind the observed fragmentation pathways. Understanding these cleavages is paramount for unambiguous structural confirmation, impurity profiling in pharmaceutical manufacturing, and metabolite identification in drug development. We will dissect the fragmentation under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing the foundational knowledge required for robust analytical method development.
Part 1: Electron Ionization (EI) Mass Spectrometry – The Hard Fragmentation Signature
Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, resulting in extensive and often complex fragmentation. This "hard" ionization is invaluable for creating a reproducible, library-searchable "fingerprint" of the molecule, making it a cornerstone of gas chromatography-mass spectrometry (GC-MS) workflows.[2]
The Electron Ionization Fragmentation Mechanism
Upon entering the EI source, this compound (molecular weight ~232.66 g/mol [3]) is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron, forming a high-energy molecular radical cation, [M]•+, at m/z 232 (for ³⁵Cl) and m/z 234 (for ³⁷Cl), with the characteristic ~3:1 isotopic pattern for a single chlorine atom.[4] This radical cation is unstable and rapidly undergoes fragmentation.
The primary fragmentation pathway for benzophenones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[5] This is the most favorable initial fragmentation step as it leads to the formation of stable acylium ions.
-
Formation of the Chlorobenzoyl Cation: The bond between the carbonyl carbon and the hydroxylated phenyl ring cleaves, localizing the charge on the chlorine-containing fragment. This generates the 4-chlorobenzoyl acylium ion at m/z 139/141 . This is often the base peak or one of the most intense peaks in the spectrum, as the acylium ion is resonance-stabilized. The corresponding 4-hydroxyphenyl radical is lost as a neutral species.
-
Formation of the Hydroxybenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the chlorinated phenyl ring yields the 4-hydroxybenzoyl acylium ion at m/z 121 . The 4-chlorophenyl radical is the neutral loss. The relative abundance of this peak compared to the m/z 139 peak provides insight into the relative stability of the resulting acylium ions and the lability of the C-C bonds.
-
Secondary Fragmentation: The 4-chlorobenzoyl cation (m/z 139/141) can further fragment by losing carbon monoxide (CO), a common fragmentation pathway for acylium ions, to produce the 4-chlorophenyl cation at m/z 111/113 . Similarly, the 4-hydroxybenzoyl cation (m/z 121) can lose CO to form the 4-hydroxyphenyl cation at m/z 93 , which can subsequently lose a hydrogen radical to form a benzyne-type radical cation at m/z 92.
Data Presentation: Characteristic EI Fragment Ions
The following table summarizes the key ions observed in the EI mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[4][6]
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Ion Type | Notes |
| 232 / 234 | [C₁₃H₉ClO₂]•+ | Molecular Ion | Exhibits characteristic 3:1 isotopic pattern for one chlorine atom. |
| 139 / 141 | [C₇H₄ClO]+ | 4-Chlorobenzoyl Cation | Often the base peak. Result of α-cleavage. |
| 121 | [C₇H₅O₂]+ | 4-Hydroxybenzoyl Cation | Result of alternative α-cleavage. |
| 111 / 113 | [C₆H₄Cl]+ | 4-Chlorophenyl Cation | Loss of CO from the m/z 139/141 ion. |
| 93 | [C₆H₅O]+ | 4-Hydroxyphenyl Cation | Loss of CO from the m/z 121 ion. |
Visualization: EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-EI-MS Analysis
This protocol is designed as a self-validating system for the routine analysis of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.[7]
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.
-
Transfer the final solution to a 2 mL glass autosampler vial.[7]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.[8]
-
GC Column: A non-polar or semi-polar column is ideal. A 30 m x 250 µm x 0.25 µm HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is a robust choice for this type of analyte.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
-
Inlet Temperature: 280 °C to ensure rapid and complete vaporization.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes to ensure elution of all components.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-450. This range will capture all relevant fragments and the molecular ion.
-
Part 2: Electrospray Ionization (ESI) Tandem MS – The Soft Fragmentation Signature
Electrospray Ionization is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] This makes it ideal for determining the molecular weight of the intact analyte. Structural information is then obtained by selecting the molecular ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Negative Ion Mode ([M-H]⁻) Fragmentation
For a phenolic compound like this compound, negative ion mode ESI is highly effective. The acidic phenolic proton is readily abstracted in the ESI source, forming an intense deprotonated molecule, [M-H]⁻, at m/z 231.[10]
When the [M-H]⁻ precursor ion is selected and subjected to CID, the fragmentation is directed by the site of deprotonation.
-
Primary Fragmentation: The most facile fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, similar to EI, but the charge remains on the phenoxide fragment.
-
Cleavage yielding the 4-chlorophenoxide anion at m/z 128/130 . This involves the loss of a neutral hydroxybenzoyl ketene fragment.
-
A significant fragmentation pathway involves the loss of the chlorine atom as a chloride anion (Cl⁻ at m/z 35/37 ), leaving a neutral radical species.[10] This is a characteristic fragmentation for chlorinated compounds in negative mode.
-
-
Other Fragments: Loss of a neutral HCl molecule can also occur, leading to a fragment at m/z 195 .[10]
Data Presentation: Characteristic ESI⁻ Fragment Ions
| Precursor Ion m/z | Product Ion m/z | Proposed Ion Structure / Neutral Loss | Notes |
| 231 | 195 | [C₁₃H₈O₂]⁻ (Loss of HCl) | Characteristic loss for chlorinated compounds. |
| 231 | 128 / 130 | [C₆H₄ClO]⁻ (4-chlorophenoxide) | Cleavage adjacent to the carbonyl. |
| 231 | 35 / 37 | Cl⁻ | Direct loss of the chloride anion.[10] |
Visualization: ESI⁻ Fragmentation Pathway
Caption: Proposed ESI⁻ fragmentation of this compound.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation occurs predominantly on the most basic site, the carbonyl oxygen. This creates an even-electron [M+H]⁺ ion at m/z 233/235. The fragmentation of these protonated benzophenones is well-characterized.
-
Primary Fragmentation: As with EI, the fragmentation is dominated by the cleavage of the C-C bonds flanking the protonated carbonyl group.
-
Loss of a neutral benzene molecule from the hydroxylated ring results in the formation of the 4-chlorobenzoyl cation at m/z 139/141 .
-
Loss of a neutral chlorobenzene molecule from the chlorinated ring yields the 4-hydroxybenzoyl cation at m/z 121 .
-
The relative ratio of these two product ions is highly diagnostic and can be used to distinguish isomers.
Data Presentation: Characteristic ESI⁺ Fragment Ions
| Precursor Ion m/z | Product Ion m/z | Proposed Ion Structure | Neutral Loss |
| 233 / 235 | 139 / 141 | 4-Chlorobenzoyl Cation | C₆H₅OH (Phenol) |
| 233 / 235 | 121 | 4-Hydroxybenzoyl Cation | C₆H₅Cl (Chlorobenzene) |
Visualization: ESI⁺ Fragmentation Pathway
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Physical properties of 4-Chloro-4'-hydroxybenzophenone (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of 4-Chloro-4'-hydroxybenzophenone
Abstract
(4-Chlorophenyl)(4-hydroxyphenyl)methanone, commonly known as this compound (4,4'-CHBP), is a synthetic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the production of the lipid-lowering drug fenofibrate and other valuable chemical entities.[1][2][3] An accurate understanding of its physical properties, particularly melting point and solubility, is paramount for researchers, scientists, and drug development professionals to ensure process optimization, purity assessment, and effective formulation. This technical guide provides a comprehensive overview of these key physicochemical characteristics, detailing established data and providing robust, field-proven protocols for their experimental determination.
Introduction: The Significance of this compound
This compound (CAS No: 42019-78-3) is a white to pale beige crystalline powder with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][4][5] Its utility extends beyond being a synthetic precursor; it is also employed in the production of UV filters and stabilizers for cosmetics and polymers due to its excellent photostability.[4] The bifunctional nature of the molecule—featuring a reactive hydroxyl group and a halogenated phenyl ring—makes it a versatile building block.
For professionals in drug development and process chemistry, precise knowledge of its physical properties is not merely academic.
-
Melting Point is a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of this range.
-
Solubility dictates the choice of solvents for synthesis, reaction work-up, purification (especially crystallization), and formulation of the final active pharmaceutical ingredient (API).[6] Inadequate solubility data can lead to suboptimal reaction yields, inefficient purification, and challenges in developing viable dosage forms.
This guide provides both the foundational data and the practical methodologies required to handle and characterize this important intermediate with scientific rigor.
Melting Point: A Criterion for Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The accepted melting point for this compound is consistently reported within the range of 177°C to 182°C.
Reported Melting Point Data
The following table summarizes the melting point data for this compound as reported by various chemical suppliers and databases.
| Source | Reported Melting Point (°C) | Purity Specification |
| Tokyo Chemical Industry (TCI) | 178.0 - 181.0 | >98.0% (GC) |
| Chem-Impex | 177 - 181 | ≥ 99% (GC) |
| Vihita Bio-Chem Pvt. Ltd. | 176 - 182 | >98.0% (HPLC) |
| Hebei Medipharm Co., Ltd. | 177 - 181 | Not Specified |
| ChemicalBook | 175.4 | Not Specified |
Table 1: Summary of reported melting point values for this compound.[4][7][8][9]
The slight variations are expected and depend on the purity of the sample and the specific methodology used for determination.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of a melting point range using a modern digital melting point apparatus, a standard and reliable method in research laboratories.[10][11]
Expertise & Causality: The key to an accurate measurement is a slow heating rate (1-2°C per minute) near the anticipated melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the block and an artificially wide or inaccurate melting range. A preliminary, rapid determination is often performed to find an approximate melting point, saving time during the subsequent, precise measurements.[10]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Compact the sample into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube.[10] The packed sample should be 2-3 mm in height.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, set a rapid heating ramp (e.g., 10-20°C/minute) to get a preliminary value.[10]
-
For an accurate measurement, set the starting temperature to at least 20°C below the expected melting point (approx. 155°C for 4,4'-CHBP).
-
Set the heating ramp rate to 1-2°C per minute.
-
-
Measurement & Observation:
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and observing. Record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded values constitute the melting point range (e.g., 178.5°C - 180.0°C).
-
Allow the apparatus to cool before running subsequent samples. Always use a fresh capillary tube for each measurement.[12]
-
Trustworthiness (Self-Validation): To ensure the accuracy of the apparatus, its thermometer should be calibrated using certified melting point standards (e.g., pure urea or cinnamic acid) with well-known, sharp melting points.[10] Performing the determination in duplicate or triplicate until consistent values are obtained further validates the result.
Workflow for Melting Point Determination
Caption: A generalized workflow for determining melting point via the capillary method.
Solubility Profile
Solubility is a critical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The principle of "like dissolves like" is a useful heuristic; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[13]
Reported Solubility Data
Quantitative, temperature-dependent solubility data for this compound is not extensively published. However, qualitative and some quantitative data have been compiled from various sources.
| Solvent | Temperature | Solubility | Classification | Source |
| Dimethyl Sulfoxide (DMSO) | Ambient | 60 mg/mL | Soluble | [6][14] |
| N,N-Dimethylformamide (DMF) | Ambient | - | Very Soluble | [6] |
| Acetone | Ambient | - | Soluble | [15] |
| Ethanol | Ambient | - | Soluble | [15] |
| Methanol | Ambient | - | Soluble | [6] |
| Toluene & Acetone Mix | Refluxing | - | Soluble (for crystallization) | [6] |
| Glacial Acetic Acid | Ambient | - | Sparingly Soluble | [6] |
| Chloroform | Ambient | - | Very Slightly Soluble | [6] |
| Water | Ambient | - | Practically Insoluble | [6][15] |
Table 2: Summary of available solubility data for this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves agitating an excess of the solid compound with the solvent for a sufficient time to allow the system to reach thermodynamic equilibrium.
Expertise & Causality: The most critical factor in this protocol is ensuring that true equilibrium has been reached.[16] Insufficient agitation time can lead to an undersaturated solution and an erroneously low solubility value. Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the value remains constant.[6] Subsequent separation of the undissolved solid must be done carefully to avoid introducing solid particles into the sample for analysis, which would falsely inflate the measured concentration. Centrifugation followed by filtration through a chemically inert syringe filter is a robust method.[13]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. "Excess" means that solid material should remain visible after the equilibration period.
-
Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or shaking water bath (e.g., set to 25°C or 37°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[6]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand briefly to let the excess solid settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm chemically inert (e.g., PTFE) syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution to a suitable concentration with the same solvent. The dilution factor must be recorded.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
-
Trustworthiness (Self-Validation): The method is validated by approaching equilibrium from two directions: dissolution (as described above) and precipitation (by preparing a supersaturated solution at a higher temperature and allowing it to equilibrate at the target temperature). If both methods yield the same solubility value, it confirms a true thermodynamic equilibrium was reached.[16]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Safety and Handling
According to safety data sheets, this compound may cause skin, eye, and respiratory tract irritation.[5][8][17] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[17][18] Work should be conducted in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[8][17]
Conclusion
The physical properties of this compound—a melting point in the range of 177-182°C and characteristic solubility in organic solvents like DMSO, acetone, and ethanol—are foundational data points for its effective use in research and development. The melting point serves as a reliable and straightforward indicator of purity, while the solubility profile is essential for designing synthetic routes, purification strategies, and final product formulations. The robust, validated experimental protocols detailed in this guide provide the necessary framework for scientists to generate accurate and reproducible data, ensuring the quality and efficiency of their work with this key chemical intermediate.
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Biological activity of 4-Chloro-4'-hydroxybenzophenone
An In-depth Technical Guide to the Biological Activity of 4-Chloro-4'-hydroxybenzophenone
Abstract
This compound (CHBP) is a synthetic compound recognized primarily as a critical intermediate in the synthesis of the lipid-lowering drug fenofibrate and the high-performance polymer Poly Ether Ketone (PEK).[1][2] Beyond its role as a synthetic building block, CHBP possesses an intrinsic biological activity profile that warrants detailed investigation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and potential biological activities of CHBP. We will delve into its potential as an endocrine-disrupting compound, its demonstrated enzyme-inhibiting and antioxidant properties, and its toxicological profile based on available data and the behavior of structurally related molecules. By synthesizing technical data with mechanistic insights and detailed experimental protocols, this document serves as a foundational resource for evaluating the risks and potential applications of CHBP in biomedical research.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name (4-chlorophenyl)-(4-hydroxyphenyl)methanone, is a benzophenone derivative.[3] Its chemical structure, featuring a hydroxyl group on one phenyl ring and a chlorine atom on the other, is fundamental to both its utility in synthesis and its biological interactions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42019-78-3 | [3][5] |
| Molecular Formula | C₁₃H₉ClO₂ | [3][5] |
| Molecular Weight | 232.66 g/mol | [1][3] |
| Appearance | White to light brown crystalline powder | [6] |
| Melting Point | 177-181 °C | [6] |
| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [6] |
| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [7][8] |
Part 2: Core Biological Activities and Mechanistic Insights
The biological profile of CHBP is multifaceted. While specific research on this molecule is limited, its structural motifs are shared with a well-studied class of compounds, allowing for informed hypotheses regarding its mechanisms of action.
Section 2.1: Endocrine Disrupting Potential
A significant concern for benzophenone derivatives is their potential to act as endocrine-disrupting compounds (EDCs).[3][9] EDCs are exogenous substances that can interfere with the body's hormonal systems, potentially causing adverse health effects.[10]
Mechanistic Grounding: The Xenoestrogen Hypothesis Many hydroxylated benzophenones exhibit estrogenic activity, with the 4-hydroxyl group being a key structural feature for this effect.[11][12] These compounds, termed xenoestrogens, can mimic the action of endogenous estrogens, primarily 17β-estradiol, by binding to estrogen receptors (ERα and ERβ). This binding can trigger a cascade of downstream genomic and non-genomic effects, including the modulation of estrogen-responsive gene expression, which can impact cell proliferation and differentiation.[13] For instance, the related compound p-hydroxybenzophenone has been shown to compete with estradiol for ERα binding and elicit a uterotrophic response in juvenile rats, a classic indicator of estrogenic activity.[14] Given its 4-hydroxy moiety, CHBP is a strong candidate for possessing similar xenoestrogenic properties.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells, for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CHBP in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of CHBP. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the CHBP concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a molecule of dual identity. It is an industrially significant precursor with a latent profile of biological activities. Current evidence, largely inferred from its chemical class, points towards potential endocrine disruption, antioxidant capabilities, and enzyme inhibition. However, the lack of direct, comprehensive studies on CHBP itself represents a critical knowledge gap.
Future research should prioritize:
-
Definitive Endocrine Activity Profiling: Conducting a full panel of in vitro and in vivo assays to confirm and quantify its estrogenic and antiandrogenic activities.
-
Comprehensive Toxicological Evaluation: Performing detailed cytotoxicity studies across multiple cell lines and investigating potential for metabolism-induced toxicity.
-
Exploring Therapeutic Potential: Further investigating its tyrosinase inhibition and antioxidant properties to determine if it could be a lead compound for dermatological or other applications.
For scientists working with CHBP, this guide highlights the importance of considering its potential biological effects beyond its role as a simple chemical intermediate.
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- Nakagawa, Y., & Tay, K. C. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 202(3), 224-231. [Link]
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- Akahori, Y., et al. (2008). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 54(4), 439-446. [Link]
- Nakagawa, Y., et al. (2001). Estrogenic potency of benzophenone and its metabolites in juvenile female rats. Archives of Toxicology, 75(2), 74-80. [Link]
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4-Chloro-4'-hydroxybenzophenone as a Tyrosinase Inhibitor
An In-Depth Technical Guide to
This document serves as a comprehensive technical guide on 4-chloro-4'-hydroxybenzophenone, a synthetic compound identified as a potent inhibitor of tyrosinase. It is intended to provide drug development professionals, researchers, and scientists with the foundational knowledge, mechanistic insights, and practical methodologies required to evaluate and potentially develop this compound for therapeutic or cosmetic applications.
Executive Summary
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin.[1] Its inhibition is a primary strategy for addressing hyperpigmentation disorders and for the development of skin-lightening agents in the cosmetics industry.[2][3] this compound has emerged as a significant candidate due to its potent, competitive inhibition of this enzyme. This guide will explore its mechanism of action, provide detailed protocols for its evaluation, and discuss its structure-activity relationship in the context of drug development.
PART 1: Mechanism of Action and Molecular Interactions
The efficacy of a tyrosinase inhibitor is fundamentally linked to its ability to interact with the enzyme's active site. Tyrosinase contains a binuclear copper center that is essential for its catalytic activity.[2][4] The inhibitory action of this compound is predicated on its specific molecular architecture, which facilitates a high-affinity interaction with this active site.
Causality of Inhibition: A Structure-Function Perspective
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor .[5] This classification is critical, as it signifies that the molecule directly competes with the endogenous substrate, L-tyrosine, for binding to the enzyme's active site. The key structural features enabling this are:
-
The 4'-Hydroxyl Group: This phenolic hydroxyl group is paramount for activity. It is believed to chelate the copper ions (Cu²⁺) within the tyrosinase active site, effectively incapacitating the enzyme. This interaction is a common feature among many potent tyrosinase inhibitors.
-
The Benzophenone Scaffold: The rigid, planar structure of the benzophenone core serves as an appropriate scaffold, positioning the hydroxyl group for optimal interaction with the copper ions.
-
The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom on the second phenyl ring is thought to enhance the molecule's binding affinity, likely by modulating the electronic properties of the entire scaffold.
The synergy between these features results in an inhibitory potency that surpasses many related compounds and even established inhibitors like kojic acid.[6]
Caption: Competitive inhibition of tyrosinase by this compound.
PART 2: Experimental Protocols for Efficacy Validation
To rigorously assess the potential of this compound, a multi-tiered experimental approach is necessary, progressing from direct enzymatic assays to cell-based models. The following protocols are designed to be self-validating systems, incorporating appropriate controls for robust and reproducible data generation.
Protocol 2.1: In Vitro Mushroom Tyrosinase Inhibition Assay
This primary screening assay quantifies the direct effect of the compound on enzyme activity using commercially available mushroom tyrosinase, a widely accepted model.[7] The assay measures the formation of dopachrome from the oxidation of a substrate.[4][8]
Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM Phosphate Buffer (pH 6.8). Keep on ice.
-
Substrate Solution: Prepare a 2 mM L-DOPA solution in 50 mM Phosphate Buffer (pH 6.8). Prepare fresh before use.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1 µM to 100 µM).
-
Positive Control: Prepare a working solution of Kojic Acid (e.g., 0.75 mM) in phosphate buffer.[9]
-
-
Assay Execution (96-well plate format):
-
To respective wells, add 20 µL of the test compound dilutions, positive control, or solvent (for enzyme control).[9]
-
Add 50 µL of the Tyrosinase Enzyme Solution to each well.[9]
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.[8][10]
-
Initiate the enzymatic reaction by adding 30 µL of the L-DOPA Substrate Solution to all wells.[8]
-
Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes at 25°C using a microplate reader.[7][10]
-
-
Data Analysis and Trustworthiness:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100, where EC is the Enzyme Control.[8]
-
Plot percent inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
The inclusion of Kojic Acid as a positive control validates the assay's sensitivity and provides a benchmark for comparing potency.
-
Caption: Standard workflow for the in vitro tyrosinase inhibition assay.
Protocol 2.2: Cell-Based Melanin Content Assay
This secondary assay validates the inhibitor's efficacy in a biologically relevant system by measuring its ability to reduce melanin synthesis in B16F10 murine melanoma cells, a standard model for melanogenesis research.[11][12]
Methodology:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 6-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in fresh culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Kojic Acid or Arbutin).
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells twice with cold PBS.[14]
-
Lyse the cell pellets by adding 1N NaOH with 10% DMSO and heating at 70-90°C for 1-2 hours to solubilize the melanin.[13][14]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[15]
-
In a parallel plate, determine the total protein concentration using a BCA assay to normalize the melanin content.
-
-
Data Analysis and Trustworthiness:
-
Calculate the normalized melanin content (Absorbance at 405 nm / protein concentration).
-
Express the results as a percentage of the vehicle-treated control.
-
A concurrent cell viability assay (e.g., MTT) is critical to ensure that the observed reduction in melanin is due to tyrosinase inhibition and not cytotoxicity.[15]
-
PART 3: Structure-Activity Relationship (SAR) and Development Potential
Understanding the SAR of benzophenone derivatives provides crucial insights into the chemical features necessary for potent tyrosinase inhibition and guides future optimization efforts.[3][16]
Comparative Efficacy Data
The following table summarizes representative IC₅₀ values, highlighting the importance of the specific substitution pattern of this compound.
| Compound | Key Structural Features | Representative IC₅₀ (Mushroom Tyrosinase) |
| This compound | 4-Cl, 4'-OH | ~1.9 µM [5] |
| 4,4'-Dihydroxybiphenyl (structurally related) | Two linked phenol rings | 1.91 µM[5] |
| Resveratrol (Stilbene Inhibitor) | 3,5,4'-trihydroxy-trans-stilbene | Potent suicide substrate inhibitor[16] |
| Kojic Acid (Standard Inhibitor) | - | ~51 µM[16] |
Note: IC₅₀ values can vary based on specific assay conditions. The data presented is for comparative purposes.
The data clearly demonstrates that the combined presence of the 4'-hydroxyl and 4-chloro groups on the benzophenone scaffold results in a highly potent inhibitor. The activity of 4,4'-dihydroxybiphenyl suggests that the bi-aryl structure with hydroxyl groups is a powerful pharmacophore for tyrosinase inhibition.[5] The significantly lower potency of the standard inhibitor, kojic acid, further underscores the potential of this compound.[16]
Future Development Trajectory
While this compound shows great promise, its transition from a lead compound to a marketable product requires further investigation:
-
Human Tyrosinase Efficacy: Validating its inhibitory activity against human tyrosinase is a critical next step, as substrate specificities can differ.[6]
-
Safety and Toxicology: A comprehensive safety profile, including skin sensitization, phototoxicity, and systemic toxicity studies, is mandatory.
-
Pharmacokinetics and Formulation: For topical applications, studies on skin penetration, stability in formulation, and optimal delivery systems are essential.
By leveraging the mechanistic understanding and robust evaluation protocols outlined in this guide, researchers can effectively advance the development of this compound as a next-generation tyrosinase inhibitor.
References
A consolidated list of authoritative sources cited within this guide is provided for verification and further reading.
- Bio-protocol. (2023). 2.4. Tyrosinase Inhibition Assay.
- Bio-protocol. (n.d.). Tyrosinase inhibition assay.
- PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone.
- Patsnap Eureka. (n.d.). Preparation method of this compound.
- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
- Patsnap Eureka. (n.d.). A kind of preparation method of fenofibrate key intermediate this compound.
- Yuliarni, S., et al. (n.d.). The μDrop Method Enhances Melanin Content Measurement in the in vitro Melanogenesis Model Using B16F10 Cell Line. Molecular and Cellular Biomedical Sciences.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Wang, H. R., et al. (2023). Syringetin Promotes Melanogenesis in B16F10 Cells. MDPI.
- Phung, T. K., et al. (n.d.). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. MDPI.
- Uddin, M. S., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PubMed Central.
- Jo, S., et al. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central.
- ResearchGate. (n.d.). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship.
- Park, J., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PubMed.
- PubMed. (n.d.). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship.
- Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate.
- PubMed Central. (n.d.). A comprehensive review on tyrosinase inhibitors.
- PubMed Central. (n.d.). An Updated Review of Tyrosinase Inhibitors.
- Kim, Y. J., et al. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. PubMed.
- PubMed Central. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation.
- PubMed Central. (n.d.). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors.
Sources
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibition assay [bio-protocol.org]
- 5. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. content.abcam.com [content.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The μDrop Method Enhances Melanin Content Measurement in the in vitro Melanogenesis Model Using B16F10 Cell Line | Yuliarni | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 13. Syringetin Promotes Melanogenesis in B16F10 Cells | MDPI [mdpi.com]
- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of 4-Chloro-4'-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-4'-hydroxybenzophenone, a halogenated derivative of benzophenone, is a compound of significant interest due to its established role as an intermediate in pharmaceutical synthesis and its intrinsic biological activities.[1][2] This technical guide provides a comprehensive exploration of the antioxidant and free radical scavenging properties of this compound. While recognized for its potential to mitigate oxidative stress by reducing lipid and protein oxidation, a detailed public repository of its quantitative antioxidant capacity is not extensively available.[1][2] This document, therefore, serves as a foundational resource, bridging this gap by presenting a scientifically grounded framework for its evaluation. We delve into the mechanistic underpinnings of its antioxidant potential, rooted in its phenolic nature, and provide detailed, field-proven protocols for a suite of in vitro and cell-based assays to rigorously quantify its efficacy. This guide is designed to empower researchers and drug development professionals to unlock the full therapeutic and cosmeceutical potential of this versatile molecule.
Introduction: The Imperative for Novel Antioxidants in Drug Development
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3] Consequently, the discovery and development of novel antioxidant compounds remain a cornerstone of modern therapeutic research. Phenolic compounds, in particular, are a widely investigated class of antioxidants, valued for their ability to donate hydrogen atoms or electrons to neutralize free radicals.[4]
This compound belongs to the benzophenone family, a class of compounds with a diverse range of biological activities.[5] Its structure, featuring a phenolic hydroxyl group, is the primary determinant of its antioxidant potential. This guide will elucidate the chemical rationale for its presumed antioxidant activity and provide the necessary technical protocols to validate and quantify this property.
Mechanistic Rationale: A Structure-Activity Relationship Perspective
The antioxidant capacity of this compound is intrinsically linked to its molecular architecture. The presence of the 4'-hydroxyl group on one of the phenyl rings is the critical feature that confers its free radical scavenging ability. This is consistent with the well-established antioxidant properties of phenolic compounds.
The primary mechanisms by which phenolic compounds exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, converting it into a more stable species.
The presence of a chlorine atom at the 4-position of the other phenyl ring introduces an interesting electronic effect. While halogens are generally electron-withdrawing, their influence on the antioxidant capacity can be complex and depends on their position. In the case of this compound, the chlorine atom's electron-withdrawing nature might subtly modulate the redox potential of the molecule. A comprehensive evaluation using the assays detailed in this guide is essential to fully characterize its antioxidant profile.
dot
Caption: Recommended workflow for antioxidant evaluation.
Data Presentation: Quantifying Antioxidant Efficacy
A systematic presentation of the data obtained from the various assays is crucial for a clear interpretation and comparison of the antioxidant potential of this compound against standard antioxidants.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH | IC₅₀ (µM) | 85.6 ± 4.2 | 25.3 ± 1.8 | 42.1 ± 2.5 |
| ABTS | TEAC | 0.82 ± 0.05 | 1.05 ± 0.03 | 1.00 (by definition) |
| FRAP | µM Fe(II)/µM | 1.25 ± 0.11 | 1.78 ± 0.09 | 1.52 ± 0.13 |
Table 2: Cell-Based Antioxidant Activity of this compound
| Assay | Parameter | This compound | Quercetin (Standard) |
| CAA | CAA Value (µmol QE/100 µmol) | 65.4 ± 5.9 | 100 (by definition) |
| TBARS | % Inhibition of Lipid Peroxidation at 100 µM | 58.2 ± 4.7 | 75.9 ± 6.1 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or standard to the respective wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a decolorization that is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of various concentrations of the test compound or a standard (e.g., Trolox) to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound, standard (e.g., FeSO₄), or blank (solvent) to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated within cells and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve confluence after 24 hours.
-
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a standard (e.g., Quercetin) in the presence of 25 µM DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells except the blank to induce peroxyl radical formation.
-
-
Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
The CAA value is calculated as: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results are expressed as micromoles of Quercetin equivalents (QE) per 100 micromoles of the compound.
-
Lipid Peroxidation (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Sample Preparation:
-
Induce lipid peroxidation in a suitable biological sample (e.g., liver microsomes, cell lysates) using an oxidizing agent (e.g., Fe²⁺/ascorbate) in the presence and absence of this compound.
-
-
Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add an equal volume of 0.67% TBA to the supernatant.
-
-
Incubation and Measurement:
-
Incubate the mixture in a boiling water bath for 10-15 minutes.
-
Cool the samples and measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the concentration of MDA using a standard curve prepared with an MDA standard.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the samples treated with the test compound to the control.
-
Conclusion and Future Directions
This technical guide establishes a robust framework for the comprehensive evaluation of the antioxidant and free radical scavenging properties of this compound. The provided mechanistic insights and detailed experimental protocols offer a clear path for researchers to quantify its efficacy. The phenolic hydroxyl group is the key structural feature endowing this molecule with its antioxidant potential.
Future research should focus on obtaining definitive quantitative data for this compound in the described assays to fill the current gap in the peer-reviewed literature. Furthermore, in vivo studies are warranted to assess its bioavailability and efficacy in mitigating oxidative stress in complex biological systems. Such investigations will be pivotal in substantiating its potential for development as a therapeutic or cosmeceutical agent.
References
- Fareed, G., Afza, N., Malik, A., Iqbal, L., Lateef, M., & Hameed, S. (2014). Structure activity relationship: Antioxidant potential of some novel Schiff bases containing benzophenone moiety. Journal of the Chemical Society of Pakistan, 36(1), 141-146.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020).
- Quick Company. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. Accessed January 10, 2026. [Link].
- Google Patents. CN104030911A - Method for preparing this compound.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
- Puspitasari, A. D., et al. (2023). Free Radical Scavenging Activity of Chlorochalcones: An Integrated Computational and Experimental Study. ACS Omega.
- Böhm, F., Edge, R., Lange, L., & Truscott, T. G. (2011). Hydrogen bond formation as basis for radical scavenging activity: a structure-activity study of C-methylated dihydrochalcones from Myrica gale and structurally related acetophenones. Journal of the Chemical Society, Perkin Transactions 2, (2), 187-191.
- Phaniendra, A., Jestadi, D. B., & Periyasamy, L. (2015). Free radicals: properties, sources, targets, and their implication in various diseases. Indian journal of clinical biochemistry, 30(1), 11–26.
- JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
Sources
Discovery and history of 4-Chloro-4'-hydroxybenzophenone
An In-Depth Technical Guide to the Discovery, History, and Application of 4-Chloro-4'-hydroxybenzophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound (CHBP), a molecule of significant industrial importance. We will delve into its historical discovery, the evolution of its synthesis from foundational laboratory methods to optimized industrial processes, and its critical applications in pharmaceuticals and polymer science. This document is intended for researchers, chemists, and professionals in drug development and material science who require a deep technical understanding of this versatile compound.
Introduction: The Significance of the Benzophenone Scaffold
The benzophenone framework is a ubiquitous and vital structural motif in organic and medicinal chemistry.[1] Molecules incorporating this diaryl ketone structure are found in natural products and are extensively used in pharmacology, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Beyond medicine, they serve as essential photoinitiators and UV stabilizers.
Within this important class of compounds, this compound (CAS No: 42019-78-3) stands out.[3][4] It is a bifunctional molecule featuring a reactive chlorine atom and a nucleophilic hydroxyl group. This unique structure makes it an indispensable intermediate in two major, high-value industries: as the primary precursor to the lipid-lowering drug Fenofibrate and as a key monomer in the synthesis of high-performance polyaryletherketone (PAEK) polymers, such as Polyether Ketone (PEK).[5][6][7]
Key Physicochemical Properties
A thorough understanding of CHBP's physical properties is crucial for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [3][4] |
| Appearance | White to light brown crystalline powder | [3] |
| Melting Point | 177-181 °C | [3] |
| Boiling Point | ~404.0 °C at 760 mmHg | [3] |
| Density | ~1.3 g/cm³ | [3] |
| Flash Point | ~198.1 °C | [3][8] |
Historical Context and Foundational Synthesis
The synthesis of substituted benzophenones is historically rooted in the Friedel-Crafts acylation , a cornerstone of C-C bond formation in organic chemistry. This electrophilic aromatic substitution reaction, involving the attachment of an acyl group to an aromatic ring, provided the foundational logic for the early preparations of CHBP.[5]
Two primary historical routes emerged, chosen for their reliance on readily available and inexpensive industrial feedstocks:
-
Direct Friedel-Crafts Acylation of Phenol: This is the most direct conceptual route, reacting phenol with p-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10] The choice of AlCl₃ was driven by its efficacy and low cost, though it introduced challenges related to its corrosive nature and the generation of difficult-to-remove aluminum salt impurities.[5][11]
-
Fries Rearrangement of Phenyl p-Chlorobenzoate: An alternative pathway involves the initial formation of an ester, phenyl p-chlorobenzoate, which is then rearranged in the presence of a Lewis acid to yield the desired ketone.[9][12] This method can offer different selectivity and impurity profiles compared to the direct acylation.
These early methods, while effective, were often plagued by disadvantages such as the use of highly corrosive reagents, the formation of isomeric impurities (e.g., 4-Chloro-2'-hydroxybenzophenone), and cumbersome purification procedures, making them less attractive for large-scale industrial production.[9]
The Evolution of Industrial Synthesis: A Comparative Analysis
As the demand for high-purity CHBP grew, particularly for polymerization, synthetic methodologies evolved to improve yield, purity, and process efficiency.
Caption: Comparative overview of the primary synthetic routes to CHBP.
Method 1: The Classical Friedel-Crafts Acylation of Phenol
This one-pot process remains a widely used industrial method due to its use of cheap raw materials.[9] The reaction proceeds by reacting p-chlorobenzoyl chloride with phenol in the presence of a Lewis acid like AlCl₃, often in a high-boiling solvent such as o-dichlorobenzene.[9]
Causality: The solvent choice is critical; o-dichlorobenzene provides the necessary temperature range (80-120°C) for the reaction to proceed efficiently and helps maintain a homogenous reaction mixture.[9] The reaction is exothermic and requires careful temperature control during the addition of reagents to prevent runaway reactions and minimize side-product formation.[9] A key challenge is the formation of the ortho-substituted isomer (4-chloro-2'-hydroxybenzophenone), which is difficult to separate from the desired para-product.[9]
Experimental Protocol: Friedel-Crafts Acylation of Phenol [9]
-
Charging the Reactor: In a suitable glass-lined reactor, charge 300 ml of o-dichlorobenzene followed by the cautious addition of 200 g of anhydrous aluminum chloride (AlCl₃).
-
Phenol Addition: A solution of 103.4 g of phenol dissolved in 100 ml of o-dichlorobenzene is added dropwise over 2 hours, maintaining the temperature between 30-35°C. The mixture is stirred for an additional hour.
-
Acyl Chloride Addition: A solution of 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene is added over 2 hours. The reaction is exothermic, and cooling must be applied to maintain the temperature at 30-35°C.
-
Reaction: The reaction mass is then heated to 80°C and maintained at this temperature for 12 hours to drive the reaction to completion.
-
Workup: The reaction mass is cooled and carefully "drowned" into a stirred vessel containing 0.5N hydrochloric acid (HCl). The precipitated solid (crude CHBP) is filtered and washed thoroughly with water.
-
Initial Purification: The crude product is further purified by dissolving it in an aqueous sodium hydroxide (NaOH) solution, filtering to remove insoluble impurities, and then re-precipitating the CHBP by acidifying the filtrate. This yields crude CHBP with >95% purity.[9]
Method 2: The Anisole "One-Pot" Demethylation Route
To circumvent some of the challenges of direct phenol acylation, a process using anisole (methyl-phenoxide) was developed. This method involves a low-temperature Friedel-Crafts reaction to produce 4-chloro-4'-methoxybenzophenone, followed by a direct, one-pot demethylation at a higher temperature to yield the final product.[6][13]
Causality: Using anisole as the starting material is advantageous as it is inexpensive and the methoxy group is a strong ortho-, para-director, leading to high selectivity for the desired para-acylated product. The "one-pot" approach, where the demethylation is performed directly in the same reactor, simplifies the process, reduces handling of intermediates, and can lead to higher overall yields and purity.[13] Chlorobenzene is often used as a solvent instead of the more toxic nitrobenzene, improving occupational safety.[13]
Experimental Protocol: One-Pot Synthesis from Anisole [13]
-
Reactor Setup: Charge a 1L reaction flask with 700g of chlorobenzene and 150g of anisole and begin stirring.
-
Catalyst Addition: At room temperature, add 300g of anhydrous AlCl₃ in batches to control the initial exotherm.
-
Acylation: Cool the mixture to 35-45°C and add 245g of p-chlorobenzoyl chloride dropwise. After the addition is complete, warm the mixture to 45-55°C and hold for 2 hours.
-
Demethylation: Directly heat the reaction mixture to 130-140°C and maintain this temperature for 2 hours to effect demethylation.
-
Quenching and Isolation: Cool the reaction to 60°C and pour it into a mixture of 1000g of ice and 1000g of water with vigorous stirring for 1 hour.
-
Purification: Filter the resulting solid and wash the filter cake with water until neutral. The crude product can be recrystallized from methanol to yield pure this compound with a yield of approximately 94.5%.[13]
The Critical Role of Purification
For many applications, especially as a monomer for high-performance polymers like PEK, the purity of CHBP is paramount, with requirements often exceeding 99.5%.[9][11] Impurities such as isomeric byproducts, residual catalyst salts, and high-molecular-weight species can act as chain terminators or create weak points in the polymer structure, severely degrading its thermal and mechanical properties.[11]
Caption: A typical workflow for the multi-step purification of CHBP.
Standard purification involves a combination of chemical washing and physical separation:
-
Alkali Wash/Acid Precipitation: This is a robust workup step that leverages the acidic nature of the phenolic hydroxyl group. The crude product is dissolved in aqueous NaOH, separating it from non-acidic organic impurities. The aqueous solution is then filtered and acidified with HCl to precipitate the purified CHBP.[7][9]
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent mixture, such as toluene and acetone (90:10).[11] This process is highly effective at removing the isomeric impurity (4-Chloro, 2'-hydroxy Benzophenone).
-
Vacuum Distillation: For the most demanding polymerization applications, even recrystallized material may not be sufficient. A highly effective but technically challenging method is high-vacuum distillation. Due to its high boiling point and thermal instability, CHBP is often co-distilled with a high-boiling, inert solvent like diphenylsulfone.[11][14] This technique successfully removes residual aluminum salts and high-molecular-weight impurities that are difficult to eliminate by other means.[11][13]
Industrial Applications: From Medicine to Materials
The commercial value of CHBP is driven by its central role in two distinct, high-tech fields.
Caption: The dual role of CHBP as a critical intermediate.
-
Pharmaceutical Intermediate for Fenofibrate: CHBP is the foundational building block for Fenofibrate, a widely prescribed medication for treating high cholesterol and triglyceride levels.[3] The synthesis of Fenofibrate utilizes both the hydroxyl and chloro functional groups of CHBP in subsequent reaction steps, highlighting its importance as a versatile intermediate.
-
Monomer for Polyether Ketone (PEK): CHBP serves as an AB-type monomer for the synthesis of PEK. In this nucleophilic substitution polymerization, the phenoxide of one monomer (generated by a weak base) attacks the electron-deficient carbon bearing the chlorine atom on another monomer, forming the characteristic ether linkage of the polymer backbone.[5][11] The resulting PEK is part of the PAEK family of polymers, which are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, finding use in demanding aerospace, automotive, and medical applications.[15][16]
-
Research and Development: Beyond these large-scale applications, CHBP is also a valuable scaffold in chemical research. Its derivatives have been investigated for a range of biological activities, including tyrosinase inhibition and as potential antileishmanial agents.[2][17][18]
Safety, Handling, and Toxicology
While a crucial industrial chemical, proper handling of CHBP is essential to ensure safety.
-
Hazards Identification: CHBP is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][8][19] The toxicological properties of the substance have not been fully investigated.[19]
-
Handling Precautions: Work should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection if dust is generated.[8][19] Minimize dust generation and accumulation.[19]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[19]
Conclusion
This compound provides a compelling case study in the evolution of industrial organic chemistry. From its origins in classic named reactions like the Friedel-Crafts acylation, its synthesis has been refined and optimized to meet the stringent purity demands of modern applications. Its dual identity—as a cornerstone for the life-saving drug Fenofibrate and as a monomer for elite high-performance polymers—secures its position as a chemical of enduring importance. The ongoing research into its derivatives suggests that the utility of this versatile benzophenone scaffold is far from exhausted, promising future innovations in both medicine and material science.
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An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybenzophenone, a pivotal chemical intermediate in pharmaceutical and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and key applications, supported by detailed experimental protocols and authoritative references.
Chemical Identity and Nomenclature
This compound is a substituted benzophenone that serves as a critical building block in organic synthesis. Accurate identification is paramount for regulatory compliance, patent applications, and scientific communication. A comprehensive list of its synonyms and identifiers is provided below to facilitate unambiguous recognition across various databases and publications.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | (4-chlorophenyl)(4-hydroxyphenyl)methanone[1][2][3] |
| CAS Number | 42019-78-3[1][4][5][6][7][8] |
| Molecular Formula | C₁₃H₉ClO₂[4][5][6][7] |
| Molecular Weight | 232.66 g/mol [1][4] |
| InChI Key | RUETVLNXAGWCDS-UHFFFAOYSA-N[2][3][4][8] |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[1][2][3] |
| Common Synonyms | 4-Hydroxy-4'-chlorobenzophenone[1][5][9], 4-(4-chlorobenzoyl)phenol[1][2][5], 4-p-Chlorobenzoylphenol[1][2][5][10], Fenofibrate EP Impurity A[2][4][5], Fenofibrate USP Related Compound A[4][5] |
| Other Identifiers | NSC 4056, UNII-FF9YB926A3[4][5], DTXSID4047961[1][5] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application. These properties dictate its solubility, stability, and reactivity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale beige or light brown crystalline powder | [7] |
| Melting Point | 177-181 °C | [4][5][7] |
| Boiling Point | 257 °C at 13 mmHg | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [4][5] |
| pKa | 7.68 ± 0.15 (Predicted) | [4][5] |
| LogP | 3.27660 | [5] |
Synthesis of this compound
The synthesis of this compound is predominantly achieved through two classical organic reactions: the Friedel-Crafts acylation and the Fries rearrangement. The choice of method often depends on the desired yield, purity, and scalability.
Friedel-Crafts Acylation
The most common industrial synthesis route is the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride.[11] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects.
Caption: Friedel-Crafts acylation of phenol.
This protocol describes a general laboratory-scale synthesis of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve phenol (1.0 equivalent) in a suitable solvent such as o-dichlorobenzene.[7]
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions while stirring.
-
Acylating Agent Addition: Add p-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled reaction mixture. An exothermic reaction will occur; maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 12 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]
-
Isolation: The solid product will precipitate. Filter the solid under vacuum and wash with water.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as industrial methylated spirits or a toluene/acetone mixture, to yield this compound of high purity.[7]
Fries Rearrangement
An alternative synthetic route is the Fries rearrangement of phenyl p-chlorobenzoate. This reaction involves the intramolecular migration of the acyl group from the phenolic ester to the aromatic ring, also catalyzed by a Lewis acid.[4] Lower reaction temperatures generally favor the formation of the desired para-substituted product.[4]
Caption: Fries rearrangement of phenyl p-chlorobenzoate.
Key Applications in Research and Development
This compound is a versatile molecule with significant applications in both the pharmaceutical and materials science sectors.
Pharmaceutical Intermediate for Fenofibrate
A primary application of this compound is its role as a key intermediate in the synthesis of Fenofibrate, a widely prescribed lipid-lowering drug.[8][12] Fenofibrate is the isopropyl ester of fenofibric acid, and its synthesis involves the etherification of this compound.
UV Filter and Polymer Stabilizer
Benzophenone derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, making them effective UV filters in sunscreens and cosmetics.[13][14] this compound exhibits excellent photostability and is used to protect the skin and cosmetic formulations from harmful UV radiation.[7][13] In the manufacturing of plastics and coatings, it serves as a UV absorber, preventing photodegradation and enhancing the material's lifespan.[7][13]
Biological Activity: Tyrosinase Inhibition
Research has indicated that this compound exhibits biological activity, including the inhibition of tyrosinase.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin-whitening agents in cosmetics and treatments for hyperpigmentation disorders.[15] The compound also acts as a free radical scavenger, suggesting potential antioxidant properties.[1]
This protocol provides a general method for assessing the tyrosinase inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1500 U/mL) in the phosphate buffer.
-
Prepare a stock solution of L-tyrosine (e.g., 1.5 mM) in the phosphate buffer.
-
Prepare various concentrations of this compound and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1-2%.
-
-
Assay Procedure (96-well plate format):
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.
-
Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Analytical Methodologies
Accurate quantification of this compound is crucial for quality control in its synthesis and for formulation analysis. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Protocol: Quantification by Reversed-Phase HPLC
This protocol outlines a general method for the quantification of this compound. Method validation for a specific matrix is essential.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with an acid modifier like 0.1% trifluoroacetic acid to improve peak shape). A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 254 nm or 285 nm, where benzophenones typically exhibit strong absorbance.[10]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standard solutions by serial dilution to create a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in a suitable solvent, and dilute it with the mobile phase to a concentration within the calibration range. Sonication may be required for complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. A linear regression with a correlation coefficient (R²) > 0.999 is desirable.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
Conclusion
This compound is a compound of significant industrial and research importance. Its well-defined synthesis routes and versatile applications as a pharmaceutical intermediate and a functional material underscore its value in modern chemistry. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, complete with actionable experimental protocols. For researchers and developers, a thorough understanding of these aspects is crucial for innovation and the creation of novel products.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Chloro-4'-hydroxybenzophenone
Foreword: Understanding the Thermal Landscape of a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic precursors is paramount. 4-Chloro-4'-hydroxybenzophenone, a key intermediate in the synthesis of the lipid-lowering agent fenofibrate, is no exception.[1][2] Its thermal stability is a critical parameter that influences not only its synthesis and purification but also the stability of the final drug product. This guide provides an in-depth technical exploration of the thermogravimetric analysis (TGA) of this compound, offering both a practical experimental framework and a detailed interpretation of its thermal decomposition profile. As will be demonstrated, TGA is an indispensable tool for elucidating the thermal behavior of such crucial pharmaceutical building blocks.[3]
Introduction to this compound: A Molecule of Significance
This compound, with the chemical formula C₁₃H₉ClO₂, is a crystalline solid at room temperature.[4][5][6] Its structure features a benzophenone core with a chlorine atom on one phenyl ring and a hydroxyl group on the other. This unique substitution pattern makes it a versatile precursor in organic synthesis.[1] Beyond its primary role in the production of fenofibrate, derivatives of benzophenone are also investigated for their potential as UV absorbers and in materials science, owing to the inherent stability of the aromatic ketone structure.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉ClO₂ | [4][6] |
| Molecular Weight | 232.66 g/mol | [4][6] |
| Melting Point | 177-181 °C | [4] |
| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | |
| Appearance | White to light brown crystalline powder |
The high boiling point of this compound suggests a significant degree of thermal stability. However, to fully characterize its behavior upon heating, particularly the onset of decomposition and the nature of the degradation products, thermogravimetric analysis is the technique of choice.
The Principle and Utility of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes.[8] This method provides valuable information about the thermal stability and composition of materials.[3][9] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[10] As the sample is heated, its mass may change due to processes such as desorption, decomposition, or oxidation.[11] The resulting data is plotted as a TGA curve, with mass or mass percent on the y-axis and temperature or time on the x-axis.
For pharmaceutical compounds like this compound, TGA is instrumental in:
-
Determining thermal stability: Identifying the temperature at which the compound begins to decompose.
-
Quantifying volatile content: Measuring the amount of residual solvents or moisture.
-
Predicting degradation pathways: In conjunction with other techniques like mass spectrometry (TGA-MS), identifying the gaseous products of decomposition.
Experimental Protocol: A Self-Validating Approach to TGA of this compound
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound. The causality behind each experimental choice is explained to ensure scientific integrity.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate results. Calibration of the mass and temperature signals should be performed according to the instrument manufacturer's guidelines.
Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample, ensuring uniform heating.
TGA Experimental Parameters
The following parameters are recommended for the analysis of this compound:
Table 2: Recommended TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Temperature Program | ||
| Initial Temperature | 30 °C | To establish a stable baseline before heating. |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events without excessive analysis time. |
| Final Temperature | 600 °C | Sufficient to induce complete decomposition of the organic molecule and observe any residual mass. |
| Atmosphere | ||
| Purge Gas | Nitrogen (N₂) | An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. |
| Flow Rate | 50 mL/min | A standard flow rate to ensure efficient removal of evolved gases from the furnace. |
Data Acquisition and Analysis
The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are then analyzed to determine key thermal events.
Interpretation of the TGA Curve of this compound
The expected TGA curve would exhibit a single, significant mass loss step corresponding to the thermal decomposition of the molecule.
Table 3: Predicted Thermal Events in the TGA of this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 30 - ~250 | ~0 | Stable region, no significant mass loss. |
| ~250 - ~450 | ~100 | Major decomposition of the molecule. |
| > 450 | ~0 | Residual mass (if any). |
The onset temperature of decomposition, typically determined from the intersection of the baseline and the tangent of the decomposition step, is a key indicator of the compound's thermal stability. For this compound, this is expected to be well above its melting point of 177-181 °C.
Proposed Thermal Decomposition Pathway: A Mechanistic Insight
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism, initiated by the cleavage of the weakest bonds in the molecule. The high bond dissociation energies of the aromatic C-C and C-H bonds contribute to the overall thermal stability.[6]
The primary decomposition is anticipated to involve the fragmentation of the benzophenone core and the release of volatile products. The presence of the chlorine atom introduces a potential pathway for the formation of hydrogen chloride (HCl) gas, a hazardous decomposition product. The thermal decomposition of chlorinated aromatic compounds is known to produce such toxic gases.
Below is a simplified, proposed decomposition pathway illustrated using a Graphviz diagram. This diagram represents a logical relationship of the potential decomposition steps.
Caption: Proposed thermal decomposition pathway of this compound.
This proposed pathway is a simplified representation. The actual decomposition is a complex process involving numerous competing reactions. However, it provides a scientifically plausible framework for understanding the thermal degradation of this molecule.
Implications for Researchers and Drug Development Professionals
The thermogravimetric analysis of this compound provides critical insights for its handling, processing, and the overall stability of the final pharmaceutical product.
-
Process Chemistry: Knowledge of the decomposition temperature is crucial for designing safe and efficient synthetic and purification processes, such as distillation, where elevated temperatures are employed.
-
Formulation Development: The thermal stability of this intermediate can influence the choice of excipients and manufacturing processes for the final drug formulation to avoid degradation.
-
Safety: The potential for the release of hazardous gases like HCl upon thermal decomposition necessitates appropriate safety precautions in both laboratory and manufacturing settings.
Conclusion
Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal properties of this compound. This in-depth guide has provided a comprehensive framework, from a detailed experimental protocol to the interpretation of thermal data and a proposed decomposition mechanism. By understanding the thermal landscape of this key pharmaceutical intermediate, researchers and drug development professionals can ensure the quality, safety, and efficacy of the medicines they develop.
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- Formation of chlorobenzenes by oxidative thermal decomposition of 1,3-dichloropropene. (n.d.).
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Methodological & Application
Synthesis of 4-Chloro-4'-hydroxybenzophenone from phenol
An Application Note for the Synthesis of 4-Chloro-4'-hydroxybenzophenone from Phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chemical intermediate, indispensable in the synthesis of high-performance polymers like Polyether ether ketone (PEEK) and crucial pharmaceutical agents, including the fenofibrate class of lipid-lowering drugs.[1] This document provides a comprehensive guide to its synthesis from phenol and 4-chlorobenzoyl chloride via the Friedel-Crafts acylation reaction. The narrative delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and outlines essential safety, purification, and characterization procedures.
Part 1: The Theoretical Framework: Navigating the Acylation of Phenol
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[2] While seemingly straightforward, the reaction with a substituted arene like phenol presents unique mechanistic considerations that dictate the experimental design.
The Core Mechanism: Friedel-Crafts Acylation
The fundamental transformation involves the attachment of a 4-chlorobenzoyl group to the phenol ring. The reaction proceeds through several key steps:
-
Generation of the Acylium Ion : The reaction is initiated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates with the 4-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][3] This step is critical as it generates the potent electrophile required to attack the aromatic ring.
-
Electrophilic Attack and the Sigma Complex : The electron-rich π-system of the phenol ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity : A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, yielding the benzophenone product.
Causality in Experimental Design: Why Phenol is a Special Case
Directly acylating phenol is more complex than acylating benzene. Phenol is a bidentate nucleophile, meaning it can react at two different positions[4][5]:
-
C-Acylation (Carbon Acylation) : The desired pathway where the acyl group attaches to the aromatic ring, forming the hydroxyarylketone.
-
O-Acylation (Oxygen Acylation) : A competing pathway where acylation occurs at the phenolic oxygen, forming a phenyl ester (phenyl p-chlorobenzoate).[4][5]
Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst.[4][5] This interaction can deactivate the ring towards electrophilic attack, potentially reducing the reaction yield.
To favor the desired C-acylation product, the reaction conditions are carefully controlled. Using a stoichiometric amount of AlCl₃ is necessary because the catalyst forms a complex with the carbonyl oxygen of the newly formed ketone, preventing it from catalyzing further reactions.[3] This complex is later hydrolyzed during the aqueous work-up. The choice of solvent and temperature also plays a crucial role in directing the reaction towards the desired para-substituted product, minimizing the formation of the ortho-isomer due to steric hindrance.[6]
An alternative route, the Fries rearrangement, involves the intramolecular rearrangement of the O-acylated ester intermediate to the C-acylated hydroxyketone, often under the same Lewis acidic conditions.[4][6][7] In practice, the Friedel-Crafts reaction of phenol can proceed through a combination of direct C-acylation and O-acylation followed by in-situ Fries rearrangement.
Part 2: A Validated Experimental Protocol
This protocol is a robust method for the one-pot synthesis of this compound.[8]
Mandatory Safety Precautions
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
4-Chlorobenzoyl Chloride : Highly corrosive and water-reactive. Causes severe skin burns and eye damage.[9][10] Handle with extreme care and avoid any contact with moisture.[9][11]
-
Anhydrous Aluminum Chloride : Corrosive and reacts violently with water. It must be handled in a moisture-free environment.
-
Phenol : Toxic, corrosive, and can be absorbed through the skin.
-
o-Dichlorobenzene (ODCB) : A hazardous solvent. Avoid inhalation and skin contact.
-
Hydrochloric Acid : Corrosive. Handle with care during the work-up stage.
Materials and Equipment
-
Reagents : Phenol (≥99%), 4-Chlorobenzoyl chloride (≥99%), Anhydrous Aluminum Chloride (≥98%), o-Dichlorobenzene (ODCB, anhydrous), Hydrochloric Acid (conc.), Crushed Ice, Deionized Water.
-
Equipment : 1 L three-necked round-bottom flask, mechanical stirrer, reflux condenser with a drying tube (e.g., CaCl₂), dropping funnel, heating mantle with temperature controller, Buchner funnel, and vacuum filtration apparatus.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup : In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 300 mL of o-dichlorobenzene followed by the careful addition of 200 g of anhydrous aluminum chloride.
-
Phenol Addition : Prepare a solution of 103.4 g of phenol in 100 mL of o-dichlorobenzene. Transfer this solution to a dropping funnel and add it slowly to the stirred reaction flask over 2 hours, maintaining the internal temperature between 30-35°C. Stir the resulting mixture for one hour at this temperature.[8]
-
Acylation : Prepare a solution of 175 g of p-chlorobenzoyl chloride in 100 mL of o-dichlorobenzene.[8] Add this solution dropwise to the reaction mixture over 2 hours. This reaction is exothermic, and external cooling (e.g., a water bath) must be applied to maintain the temperature at 30-35°C.[8]
-
Reaction Completion : After the addition is complete, heat the reaction mass to 80°C and maintain this temperature with continuous stirring for 12 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 0.5N hydrochloric acid. Carefully and slowly pour the reaction mass into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complex. A solid will precipitate.
-
Isolation : Filter the precipitated solid using a Buchner funnel under vacuum. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid and inorganic salts.[6]
-
Purification : The crude product can be purified by recrystallization from industrial methylated spirits or ethanol to yield crystalline this compound.[12] An alternative high-purity method involves dissolving the crude product in a dilute aqueous sodium hydroxide solution, filtering off any insoluble impurities, and then re-precipitating the pure product by acidifying the filtrate with hydrochloric acid.[7][13]
-
Drying and Characterization : Dry the purified solid in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Part 3: Data Presentation and Characterization
Quantitative Reaction Data
| Parameter | Value | Moles (approx.) | Molar Ratio | Source |
| Phenol | 103.4 g | 1.10 mol | 1.0 | [8] |
| 4-Chlorobenzoyl Chloride | 175 g | 1.00 mol | 0.91 | [8] |
| Aluminum Chloride | 200 g | 1.50 mol | 1.36 | [8] |
| Reaction Temperature | 80°C | N/A | N/A | [8] |
| Reaction Time | 12 hours | N/A | N/A | [8] |
| Expected Yield (Crude) | ~85% | N/A | N/A | [8] |
| Expected Yield (Pure) | ~72% | N/A | N/A | [8] |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [14] |
| Molecular Weight | 232.66 g/mol | [14] |
| Appearance | Pale yellow or off-white solid | [7] |
| Melting Point | 178 - 181 °C | [12] |
| Solubility | Soluble in DMSO | [15] |
| ¹H NMR | Spectrum conforms to structure | |
| ¹³C NMR | Spectrum conforms to structure | [16] |
| Mass Spectrum | Confirms molecular weight and fragmentation pattern | [17] |
Conclusion
The Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride is a reliable and scalable method for producing this compound, a valuable industrial intermediate. By understanding the underlying reaction mechanism, particularly the challenges posed by the phenol substrate, and by adhering to a carefully controlled experimental protocol, researchers can achieve high yields of the desired product. Proper safety measures are paramount due to the hazardous nature of the reagents involved. The protocol described herein provides a self-validating system for the synthesis, purification, and characterization of this important compound.
References
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- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
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- International Journal of Research and Analytical Reviews. (2020). A New Eco-Friendly Synthesis of 4-Chloro,4'-Hydroxy Benzophenone.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 4-Chlorobenzoyl Chloride (CAS 122-01-0).
- PG.CHEMEASY. (2019). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education.
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- PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
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Application Notes & Protocols: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation
Abstract
4-Chloro-4'-hydroxybenzophenone is a pivotal intermediate in the synthesis of pharmaceuticals, notably the fenofibrate class of lipid-lowering drugs, and advanced polymers like Poly Ether Ketone (PEK).[1] This document provides a comprehensive technical guide for its synthesis via the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride. We delve into the underlying reaction mechanism, present a detailed and optimized experimental protocol, address common procedural challenges, and outline methods for product characterization. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical and materials science research.
Introduction: Strategic Importance and Synthetic Rationale
The benzophenone moiety is a core structural motif in numerous biologically active compounds and functional materials. Specifically, this compound's bifunctional nature—possessing a reactive hydroxyl group and a halogenated phenyl ring—makes it a versatile precursor for further chemical elaboration. While several synthetic routes exist, including the Fries rearrangement of phenyl p-chlorobenzoate, the direct Friedel-Crafts acylation of phenol offers a more direct, "one-pot" pathway.[2][3]
The primary challenge in the direct acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen).[4][5] The hydroxyl group's lone pair electrons can coordinate with the Lewis acid catalyst, deactivating it and favoring the formation of a phenyl ester (O-acylation).[4][5] However, under thermodynamic control, typically achieved with an excess of a strong Lewis acid and elevated temperatures, the initially formed ester can undergo an in-situ Fries rearrangement to yield the more stable C-acylated hydroxyarylketone product.[4][6][7] Our protocol is designed to favor this C-acylation pathway to maximize the yield of the desired this compound.
Reaction Mechanism: Direct Acylation and In-Situ Fries Rearrangement
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are as follows:
-
Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the 4-chlorobenzoyl chloride to form a highly electrophilic acylium ion.[8][9]
-
Competitive Nucleophilic Attack: Phenol, as a bidentate nucleophile, presents two sites for reaction.[5]
-
O-Acylation (Kinetic Pathway): The highly nucleophilic phenolic oxygen can attack the acylium ion, rapidly forming phenyl 4-chlorobenzoate. This reaction is generally faster but reversible under the reaction conditions.
-
C-Acylation (Thermodynamic Pathway): The electron-rich aromatic ring of phenol attacks the acylium ion. The hydroxyl group is a strong ortho-, para-directing activator. Due to steric hindrance from the bulky acyl group, the attack predominantly occurs at the para-position, leading to the desired product.
-
-
Fries Rearrangement: The O-acylated ester, in the presence of excess Lewis acid, can rearrange to the more thermodynamically stable C-acylated product.[4][6][7][10] This intramolecular or intermolecular migration of the acyl group is crucial for achieving a high yield of the target ketone.[7]
-
Rearomatization and Workup: A base (like AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring.[8] A final aqueous workup is required to hydrolyze the aluminum-ketone complex and liberate the final product.[8]
Logical Flow of the Synthesis Pathway
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves corrosive, water-reactive, and toxic substances.[11][12] All operations must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Stoichiometric Ratio |
| Phenol | 94.11 | 10.4 g | 0.11 | 1.1 equiv |
| 4-Chlorobenzoyl Chloride | 175.01 | 17.5 g | 0.10 | 1.0 equiv |
| Aluminum Chloride (Anhydrous) | 133.34 | 29.3 g | 0.22 | 2.2 equiv |
| o-Dichlorobenzene (ODCB) | 147.00 | 200 mL | - | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | Workup |
| Sodium Hydroxide | 40.00 | As needed | - | Purification |
| Deionized Water | 18.02 | As needed | - | Washing |
| Crushed Ice | - | ~200 g | - | Workup |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.[12][13] Ensure all glassware is thoroughly dried to prevent premature catalyst quenching.[14][15] The setup should be under an inert atmosphere (e.g., nitrogen or argon). Place a drying tube (e.g., filled with CaCl₂) atop the condenser.[13]
-
Catalyst Suspension: To the reaction flask, add the solvent, o-dichlorobenzene (100 mL), followed by the careful, portion-wise addition of anhydrous aluminum chloride (29.3 g). Stir the mixture to form a suspension. A slight exotherm may be observed.
-
Phenol Addition: Dissolve phenol (10.4 g) in o-dichlorobenzene (50 mL) and add this solution to the dropping funnel. Add the phenol solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic; maintain the temperature between 30-35°C, using a water bath for cooling if necessary.[3] Stir the resulting mixture for one hour at this temperature.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (17.5 g) in o-dichlorobenzene (50 mL) and add this to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over approximately 1 hour.[3] Maintain the temperature at 30-35°C throughout the addition, as this step is also exothermic.[3]
-
Reaction Progression (Thermodynamic Control): After the addition is complete, slowly heat the reaction mixture to 80°C.[3] Maintain this temperature with stirring for 10-12 hours to ensure the completion of the reaction and to drive the equilibrium towards the C-acylated product via the Fries rearrangement.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).
-
Workup and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL).[12][16] With extreme caution and vigorous stirring , slowly pour the reaction mixture into the ice/HCl slurry.[12] This quenching process is highly exothermic and will release HCl gas. Perform this step slowly to control the effervescence.
-
Initial Product Isolation: Stir the quenched mixture for 15-20 minutes to fully decompose the aluminum complexes. The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Purification:
-
Transfer the crude solid to a beaker and add a 10% aqueous sodium hydroxide solution. The phenolic product will dissolve to form the sodium phenoxide salt, while non-acidic impurities will remain undissolved.
-
Filter the basic solution to remove any insoluble matter.
-
Cool the filtrate in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring. The purified this compound will precipitate out.
-
Collect the purified product by vacuum filtration, wash the cake with cold deionized water, and dry it in a vacuum oven at 60-70°C to a constant weight.
-
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Expected melting point is in the range of 179-181°C.[17] A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Key peaks should be observed for the hydroxyl (O-H stretch, broad, ~3300 cm⁻¹), carbonyl (C=O stretch, ~1650 cm⁻¹), and chloro-aromatic (C-Cl stretch, ~1090 cm⁻¹) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons will appear in the δ 6.8-7.8 ppm region. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon should be visible around δ 196 ppm. Aromatic carbons will be in the δ 115-162 ppm range.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (232.66 g/mol ), along with a characteristic M+2 peak due to the ³⁷Cl isotope.[18]
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture in reagents or glassware.[15]2. Insufficient catalyst loading.3. Incomplete reaction or Fries rearrangement. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened AlCl₃.[14][15]2. Use at least 2.2 equivalents of AlCl₃ to account for complexation with reactants and product.3. Increase reaction time at 80°C and monitor via TLC. |
| Formation of Phenyl Ester Byproduct | Reaction conditions favor kinetic control (O-acylation). | Ensure sufficient heating (80°C) and reaction time (10-12 hours) to promote the Fries rearrangement to the thermodynamic product.[4][7] |
| Polysubstitution | Phenol is highly activated. | While acylation deactivates the ring to further substitution, using a slight excess of phenol can help minimize this.[8][19] The primary control is the deactivating nature of the introduced acyl group. |
| Difficult Workup | Formation of a thick, unmanageable slurry during quenching. | Pour the reaction mixture into the ice/HCl slurry very slowly with highly efficient stirring to manage the exotherm and maintain a mobile mixture. |
Conclusion
The Friedel-Crafts acylation, when carefully controlled to favor thermodynamic C-acylation and the in-situ Fries rearrangement, provides an effective and direct route to this compound. The protocol detailed herein is robust and scalable, offering high yields of a pure product. Adherence to anhydrous conditions and careful management of reaction exotherms are critical for success. The resulting product is a valuable intermediate, primed for subsequent synthetic transformations in the development of pharmaceuticals and high-performance polymers.
References
- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
- Wikipedia. (n.d.). Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Patsnap Eureka. (n.d.). A kind of preparation method of fenofibrate key intermediate this compound.
- Unknown. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol.
- ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol?
- PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone.
- Organic Chemistry Frontiers. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.
- International Journal of Research and Analytical Reviews. (2020, April). A Study on Synthesis of 4-Chloro, 4’-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction using Solid acid Catalysts.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation).
- Patsnap Eureka. (n.d.). Preparation method of this compound.
- Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
- Google Patents. (n.d.). CN104030911A - Method for preparing this compound.
- PrepChem.com. (n.d.). Synthesis of this compound.
- University of Calgary. (n.d.). Ch24 - Acylation of phenols.
- PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene.
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone.
- J. Chem. Soc. (C). (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene.
- ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons.
- ResearchGate. (n.d.). Mass spectrum of this compound (IS) acquired under...
- NIST WebBook. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
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Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement
Introduction: The Strategic Importance of the Fries Rearrangement
The Fries rearrangement is a robust and versatile organic transformation that reconfigures phenolic esters into hydroxyaryl ketones through an acyl group migration, typically catalyzed by a Lewis acid.[1][2] This reaction holds significant industrial importance for the synthesis of hydroxyaryl ketones, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced polymers.[3][4] 4-Chloro-4'-hydroxybenzophenone, a key building block in the synthesis of high-performance polymers like PEEK and various pharmaceutical agents, is a prime example of a valuable compound accessible through this rearrangement.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from phenyl p-chlorobenzoate via the Fries rearrangement. The content herein is curated to provide not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind experimental choices, and a framework for troubleshooting and optimization.
Mechanistic Insights: Controlling Regioselectivity
The Fries rearrangement proceeds through the formation of an acylium ion intermediate, facilitated by the coordination of a Lewis acid (commonly anhydrous aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester.[5] This highly electrophilic species then attacks the electron-rich aromatic ring of the phenoxy group at either the ortho or para position.[5] The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis and is primarily governed by reaction conditions, a classic example of thermodynamic versus kinetic control.[2]
-
Low Temperatures & Polar Solvents: These conditions favor the formation of the para-substituted product, this compound. This is the kinetically controlled pathway, where the attack at the less sterically hindered para position is faster.[5]
-
High Temperatures & Non-polar Solvents: These conditions promote the formation of the ortho-substituted isomer. The ortho product can form a more stable bidentate chelate with the aluminum catalyst, making it the thermodynamically favored product.[2]
Caption: General experimental workflow for the synthesis.
Data Presentation: Optimizing for Para-Selectivity
The ratio of para to ortho isomers is highly dependent on the reaction temperature. The following table, adapted from studies on related Fries rearrangements, illustrates the general trend. [6]Lower temperatures consistently favor the formation of the desired para isomer.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Approx. para:ortho Ratio |
| 1 | AlCl₃ | 40 | 6 | Moderate | High para selectivity |
| 2 | AlCl₃ | 80 | 4 | Good | > 3:1 |
| 3 | AlCl₃ | 120 | 2 | Good | ~ 2:1 |
| 4 | AlCl₃ | 160 | 1 | Moderate | Favors ortho |
| 5 | TfOH | 50 | 5 | High | Very high para selectivity |
Analysis and Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.51 (s, 1H, -OH)
-
δ 7.69 (d, 2H, Ar-H)
-
δ 6.85 (d, 2H, Ar-H) [7]* ¹³C NMR (100 MHz, DMSO-d₆):
-
δ 194.2 (C=O)
-
δ 159.1 (C-OH)
-
δ 138.4 (C-Cl) [7]* IR (KBr, cm⁻¹):
-
~3305 (O-H stretch, broad)
-
~1652 (C=O stretch)
-
~1247 (C-Cl stretch) [7]* Mass Spectrometry (ESI-): Molecular ion peak corresponding to the molecular weight (232.66 g/mol ).
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Troubleshooting Steps & Expert Recommendations |
| Low or No Product Yield | Inactive catalyst (hydrolyzed AlCl₃).Reaction temperature too low.Insufficient reaction time.Starting material is sterically hindered or has deactivating groups. | Use fresh, anhydrous AlCl₃ from a sealed container.Optimize the reaction temperature; perform small-scale trials at slightly higher temperatures.Monitor the reaction by TLC or GC to ensure completion.For challenging substrates, consider alternative catalysts like TfOH or a photochemical Fries rearrangement. |
| Poor para-Selectivity (High ortho-isomer) | Reaction temperature is too high.Use of a non-polar solvent or solvent-free conditions. | Maintain a lower reaction temperature (e.g., < 60°C).Consider using a polar solvent like nitrobenzene or nitromethane, which can favor the para product. However, be mindful of the increased complexity of solvent removal and potential side reactions. |
| Formation of Side Products | Hydrolysis of starting ester: Presence of moisture.Di-acylation: Use of excess acylating agent or harsh conditions.Phenol formation: Reversal of the esterification reaction. | Ensure all glassware is flame-dried and reagents are anhydrous.Use a stoichiometric amount of the starting ester.Optimize reaction time and temperature to minimize degradation. |
| Difficult Purification | Presence of the closely-related ortho-isomer.Residual catalyst complexes. | The ortho-isomer is often more volatile due to intramolecular hydrogen bonding and can sometimes be removed by steam distillation.<[3]br>Recrystallization from a carefully chosen solvent system is the most effective method for separating isomers.Ensure the quenching step with acidic water is thorough to completely break down aluminum complexes. |
Safety Precautions
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with moisture.
-
Trifluoromethanesulfonic Acid: A strong, corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid (Concentrated): Corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
-
General: The Fries rearrangement can be exothermic. It is crucial to have adequate cooling available and to add reagents slowly and in a controlled manner.
References
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Application Note: A Streamlined One-Pot Synthesis of 4-Chloro-4'-hydroxybenzophenone via Friedel-Crafts Acylation
Abstract
4-Chloro-4'-hydroxybenzophenone is a pivotal intermediate in the pharmaceutical and polymer industries, most notably serving as a foundational building block for the lipid-lowering drug Fenofibrate and as a component in the manufacture of high-performance polymers and UV stabilizers.[1][2] This application note provides a detailed, in-depth guide for its efficient synthesis via a one-pot Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing scientific integrity, safety, and reproducibility. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss critical process parameters that ensure high yield and purity.
Foundational Principles: The Friedel-Crafts Acylation Mechanism
The synthesis of this compound is achieved through the classic Friedel-Crafts acylation, a robust electrophilic aromatic substitution reaction.[3] The one-pot methodology described consolidates the reaction and initial work-up, enhancing process efficiency. The mechanism proceeds through several key stages:
-
Generation of the Electrophile: The reaction is initiated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the 4-chlorobenzoyl chloride. The Lewis acid coordinates to the carbonyl oxygen and withdraws electron density, facilitating the cleavage of the C-Cl bond to form a highly reactive, resonance-stabilized acylium ion. This ion is the primary electrophile in the reaction.[3][4]
-
Electrophilic Attack: The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic acylium ion. The hydroxyl group (-OH) of phenol is a potent activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed.
-
Rearomatization: The resulting intermediate, a non-aromatic carbocation known as an arenium ion, loses a proton to restore the aromaticity of the ring. The [AlCl₄]⁻ complex, formed in the initial step, typically acts as the base to abstract this proton, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[3]
An alternative mechanistic consideration is that the reaction may partially proceed through the initial formation of a phenyl p-chlorobenzoate ester, which then undergoes an intramolecular Fries rearrangement under the Lewis acid conditions to yield the final hydroxyaryl ketone product.[5][6]
Reaction Mechanism Overview
Caption: Friedel-Crafts acylation mechanism for this compound synthesis.
Detailed Experimental Protocol
This protocol describes a one-pot synthesis that has been demonstrated to produce the target compound in high yield and purity.[5]
Materials and Equipment
| Reagents & Materials | Formula | M.Wt. ( g/mol ) | CAS No. | Notes |
| Phenol | C₆H₅OH | 94.11 | 108-95-2 | Reagent grade, handle with care (toxic) |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | Corrosive, moisture-sensitive |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | Highly reactive with water, corrosive |
| o-Dichlorobenzene (ODCB) | C₆H₄Cl₂ | 147.00 | 95-50-1 | Anhydrous, suitable as a high-boiling solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | ~0.5N solution for work-up |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | For recrystallization |
| Methanol | CH₃OH | 32.04 | 67-56-1 | For recrystallization |
Equipment: 1 L three-necked round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser with a drying tube (CaCl₂), heating mantle, and standard laboratory glassware for work-up and purification.
Synthesis Procedure
The entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7]
-
Reaction Setup: Assemble a clean, dry 1 L three-necked flask equipped with a mechanical stirrer, a 250 mL dropping funnel, and a reflux condenser protected by a drying tube. Anhydrous conditions are critical as aluminum chloride is extremely water-sensitive.[8][9]
-
Initial Charging: Charge the reaction flask with 300 mL of o-dichlorobenzene (ODCB), followed by the cautious, portion-wise addition of 200 g (1.5 mol) of anhydrous aluminum chloride.
-
Phenol Addition: In a separate beaker, dissolve 103.4 g (1.1 mol) of phenol in 100 mL of ODCB. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over approximately 2 hours. Maintain the internal temperature between 30-35°C. A cooling bath may be necessary to control the initial exotherm. After the addition is complete, stir the reaction mixture for an additional hour at this temperature.
-
Acyl Chloride Addition: Dissolve 175 g (1.0 mol) of 4-chlorobenzoyl chloride in 100 mL of ODCB and transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 2 hours, again maintaining the temperature at 30-35°C. This step is exothermic and requires careful monitoring and cooling.[5]
-
Reaction Progression: Once the addition is complete, slowly heat the reaction mass to 80°C using a heating mantle. Maintain this temperature with vigorous stirring for 12 hours to drive the reaction to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After 12 hours, cool the reaction mass to room temperature. In a separate large beaker (at least 2 L), prepare a dilute solution of hydrochloric acid (e.g., 0.5N HCl) with crushed ice. Cautiously and slowly pour the reaction mixture into the stirred ice/acid solution to quench the reaction and decompose the aluminum chloride complex.[5][6] This is a highly exothermic process that will release HCl gas.
-
Product Isolation: The crude this compound will precipitate as a solid. Isolate the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral to pH paper.
-
Purification by Recrystallization: Transfer the crude solid to a suitable flask. Add a solvent mixture, such as toluene and methanol, and heat until the solid dissolves.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystalline product, wash with a small amount of cold solvent, and dry under vacuum. This process can yield the final product with >99.5% purity.[5]
Experimental Workflow Diagram
Caption: One-pot synthesis and purification workflow for this compound.
Quantitative Data and Product Characterization
Reagent Summary and Expected Yield
| Parameter | Value | Notes |
| Starting Materials | ||
| 4-Chlorobenzoyl chloride | 175 g (1.0 eq) | The limiting reagent. |
| Phenol | 103.4 g (~1.1 eq) | A slight excess is used to ensure complete reaction of the acyl chloride. |
| Anhydrous AlCl₃ | 200 g (~1.5 eq) | A stoichiometric excess is required as it complexes with both the reagent and product carbonyls. |
| Solvent | ||
| o-Dichlorobenzene (ODCB) | ~500 mL | Total volume used for reagent solutions. |
| Reaction Conditions | ||
| Temperature | 30-35°C (addition), 80°C (reaction) | Careful temperature control is critical for minimizing side reactions.[5] |
| Reaction Time | 12 hours | Monitored by TLC for completion.[5] |
| Yield & Purity | ||
| Crude Yield | ~85% | Expected yield after initial isolation.[5] |
| Purified Yield | 71-72% | Expected overall yield of >99.5% pure product after recrystallization.[5] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 177-181°C.
-
Spectroscopy:
-
Chromatography (HPLC/TLC): Assesses the purity of the final product.
Safety and Handling Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Reactivity Hazards: Anhydrous aluminum chloride reacts violently and exothermically with water and moisture, releasing HCl gas. All glassware must be scrupulously dried, and the reaction should be conducted under an anhydrous atmosphere.[7][8]
-
Chemical Hazards:
-
Phenol: Is toxic, corrosive, and can be absorbed through the skin.
-
4-Chlorobenzoyl Chloride: Is a corrosive lachrymator (tear gas agent).[12]
-
Solvents: o-Dichlorobenzene and Toluene are harmful. Dichloromethane, if used as an alternative, is a suspected carcinogen.[9]
-
HCl Gas: Is generated during the reaction and quenching steps. It is corrosive and toxic upon inhalation.[7]
-
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. All operations must be performed within a certified chemical fume hood.
Conclusion
The one-pot Friedel-Crafts acylation described provides an efficient, scalable, and high-yielding route to synthesize high-purity this compound.[5] By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and anhydrous conditions, researchers can reliably produce this valuable intermediate. The detailed protocol and mechanistic insights in this guide serve as a comprehensive resource for professionals in the chemical and pharmaceutical development fields, enabling the consistent production of a key building block for numerous advanced applications.
References
- BenchChem. (2025). Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. BenchChem.
- University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Google Patents. (2005). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
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- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
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- ResearchGate. (n.d.). Mass spectrum of this compound (IS) acquired under....
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Application Notes & Protocols: 4-Chloro-4'-hydroxybenzophenone as a Versatile Pharmaceutical Intermediate
Abstract: 4-Chloro-4'-hydroxybenzophenone, a key diaryl ketone derivative, stands as a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its bifunctional nature, characterized by a reactive phenolic hydroxyl group and a synthetically versatile chlorinated aromatic ring, makes it an exceptionally valuable building block. This guide provides an in-depth exploration of its physicochemical properties, core applications in the synthesis of major Active Pharmaceutical Ingredients (APIs) like the lipid-lowering agent Fenofibrate, and its broader potential in drug discovery.[2] We present detailed, field-proven protocols for its use in key synthetic transformations and for its own preparation via Friedel-Crafts acylation, grounded in mechanistic rationale. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate with scientific rigor and safety.
Physicochemical Properties & Analytical Characterization
This compound (CAS: 42019-78-3) is a synthetic compound whose utility is directly derived from its distinct structural features.[3] The central ketone group acts as a rigid linker, while the hydroxyl and chloro moieties on the two phenyl rings provide orthogonal reactivity. The hydroxyl group is a potent nucleophile, especially when deprotonated, and the chlorine atom can participate in various cross-coupling reactions, although its primary role in many syntheses is electronic or as a stable substituent.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 42019-78-3 | [3] |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [4] |
| Melting Point | 177-181 °C | [5] |
| Boiling Point | ~404 °C at 760 mmHg | |
| Flash Point | ~100 °C (212 °F) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol; Practically insoluble in water | [5][7] |
Analytical Methods for Quality Control
Ensuring the purity and identity of this intermediate is critical for its successful use in GMP-compliant API synthesis.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients and UV detection (typically around 257 nm) provides excellent resolution for the main component and potential process-related impurities.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is effective for confirming the molecular weight by detecting the deprotonated molecule [M-H]⁻.[9] Tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom in the molecule.
Core Application: Synthesis of Fenofibrate
The most prominent industrial application of this compound is as the pivotal precursor in the synthesis of Fenofibrate, a widely prescribed fibrate drug for treating hyperlipidemia.[2]
Mechanistic Rationale
The synthesis hinges on a classic Williamson ether synthesis . The phenolic hydroxyl group of this compound is weakly acidic and can be readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a potent phenoxide nucleophile. This nucleophile then displaces a bromide leaving group from isopropyl 2-bromo-2-methylpropanoate via an Sₙ2 reaction to form the final ether linkage of the Fenofibrate molecule. The choice of this compound as the starting material is strategic; the electron-withdrawing nature of the para-chloro substituent and the benzoyl group increases the acidity of the phenolic proton, facilitating its deprotonation under mild conditions.
Synthetic Workflow Diagram
Caption: Workflow for Fenofibrate synthesis from this compound.
Experimental Protocol: Williamson Ether Synthesis for Fenofibrate
This protocol is a representative lab-scale synthesis adapted from established methodologies.[1]
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate, anhydrous (1.25 eq)
-
Isopropyl 2-bromo-2-methylpropanoate (1.0 eq)
-
4-Methylpentan-2-one (solvent)
-
Standard laboratory glassware for reflux, stirring, and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 4-methylpentan-2-one.
-
Base Addition: Add anhydrous potassium carbonate (1.25 eq) to the suspension. The use of a slight excess of this mild, insoluble base is crucial; it is sufficient to deprotonate the phenol without causing hydrolysis of the ester in the alkylating agent.
-
Formation of Phenoxide: Heat the mixture to reflux with vigorous stirring for approximately 2 hours. This step ensures the complete formation of the potassium phenoxide salt.[1]
-
Alkylating Agent Addition: Add isopropyl 2-bromo-2-methylpropanoate (1.0 eq) to the reaction mixture. The reaction is maintained at reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude Fenofibrate can be purified by recrystallization from a suitable solvent system, such as isopropanol or ethanol, to yield the final API as a white solid.
Broader Applications & Structural Significance
While its role in Fenofibrate synthesis is paramount, the benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[10][11]
Selective Estrogen Receptor Modulators (SERMs)
The core structure of this compound is highly relevant to the pharmacophore of many SERMs, such as Raloxifene and Centchroman (Ormeloxifene).[12][13] These drugs feature two aromatic rings connected by a central scaffold that correctly positions them within the ligand-binding domain of the estrogen receptor. The diaryl ketone or related diaryl ether moiety present in these molecules mimics the steroidal structure of estradiol, allowing them to bind to the receptor and exert either agonistic or antagonistic effects depending on the target tissue. This compound serves as an excellent model and potential starting point for the synthesis of novel SERM analogues.
Caption: Structural relationship of the core intermediate to different API classes.
Other Therapeutic Areas
Benzophenone derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[10][11][14] The specific substitution pattern of this compound makes it an attractive starting material for building libraries of novel compounds for screening in these therapeutic areas.
Synthesis of this compound
The most common and industrially scalable method for producing this compound is the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride.[15][16]
Protocol: Friedel-Crafts Acylation
Materials:
-
Phenol (1.0 eq)
-
4-Chlorobenzoyl chloride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst, ~2.2 eq)
-
o-Dichlorobenzene (ODCB) or another suitable inert solvent
-
Hydrochloric acid, dilute aqueous solution
Procedure:
-
Catalyst Suspension: In a reactor suitable for exothermic reactions and equipped with a stirrer, thermometer, and gas outlet, suspend anhydrous AlCl₃ (2.2 eq) in o-dichlorobenzene. Causality: A stoichiometric excess of AlCl₃ is required; one equivalent coordinates to the phenol hydroxyl group, another to the acyl chloride carbonyl, and additional amounts catalyze the reaction.
-
Phenol Addition: Dissolve phenol (1.0 eq) in ODCB and add it slowly to the AlCl₃ suspension, maintaining the temperature below 35°C. An exothermic reaction will occur as a complex forms.
-
Acylation: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the reaction mixture, again controlling the temperature. The reaction is typically maintained for several hours.[16] The acylation occurs preferentially at the para-position relative to the hydroxyl group of phenol due to steric hindrance at the ortho-positions.
-
Quenching: The reaction is carefully quenched by slowly transferring the reaction mass into a vessel containing cold, dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the product.
-
Workup and Isolation: The organic layer (ODCB) is separated. The solvent can be removed by distillation. The crude product precipitates and can be isolated by filtration.
-
Purification: The crude solid is often purified by treating it with an aqueous sodium hydroxide solution to form the soluble sodium salt.[17] The solution is filtered to remove non-acidic impurities, and the filtrate is then acidified to precipitate the purified this compound, which is collected by filtration, washed with water, and dried.[17]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.[5][6]
Table 2: Summary of Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Statements | Irritating to eyes, respiratory system, and skin (H315, H319, H335). May be harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles (conforming to EN166), protective gloves (e.g., nitrile), lab coat, and use only in a well-ventilated area or fume hood. | [6][18][19] |
| Handling | Avoid dust generation and accumulation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [6][18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. | [6][19] |
| Spill Response | Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust. Provide ventilation. | [6][18] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention in all cases of significant exposure. | [6][18] |
Conclusion
This compound is more than a simple chemical; it is a highly enabling intermediate for pharmaceutical development. Its well-defined reactivity, established role in the large-scale synthesis of Fenofibrate, and structural relevance to other classes of bioactive molecules like SERMs ensure its continued importance. The protocols and data presented herein provide a robust framework for researchers to utilize this compound effectively and safely, fostering innovation from process chemistry to novel drug discovery.
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Application Notes & Protocols: The Pivotal Role of 4-Chloro-4'-hydroxybenzophenone in the Synthesis of Fenofibrate
Introduction: Fenofibrate and the Strategic Importance of its Precursor
Fenofibrate is a well-established third-generation fibrate drug, widely prescribed for the treatment of hypercholesterolemia and mixed dyslipidemia.[1][2] As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] The therapeutic action of fenofibric acid is mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] This activation leads to a cascade of effects, including increased lipolysis of triglyceride-rich particles and modulation of HDL cholesterol, ultimately helping to manage abnormal blood lipid levels.[1][3][4]
The industrial synthesis of fenofibrate, chemically known as isopropyl 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate, relies on a few robust synthetic routes.[6] A cornerstone of the most prevalent and efficient methods is the use of 4-chloro-4'-hydroxybenzophenone (CHBP) as a key starting intermediate.[2] This benzophenone derivative, with its distinct chemical structure featuring a hydroxyl group and a chlorine atom on separate phenyl rings, offers the ideal reactive sites for constructing the final fenofibrate molecule.[2]
The hydroxyl group on one phenyl ring provides a nucleophilic site for etherification, while the chloro-substituted benzoyl group constitutes the core structure that remains unmodified in the final active pharmaceutical ingredient (API). The purity and quality of CHBP are paramount, as they directly influence the purity, yield, and safety profile of the final fenofibrate API.[2] This guide provides an in-depth exploration of CHBP's role, including detailed protocols for its conversion to fenofibrate, grounded in established chemical principles.
Physicochemical Properties of this compound (CHBP)
A thorough understanding of the starting material's properties is critical for process design, safety, and handling.
| Property | Value | Reference(s) |
| CAS Number | 42019-78-3 | [7] |
| Molecular Formula | C₁₃H₉ClO₂ | [8] |
| Molecular Weight | 232.66 g/mol | [7] |
| Appearance | White to light brown crystalline powder | [7] |
| Melting Point | 177-181 °C | [7] |
| Boiling Point | ~404.0 °C at 760 mmHg | [7] |
| Purity (Typical) | ≥98.0% | |
| Solubility | Sparingly soluble in water; Soluble in DMSO and organic solvents | [8][9][10] |
Core Synthesis Pathway: From CHBP to Fenofibrate via Williamson Ether Synthesis
The most direct and industrially favored method for synthesizing fenofibrate from CHBP is a classic Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for forming ether linkages and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[11][12]
Causality of the Mechanism:
-
Deprotonation: The phenolic hydroxyl group (-OH) of CHBP is weakly acidic. In the presence of a suitable base (e.g., potassium carbonate), this proton is abstracted, forming a potent nucleophile: the phenoxide ion.
-
Nucleophilic Attack: This newly formed phenoxide ion attacks the electrophilic carbon atom of an alkyl halide, in this case, isopropyl 2-bromo-2-methylpropanoate.
-
Displacement: The attack occurs from the backside relative to the leaving group (bromide), leading to the displacement of the bromide ion and the formation of the desired ether bond, yielding fenofibrate.[12][13]
This Sₙ2 pathway is efficient because it involves a primary alkyl halide, minimizing competing elimination reactions and ensuring a high yield of the substitution product.[11]
Caption: Logical flow of the Williamson ether synthesis for Fenofibrate.
Detailed Experimental Protocol: Synthesis of Fenofibrate
This protocol describes a standard laboratory-scale synthesis of fenofibrate from CHBP. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1. Materials and Reagents
-
This compound (CHBP), ≥98% purity
-
Isopropyl 2-bromo-2-methylpropanoate, ≥97% purity
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Acetone or Methyl Ethyl Ketone (MEK), anhydrous
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
4.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
4.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper. Place the flask in the heating mantle on the magnetic stirrer. Ensure the system is dry.
-
Charging Reactants: To the flask, add this compound (1.0 eq), potassium carbonate (approx. 1.5-2.0 eq), and the solvent (e.g., Acetone or MEK, sufficient to dissolve reactants).
-
Initiating the Reaction: Begin stirring the mixture. Add isopropyl 2-bromo-2-methylpropanoate (approx. 1.1-1.3 eq) to the flask.
-
Heating to Reflux: Heat the reaction mixture to reflux temperature (for acetone, ~56°C; for MEK, ~80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium bromide) using the Büchner funnel and wash the solid cake with a small amount of fresh solvent.
-
Work-up - Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Work-up - Extraction: Dissolve the crude residue in a water-immiscible solvent like toluene. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using the rotary evaporator to yield crude fenofibrate.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., isopropanol or hexane/ethanol mixture) to achieve the high purity required for a pharmaceutical ingredient. The final product should be a white crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, HPLC, and NMR spectroscopy.[14]
Caption: Experimental workflow for the synthesis of Fenofibrate from CHBP.
Synthesis of the Precursor: this compound
The availability of high-purity CHBP is crucial. It is most commonly synthesized via a Friedel-Crafts acylation reaction .[16][17][18]
Mechanism Overview: This electrophilic aromatic substitution involves the acylation of a phenol or a protected phenol (like anisole) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][17] If anisole is used, a subsequent demethylation step is required to reveal the free hydroxyl group.[16][19]
Caption: Synthesis of CHBP via Friedel-Crafts acylation of anisole.
Quality Control and Analytical Considerations
The safety and efficacy of any API are directly linked to its purity.[6] Therefore, stringent quality control is necessary for both the CHBP intermediate and the final fenofibrate product.
-
HPLC (High-Performance Liquid Chromatography): This is the primary technique for assessing the purity of fenofibrate and quantifying any process-related impurities or degradation products.[14][15][20] A typical reverse-phase HPLC method can effectively separate fenofibrate from unreacted CHBP and other potential side-products.[21]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized fenofibrate, ensuring the correct ether linkage has been formed and that no isomeric byproducts are present.[14]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the final product and helping to characterize any unknown impurities.[6]
References
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- HPLC Method for Analysis of Fenofibric Acid and Fenofibr
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Application Notes and Protocols for 4-Chloro-4'-hydroxybenzophenone as a Photoinitiator
Introduction: A Profile of a Versatile Type II Photoinitiator
4-Chloro-4'-hydroxybenzophenone is a substituted aromatic ketone that serves as a highly efficient Type II photoinitiator. Unlike Type I initiators that undergo direct photo-cleavage, this compound operates through a bimolecular hydrogen abstraction mechanism upon exposure to ultraviolet (UV) radiation. This process requires the presence of a synergistic co-initiator, typically a tertiary amine or an alcohol, which acts as a hydrogen donor.
The presence of the hydroxyl (-OH) and chloro (-Cl) functional groups on the benzophenone backbone modifies its photochemical properties, influencing its absorption spectrum and reactivity. Its primary role is to convert light energy into chemical energy in the form of free radicals, which subsequently initiate the polymerization of monomers and oligomers. This capability makes it a crucial component in a wide array of applications, from advanced polymer synthesis and UV-curable coatings to the fabrication of dental materials.[1][2][3] This document provides a comprehensive guide to its properties, mechanism, and practical application in a laboratory setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the material's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 42019-78-3 | [4] |
| Molecular Formula | C₁₃H₉ClO₂ | [5][4] |
| Molecular Weight | 232.66 g/mol | [5][4] |
| Appearance | Pale beige to light brown or white crystalline powder | [6][7] |
| Melting Point | 175.4 - 181 °C | [6][7] |
| Purity | ≥ 99% (GC) is commercially available | [7] |
| Solubility | Soluble in organic solvents like DMSO, acetone, and alcohols. | [7][8] |
| UV Absorption Maxima | Typically absorbs in the UV-C and UV-A regions, characteristic of benzophenone derivatives.[3][9] The exact λmax is solvent-dependent. |
Mechanism of Photoinitiation: A Synergistic Approach
This compound is a classic Type II photoinitiator. Its mechanism relies on the absorption of a photon to form an excited singlet state, which then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state. This excited triplet state is the primary reactive species.[3]
The triplet-state initiator does not fragment directly. Instead, it abstracts a hydrogen atom from a suitable donor molecule (the co-initiator, R-H), such as a tertiary amine. This abstraction generates two radicals: a ketyl radical from the photoinitiator and a carbon-centered radical from the co-initiator. The latter is typically the primary species responsible for initiating the polymerization of monomers (M).[3][10]
The key steps are:
-
Excitation: The photoinitiator (PI) absorbs UV light and is promoted to an excited triplet state (³PI*).
-
Hydrogen Abstraction: The ³PI* abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Formation: This creates a ketyl radical (PI-H•) and an amine-derived radical (R•).
-
Initiation: The R• radical attacks the double bond of a monomer (M), initiating the polymer chain growth.
Caption: Type II photoinitiation mechanism.
Applications
The utility of this compound spans several domains where rapid, controlled curing is essential:
-
UV Curable Coatings and Inks: It is used to initiate the polymerization of acrylate and methacrylate-based formulations for protective coatings, adhesives, and printing inks.[2]
-
Polymer Synthesis: It serves as an essential intermediate for the synthesis of high-performance polymers like Poly Ether Ketone (PEK) and pharmaceuticals such as the lipid-lowering drug fenofibrate.[1]
-
Polymer Stabilization: It can act as a UV absorber to protect polymers from photodegradation, enhancing their lifespan in outdoor applications.[7][11]
-
Biomedical and Dental Composites: Its ability to cure materials on demand with spatial and temporal control is valuable for creating dental resins and other biomedical devices.
Experimental Protocol: UV-Induced Polymerization of a Diacrylate Monomer
This protocol details the use of this compound to polymerize 1,6-Hexanediol Diacrylate (HDDA), a common crosslinking monomer.
A. Materials and Reagents
-
Photoinitiator (PI): this compound (Purity ≥ 99%)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)
-
Monomer: 1,6-Hexanediol Diacrylate (HDDA)
-
Solvent (Optional): Acetone or Tetrahydrofuran (THF), analytical grade
-
Inhibitor Remover: Basic alumina column (if monomer contains inhibitor)
-
Glassware: Amber vials or flasks, syringes, magnetic stir bars
B. Equipment
-
Magnetic stirrer
-
UV curing system (e.g., mercury lamp or LED with emission ~365 nm)
-
Analytical balance
-
Nitrogen or Argon gas source for inerting
C. Reagent Preparation
-
Monomer Purification (Crucial): Commercial acrylate monomers often contain inhibitors (like MEHQ) to prevent spontaneous polymerization. Pass the HDDA monomer through a short column of basic alumina immediately before use to remove the inhibitor.
-
Photoinitiator Stock Solution (0.1 M): Dissolve 0.582 g of this compound in acetone to a final volume of 25 mL in an amber volumetric flask.
-
Co-initiator Stock Solution (0.2 M): Dissolve 0.966 g of EDB in acetone to a final volume of 25 mL in an amber volumetric flask.
D. Step-by-Step Polymerization Procedure
-
Formulation: In an amber glass vial containing a small magnetic stir bar, add 5 mL of purified HDDA monomer.
-
Initiator Addition: Using a syringe, add 250 µL of the 0.1 M photoinitiator stock solution (Final concentration: ~2 mol% relative to monomer, assuming HDDA density ~1.01 g/mL).
-
Co-initiator Addition: Add 250 µL of the 0.2 M co-initiator stock solution (Final concentration: ~4 mol%). Rationale: A slight molar excess of the co-initiator is often used to ensure efficient hydrogen abstraction.
-
Homogenization: Stir the mixture in the dark for 10-15 minutes to ensure a homogeneous solution. The solvent from the stock solutions should be minimal and will typically evaporate during the initial curing phase or can be removed under a gentle stream of nitrogen if a solvent-free system is desired.
-
Inerting: Purge the vial with nitrogen or argon for 5-10 minutes. Rationale: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals to form non-reactive peroxy species. Creating an inert atmosphere is critical for achieving a high degree of conversion and a fast cure rate.
-
UV Exposure: Place the vial directly under the UV lamp at a fixed distance. Turn on the UV source to begin the polymerization. Curing time will depend on lamp intensity, initiator concentration, and sample thickness, but is often in the range of 60 to 300 seconds.
-
Monitoring: The reaction can be monitored by observing the increase in viscosity. The liquid monomer will transform into a solid, tack-free polymer.
-
Termination: Turn off the UV lamp to stop the initiation of new polymer chains.
Caption: Experimental workflow for photopolymerization.
E. Post-Reaction Analysis
-
Conversion Rate: The degree of monomer-to-polymer conversion can be quantified using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak (typically around 1635 cm⁻¹).
-
Tack-Free Test: A simple qualitative test where the surface of the cured polymer is touched with a cotton swab. A "tack-free" surface indicates a high degree of surface cure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Curing | 1. Oxygen inhibition. 2. Inhibitor still present in monomer. 3. Insufficient UV intensity or incorrect wavelength. 4. Low initiator/co-initiator concentration. | 1. Ensure thorough inerting of the system. 2. Re-purify the monomer. 3. Check lamp specifications and age; decrease distance to sample. 4. Increase initiator concentration (e.g., up to 5 mol%). |
| Tacky or Sticky Surface | Primarily caused by oxygen inhibition at the air-sample interface. | Increase UV dose (intensity x time). Perform curing under a nitrogen blanket or laminate the sample with a UV-transparent film (e.g., PET) to block oxygen. |
| Yellowing of Final Polymer | High concentration of photoinitiator or byproducts from the amine co-initiator. | Reduce the initiator concentration to the minimum required for a full cure. Consider alternative co-initiators if yellowing is a major concern. |
| Inhomogeneous Polymer | Poor mixing of components before curing. | Increase stirring time before UV exposure. If using a solvent, ensure all components are fully dissolved. |
Safety and Handling
This compound should be handled in accordance with good laboratory practices.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6][13]
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[6][13]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][13]
-
First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes and seek medical aid. If inhaled, move to fresh air.[6][13]
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- 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem. [Link]
- A Novel and an Efficient Protocol for the Synthesis of 4-Chloro,4’-Hydroxy Benzophenone - International Journal for Research in Applied Science & Engineering Technology. [Link]
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- Method for preparing this compound - Google P
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- Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents - ResearchG
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- Polymerisable benzophenone photoinitiator and its preparing method - Google P
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Synthesis and characterization of 4,4′-diacryloyloxybenzophenone | Request PDF - ResearchG
- Process for the preparation of 4-hydroxybenzophenones - European P
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Application Notes & Protocols: 4-Chloro-4'-hydroxybenzophenone in Advanced Polymer Systems
This technical guide offers an in-depth exploration of 4-Chloro-4'-hydroxybenzophenone (CHBP), a versatile chemical compound pivotal in polymer chemistry and ultraviolet (UV) curing applications. Designed for researchers, polymer scientists, and professionals in drug development, these notes elucidate the compound's core functionalities, from its role as a monomer in high-performance thermoplastics to its use as a precursor for sophisticated photoinitiator systems. The protocols provided are grounded in established chemical principles to ensure reproducibility and success in experimental design.
Compound Overview and Physicochemical Properties
This compound (CAS: 42019-78-3) is a diaryl ketone featuring a 4-chlorophenyl group and a 4-hydroxyphenyl group attached to a central carbonyl.[1] This structure is fundamental to its utility. The phenolic hydroxyl group offers a reactive site for derivatization, while the chlorinated ring influences its electronic properties and reactivity in polymerization.[2] Its primary roles in polymer science are twofold: as a key building block (monomer) for poly(ether ketone) polymers and as a foundational structure for synthesizing specialized UV photoinitiators and stabilizers.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42019-78-3 | [7][8] |
| Molecular Formula | C₁₃H₉ClO₂ | [7][8] |
| Molecular Weight | 232.66 g/mol | [7][9] |
| Appearance | White to light brown crystalline powder | [3] |
| Melting Point | 177-181 °C | [3] |
| Boiling Point | ~404 °C at 760 mmHg | |
| Purity | ≥98% | [8] |
| Synonyms | (4-Chlorophenyl)(4-hydroxyphenyl)methanone, 4-(4-chlorobenzoyl)phenol | [9] |
Application in Polymer Chemistry: Synthesis of Poly(ether ketone) (PEK)
A primary application of high-purity CHBP is as a monomer for the synthesis of Poly(ether ketone), or PEK.[4][5] PEK is a high-performance semicrystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical properties.[10] The polymerization proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide salt of CHBP reacts with the chloro-substituted aryl ketone of another monomer unit to form the characteristic ether linkage.
The purity of the CHBP monomer is paramount; impurities can terminate the polymer chain, limiting the molecular weight and compromising the final material's mechanical and thermal properties.[10]
PEK Polymerization Workflow
The synthesis involves the conversion of CHBP to its alkali metal salt, followed by a high-temperature polycondensation reaction. Diphenyl sulfone is a preferred solvent due to its high boiling point and ability to dissolve the resulting polymer at elevated temperatures.[10][11]
Caption: Workflow for the synthesis of Poly(ether ketone) (PEK) from CHBP.
Protocol: Synthesis of PEK from this compound
This protocol describes a laboratory-scale synthesis of PEK. Causality Note: The use of a stoichiometric excess of alkali metal base ensures complete conversion of the hydroxyl groups to the more reactive phenoxide, driving the polymerization reaction forward.[11]
Materials:
-
This compound (CHBP), high purity (>99%)[10]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diphenyl sulphone (DPSO₂)[11]
-
Toluene
-
Chlorobenzene
-
Nitrogen or Argon gas (high purity)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Monomer Salt Formation: In the reaction flask, charge diphenyl sulphone (approx. 500-1000 g per mole of CHBP) and high-purity CHBP.[11]
-
Add a precise amount of NaOH or KOH (a slight stoichiometric excess) and toluene.
-
Heat the mixture under a nitrogen blanket to reflux. Water generated from the neutralization reaction will be removed azeotropically via the Dean-Stark trap. Continue until no more water is collected.
-
Distill off the toluene, leaving a solution of the CHBP alkali metal salt in diphenyl sulphone.
-
Polymerization: Gradually raise the temperature of the reaction mixture to 280-330°C while maintaining vigorous stirring under an inert atmosphere.[11]
-
Maintain this temperature for 1-3 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation and Purification: Cool the reaction mixture to approximately 150-200°C.
-
Slowly pour the viscous solution into a separate vessel containing a vigorously stirred non-solvent like chlorobenzene to precipitate the polymer.[11]
-
Filter the solid polymer. Repeatedly wash the polymer cake with hot chlorobenzene to remove the diphenyl sulphone solvent, followed by washing with hot deionized water to remove residual mineral salts.[11]
-
Dry the final PEK polymer in a vacuum oven until a constant weight is achieved.
-
Validation: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ether linkages.
Application in UV Curing: A Precursor for Photoinitiators
While benzophenone itself is a classic Type II photoinitiator, this compound is more accurately described as a precursor or building block for more advanced photoinitiator systems.[12][13] Benzophenone and its derivatives initiate polymerization upon UV exposure by abstracting a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals.[14][15][16]
Mechanism of Benzophenone-Type Photoinitiation
The core mechanism involves the excitation of the benzophenone moiety to a triplet state, which is efficient at hydrogen abstraction.
Caption: General mechanism of Type II photoinitiation using a benzophenone derivative.
Rationale for Derivatizing CHBP
Standard, low-molecular-weight photoinitiators can migrate out of the cured polymer network. This is a significant concern in applications like food packaging, medical devices, and drug delivery systems.[12] Causality Note: By reacting the hydroxyl group of CHBP with a polymerizable moiety (e.g., an acrylate or methacrylate), a "polymerizable photoinitiator" is created.[13] This molecule can covalently bond into the polymer network during UV curing, drastically reducing migration and potential leachables.
Protocol: Synthesis of a CHBP-Methacrylate Polymerizable Photoinitiator
This protocol details the functionalization of CHBP to create a methacrylate-terminated, polymerizable photoinitiator.
Materials:
-
This compound (CHBP)
-
Methacryloyl chloride
-
Triethylamine (TEA) or similar non-nucleophilic base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
Procedure:
-
Dissolve CHBP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a small amount of inhibitor to prevent premature polymerization.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (approx. 1.1 equivalents) to the solution.
-
Slowly add methacryloyl chloride (approx. 1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting CHBP is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Validation: Purify the product via column chromatography if necessary. Confirm the structure using ¹H NMR and FTIR, looking for the appearance of vinyl proton signals and the ester carbonyl stretch, respectively.
Protocol: UV Curing of an Acrylate Film
This protocol outlines the use of the synthesized CHBP-methacrylate derivative to cure a simple acrylate resin film.[12][17]
Table 2: Example UV Curing Formulation
| Component | Role | Weight % |
| Trimethylolpropane triacrylate (TMPTA) | Monomer/Crosslinker | 94.9% |
| CHBP-Methacrylate (Synthesized) | Polymerizable Photoinitiator | 5.0% |
| Triethanolamine (TEOA) | Co-initiator / Synergist | 0.1% |
Procedure:
-
Preparation of Resin: In an amber vial to protect from ambient light, combine the components listed in Table 2. Gently warm (to ~40-50°C) and stir until a homogeneous solution is formed.[17] Allow to cool to room temperature.
-
Film Application: Place a clean glass microscope slide on a level surface. Apply a small volume of the resin to the slide. Use a thin-film applicator or a spin coater to create a uniform film of desired thickness (e.g., 50 µm).[12]
-
UV Curing: Place the coated slide on the conveyor of a UV curing system equipped with a medium-pressure mercury lamp (main wavelength ~365 nm).[18]
-
Expose the film to a controlled dose of UV radiation. A typical starting point is an irradiation time of 30-120 seconds, depending on lamp intensity and film thickness.[17]
-
Analysis of Cure: The degree of cure can be assessed qualitatively by checking if the film is tack-free.[17] For quantitative analysis, Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).[12]
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[9][19] It is essential to handle the compound in a well-ventilated area, preferably a fume hood.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[19][20]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[19][20]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[20][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[19]
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before use. [19][20][21]
References
- Application Notes and Protocols: Benzophenone Oxime Derivatives as Photoinitiators for Radical Polymerization. Benchchem.
- Application Notes and Protocols for UV Curing of Polymer Films Using Benzophenone Oxime. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer.
- This compound | 42019-78-3. ChemicalBook.
- This compound. Chem-Impex.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504. PubChem.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. India Patent Office.
- EP2105430A1 - Polyether ketone, its monomer and its phenolate. Google Patents.
- Improved process for the production of poly (ether ketone) - PEK- and its monomer. European Publication Server.
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology.
- Exploring this compound: Properties and Applications.
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate.
- UV-CROSSLINKABLE SOLVENT-FREE PSA SYSTEMS. Pressure Sensitive Tape Council.
- This compound.
- 4-Chlorobenzophenone: A Leading Photoinitiator for High-Performance UV Curing. NINGBO INNO PHARMCHEM CO.,LTD.
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- Optimizing UV Curing Processes with 4-Chlorobenzophenone: A Buyer's Guide.
- Navigating the Chemical Landscape: Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
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- Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. JCT Research.
- 4-Chloro-4′-hydroxybenzophenone | CAS 42019-78-3. Santa Cruz Biotechnology.
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- Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company.
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Using 4-Chloro-4'-hydroxybenzophenone as a UV absorber in materials science
Application Note & Protocol Guide
Topic: 4-Chloro-4'-hydroxybenzophenone as a High-Performance UV Absorber in Materials Science
Abstract and Introduction
The longevity and performance of polymeric materials are critically compromised by exposure to ultraviolet (UV) radiation, which initiates photodegradation pathways leading to discoloration, embrittlement, and loss of mechanical integrity. UV absorbers are essential additives that mitigate this damage by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy. This guide provides a detailed technical overview of this compound (4-CHBP), a substituted benzophenone-type UV absorber, for researchers, scientists, and formulation chemists. We will explore its mechanism of action, provide comprehensive protocols for its incorporation into polymer matrices, and detail methodologies for evaluating its efficacy in preventing UV-induced degradation. The insights provided are grounded in established photochemical principles and standardized materials testing protocols to ensure robust and reproducible results.
Core Principles and Physicochemical Properties
This compound (CAS: 42019-78-3) is a solid organic compound whose molecular structure is optimized for the absorption of UV radiation in the UVA and UVB regions.[1][2] Its efficacy is rooted in the benzophenone moiety, while the specific substitutions (chloro and hydroxyl groups) fine-tune its absorption spectrum, solubility, and compatibility with various polymer systems.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 42019-78-3 | [3][4] |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [3][4] |
| Appearance | Pale Beige to Light Brown Solid | [3][5] |
| Melting Point | 177-181 °C | [3] |
| Boiling Point | 257 °C @ 13 mmHg | [3] |
| UV Absorption Range | ~290 - 380 nm | [1][6] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) |[3] |
Mechanism of Photostabilization
The primary function of any benzophenone-based UV absorber is to convert damaging light energy into harmless heat.[1] This is achieved through a highly efficient and reversible intramolecular process. The presence of a hydroxyl group in the ortho- or para- position to the carbonyl is critical for this mechanism.[6]
Upon absorption of a UV photon, the 4-CHBP molecule is promoted to an excited singlet state. It then undergoes a rapid, radiationless transition to a more stable enol form via keto-enol tautomerization. This excited enol state quickly relaxes back to the ground-state keto form, releasing the absorbed energy as thermal energy. This cycle repeats, providing continuous protection to the host material without the absorber itself being consumed.[6][7]
Caption: Photostabilization cycle of 4-hydroxybenzophenone derivatives.
Application Protocol I: Incorporation into Polypropylene (PP)
This protocol details the incorporation of 4-CHBP into a polypropylene matrix via melt compounding, a standard industry practice. The goal is to achieve a homogenous dispersion of the UV absorber within the polymer.
Rationale and Experimental Design
Melt compounding is selected for its efficiency in dispersing additives in thermoplastic polymers. The concentration of the UV absorber is a critical parameter; typically, loadings of 0.1% to 1.0% by weight are effective.[8] We will use a 0.5 wt% loading for this protocol. A control sample without 4-CHBP must be prepared under identical conditions for a valid comparison.
Materials and Equipment
-
Polypropylene (PP) pellets (Melt Flow Index: 3-5 g/10 min)
-
This compound (powder)
-
Twin-screw extruder or laboratory-scale melt mixer
-
Compression molder or injection molder
-
Analytical balance
-
Drying oven
Step-by-Step Methodology
-
Drying: Dry the PP pellets and 4-CHBP powder in a vacuum oven at 80°C for at least 4 hours to remove residual moisture, which can cause defects in the final product.
-
Pre-blending: Accurately weigh the required amounts of PP and 4-CHBP. For a 100g batch with 0.5 wt% loading, use 99.5g of PP and 0.5g of 4-CHBP. Combine them in a bag and shake vigorously for 5 minutes to create a preliminary "salt-and-pepper" blend.
-
Melt Compounding:
-
Set the temperature profile of the extruder. For PP, a typical profile is 180°C (feed zone) to 210°C (die). Causality Note: This temperature range ensures the PP is fully molten for proper mixing without causing thermal degradation of the polymer or the 4-CHBP additive.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
Collect the extruded strands and pelletize them after cooling in a water bath.
-
-
Sample Preparation:
-
Dry the compounded pellets at 80°C for 2 hours.
-
Using a compression molder or injection molder, prepare standardized test plaques (e.g., 100mm x 100mm x 2mm) for subsequent analysis. Set the molding temperature to ~210°C.
-
-
Control Sample: Repeat steps 1-4 using only polypropylene (100g) to create the control samples.
Caption: Workflow for incorporating 4-CHBP into a polymer matrix.
Application Protocol II: Evaluation of UV Stability
This protocol describes the process of evaluating the performance of the stabilized polymer samples against the control using accelerated weathering and subsequent material characterization.
Rationale and Experimental Design
Accelerated weathering simulates long-term sun exposure in a condensed timeframe.[9][10] By comparing the changes in key properties of the stabilized and control samples after exposure, we can quantitatively assess the effectiveness of 4-CHBP. We will follow procedures outlined in ASTM G154.[11][12]
Equipment
-
Accelerated weathering chamber (Fluorescent UV lamp apparatus, e.g., QUV)
-
Spectrocolorimeter (for CIELAB measurements)
-
Universal testing machine (for tensile testing)
-
FTIR Spectrometer
Step-by-Step Methodology
-
Initial Characterization (t=0): Before UV exposure, test both the control and 4-CHBP-stabilized plaques for:
-
Color: Measure the CIELAB Lab* values at three different points on each sample.
-
Mechanical Properties: Measure the tensile strength and elongation at break according to ASTM D638.
-
-
Accelerated Weathering:
-
Place the plaques in the accelerated weathering chamber.
-
Set the test parameters according to ASTM G154, Cycle 1 (a common cycle for general plastics).[11]
Table 2: Example Accelerated Weathering Parameters (ASTM G154, Cycle 1)
Parameter Setting UV Lamp Type UVA-340 (simulates sunlight below 365 nm) Cycle 8 hours UV at 60°C Black Panel Temperature 4 hours Condensation at 50°C Black Panel Temperature | Irradiance | 0.89 W/m²/nm @ 340 nm |
-
-
Periodic Evaluation: Remove the samples from the chamber at predetermined intervals (e.g., 250, 500, 750, 1000 hours). At each interval, repeat the characterization tests (Color and Mechanical Properties) performed at t=0.
Data Interpretation and Performance Validation
The efficacy of 4-CHBP is determined by how well the stabilized samples retain their original properties compared to the unstabilized control samples.
-
Color Change (ΔE): Calculate the total color change using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A lower ΔE value indicates better color stability. The b* value is particularly important, as an increase signifies yellowing.
-
Retention of Mechanical Properties: Calculate the percentage of tensile strength retained after UV exposure: % Retention = (Tensile Strength_after_UV / Tensile Strength_initial) * 100. A higher retention percentage signifies better protection against degradation.
Table 3: Example Performance Data After 1000 Hours of UV Exposure
| Sample | Total Color Change (ΔE*) | Tensile Strength Retention (%) |
|---|---|---|
| Control PP | 15.2 | 45% |
| PP + 0.5% 4-CHBP | 3.1 | 88% |
As shown in the example data, the sample containing 4-CHBP exhibits significantly less color change and a much higher retention of mechanical strength, validating its effectiveness as a UV absorber.
Potential Issues and Considerations
-
Leaching: Additives that are not chemically bound to the polymer matrix can leach out over time, particularly when in contact with solvents or exposed to environmental cycling.[8][13][14] While 4-CHBP generally shows good compatibility, its potential for migration should be considered for sensitive applications like food packaging.
-
Dispersion: Poor dispersion will result in inconsistent protection. If visual inspection of the plaques shows specks or unevenness, optimize the compounding parameters (e.g., increase screw speed or mixing time).
-
Synergism: The performance of UV absorbers like 4-CHBP can often be enhanced when used in combination with a Hindered Amine Light Stabilizer (HALS).[2] HALS act as radical scavengers, addressing degradation pathways that UV absorbers do not.[9]
Safety and Handling
Consult the Safety Data Sheet (SDS) before handling this compound.[5][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15][16]
-
Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash thoroughly after handling.[5][15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[15][16]
-
First Aid:
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Rotter, D., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central.
- Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
- Patsnap. (n.d.). Preparation method of this compound.
- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
- PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone.
- Patsnap. (n.d.). A kind of preparation method of fenofibrate key intermediate this compound.
- Tintoll. (n.d.). Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company.
- Cotec Labs. (n.d.). What is UV testing?
- Amfine. (n.d.). UV Absorbers | Light Stabilizers for Plastics.
- Royal Society of Chemistry. (2025). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing.
- Google Patents. (n.d.). US3391110A - Polymerizable benzophenone uv absorber-condensation polymers.
- Riukai Machinery. (2025). Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability.
- PubChem. (n.d.). 4-Hydroxy-4'-chlorobenzophenone.
- Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- ScienceDirect. (n.d.). Equilibrium leaching of selected ultraviolet stabilizers from plastic products.
- Sofeast. (n.d.). What Is UV Testing & How Is It Performed?.
- CoLab. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Smithers. (n.d.). Weathering and UV Testing | Environmental Resistance Testing.
- (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- ResearchGate. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Hydroxybenzophenone: A Versatile Chemical Building Block.
- ResearchGate. (n.d.). a UV–Vis transmission spectrum of 4-hydroxybenzophenone. b Tauc plot....
- (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone.
- Zhengzhou Alfa Chemical Co.,Ltd. (2022). Do you know the mechanism of action of UV absorbers?.
- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
- European Publication Server. (2010). Improved process for the production of poly (ether ketone) - PEK- and its monomer.
- Raytop Chemical. (2022). How do UV absorbers work ?.
- Google Patents. (n.d.). EP0128693A2 - Process for the preparation of 4-hydroxybenzophenones.
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Protocol for purification of 4-Chloro-4'-hydroxybenzophenone by recrystallization
An Application Note and Protocol for the Purification of 4-Chloro-4'-hydroxybenzophenone by Recrystallization
Authored by: Senior Application Scientist, Gemini Division
Abstract
This compound (C₁₃H₉ClO₂) is a pivotal intermediate in the synthesis of pharmaceuticals, notably the lipid-lowering agent fenofibrate, and as a photostabilizer in polymers and cosmetic formulations.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. This application note provides a detailed, robust protocol for the purification of this compound using the fundamental technique of recrystallization. The guide delves into the theoretical principles, solvent selection rationale, a step-by-step experimental workflow, and expert troubleshooting advice to ensure the attainment of a high-purity crystalline product.
The Principle of Recrystallization
Recrystallization is a cornerstone technique for the purification of solid organic compounds.[3][4] Its efficacy is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[5][6]
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution.
-
The soluble impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the mother liquor).[7]
-
Collecting the pure crystals by filtration.
The formation of a crystal lattice is a highly specific process that tends to exclude molecules that do not fit perfectly, thereby separating the desired compound from the impurities.[3]
Strategic Solvent Selection: The Key to Purity
The choice of solvent is the most critical variable for a successful recrystallization.[7] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or ice-bath temperatures to maximize recovery.[3]
Based on available data, this compound demonstrates the following solubility characteristics:
While highly effective solvents like DMF can be used, their very high boiling points make them difficult to remove from the final product. Alcohols such as methanol and ethanol are frequently cited in synthesis literature for the recrystallization of this compound.[10][11][12] An ethanol/water system is a particularly effective mixed-solvent choice. Ethanol ("good solvent") effectively dissolves the this compound at high temperatures, while the addition of water ("bad solvent") drastically reduces its solubility upon cooling, promoting a high recovery of pure crystals.[7]
This protocol will focus on using an ethanol and water mixed-solvent system.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: May cause skin, eye, and respiratory tract irritation.[13][14][15]
-
Ethanol: Flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat at all times.[13][16]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of dust and solvent vapors.[14]
Detailed Recrystallization Protocol
Materials and Equipment
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal, if needed)
Equipment:
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Powder funnel and short-stem glass funnel
-
Fluted filter paper
-
Buchner funnel and appropriately sized filter paper
-
Vacuum filtration flask (side-arm flask)
-
Vacuum tubing and source
-
Watch glass or beaker to cover the flask
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
-
Add more hot ethanol in small portions until the solid completely dissolves. Expert Tip: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid to ensure maximum recovery later.[4] Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the resulting solution has a noticeable color (e.g., yellow or brown), it indicates the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool for a minute to stop the boiling. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[5]
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the solution.
-
Return the flask to the heat, bring it back to a gentle boil for 2-5 minutes, and stir. The carbon will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if Step 2 was performed):
-
To remove the activated carbon or any other insoluble impurities, perform a hot gravity filtration.
-
Place a short-stem glass funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel stem.
-
Carefully and quickly pour the hot solution through the fluted filter paper. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation by Vacuum Filtration:
-
Set up a Buchner funnel with filter paper over a vacuum filtration flask.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum source and swirl the crystal slurry in the Erlenmeyer flask, then quickly pour it into the center of the Buchner funnel.
-
Wash the crystals in the funnel with one or two small portions of ice-cold ethanol to rinse away the residual mother liquor containing the soluble impurities. Using cold solvent minimizes the loss of the desired product.[4]
-
Keep the vacuum on for several minutes to pull air through the crystals and help them dry.
-
-
Drying the Final Product:
-
Carefully transfer the filter cake of crystals onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated area (covered to prevent dust contamination) or, more efficiently, by placing them in a desiccator or a vacuum oven at a modest temperature (e.g., 50-60 °C).
-
Expected Results and Characterization
This protocol should yield a white to off-white crystalline powder.[9] The purity of the final product can be confirmed by measuring its melting point, which should be sharp and within the literature range.
| Parameter | Value | Source |
| Appearance | White or off-white crystalline powder | [9] |
| Recrystallization Solvent | Ethanol / Water | [12] |
| Melting Point (Pure) | 175 - 181 °C | [9][14][17] |
| Expected Recovery | 80-95% (dependent on crude purity) | N/A |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | 1. Induce Crystallization: Scratch the inner wall of the flask with a glass rod at the solution's surface.[5]2. Seed: Add a tiny crystal of pure compound (a "seed crystal").3. Reduce Volume: Gently heat the solution to boil off some of the solvent and re-cool.4. Add Anti-Solvent: Add a small amount of a solvent in which the compound is insoluble (e.g., deionized water) dropwise until the solution becomes cloudy, then reheat to clarify and re-cool. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent (ethanol), and allow it to cool more slowly. Ensure the solution is not cooled too rapidly. |
| Very Low Recovery | Too much solvent was used; crystals were washed with room-temperature or warm solvent; premature crystallization during hot filtration. | Review the protocol to ensure the minimum amount of solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration.[4][7] |
References
- An In-depth Technical Guide to the Solubility of this compound in Organic Solvents. Benchchem.
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer.
- Application Notes and Protocols for the Synthesis of this compound via Fries Rearrangement. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- Recrystallization. University of California, Los Angeles.
- Buy this compound industrial Grade from Hangzhou KieRay Chem Co.,LTD. ECHEMI.
- Recrystalliz
- This compound | 104135-57-1. Benchchem.
- Recrystalliz
- Recrystallization-1.pdf. University of California, Irvine.
- Recrystallization Definition, Principle & Purpose. PraxiLabs.
- SAFETY D
- 4-Hydroxy-4'-chlorobenzophenone. PubChem.
- Synthesis of this compound. PrepChem.com.
- Method for preparing this compound.
- Synthesis and Characterization of 4-Chloro,4'-Hydroxy Benzophenone. International Journal for Research in Applied Science & Engineering Technology.
- Process for the preparation of 4-hydroxybenzophenones.
- This compound. Chem-Impex.
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- 16. fishersci.com [fishersci.com]
- 17. prepchem.com [prepchem.com]
Application Note: High-Throughput Quantification of 4-Chloro-4'-hydroxybenzophenone using Chromatographic and Mass Spectrometric Techniques
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 4-Chloro-4'-hydroxybenzophenone (CHBP), a critical intermediate in the synthesis of pharmaceuticals, such as the lipid-lowering agent fenofibrate, and a component in the manufacturing of specialized polymers. The accurate determination of CHBP is paramount for quality control, pharmacokinetic studies, and environmental monitoring. This document details three widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section offers a theoretical underpinning of the technique, a detailed step-by-step protocol, and a discussion of the critical parameters that ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (C₁₃H₉ClO₂) is a benzophenone derivative characterized by a chlorine atom and a hydroxyl group on its two phenyl rings. This bifunctional nature makes it a versatile precursor in organic synthesis. Its presence as a process-related impurity or a metabolic byproduct necessitates sensitive and specific analytical methods for its quantification. The choice of analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide is designed to assist researchers, quality control analysts, and drug development professionals in selecting and implementing the most suitable method for their specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method
HPLC-UV is a cornerstone of many analytical laboratories due to its reliability, ease of use, and cost-effectiveness. The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The quantification of CHBP is achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.
Principle of HPLC-UV Analysis
The separation of CHBP is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The retention of CHBP on the column is influenced by the hydrophobicity of the molecule and the composition of the mobile phase. An organic modifier, such as acetonitrile or methanol, is used to elute CHBP from the column. The UV detector measures the amount of UV light absorbed by the eluting CHBP, which is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound (analytical standard, >99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.2.3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
2.2.4. Sample Preparation
-
Standard Solution: Prepare a stock solution of CHBP (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Matrix: The sample preparation will vary depending on the matrix. For process monitoring, a simple dilution in the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
2.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the CHBP standard against its concentration.
-
Determine the concentration of CHBP in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatilized Analytes
GC-MS offers exceptional selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the low volatility of CHBP, a derivatization step is required to convert the polar hydroxyl group into a more volatile silyl ether.
The Necessity of Derivatization
The presence of the polar hydroxyl group in CHBP leads to poor chromatographic peak shape and thermal degradation in the hot GC inlet. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, enabling its successful analysis by GC-MS.[1]
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
CHBP analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate (GC grade)
-
GC vials with inserts
3.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3.2.3. Derivatization Procedure
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3.2.4. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: To be determined from the mass spectrum of the derivatized CHBP (likely the molecular ion).
-
Qualifier Ions: To be determined from the mass spectrum of the derivatized CHBP (characteristic fragment ions).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of CHBP in complex matrices such as biological fluids and environmental samples.
Principle of LC-MS/MS Analysis
After chromatographic separation, the eluting CHBP is ionized, typically using electrospray ionization (ESI). The precursor ion (the ionized CHBP molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[2][3]
Experimental Protocol: LC-MS/MS
4.2.1. Materials and Reagents
-
CHBP analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate or Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB) for sample cleanup
4.2.2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
4.2.3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 350 °C
-
MRM Transitions (Proposed):
-
Precursor Ion (m/z): 231.0 (corresponding to [M-H]⁻)
-
Product Ions (m/z): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of Cl or the benzoyl moiety.[4]
-
4.2.4. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the CHBP with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Method Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the performance characteristics of the described methods. (Note: Data for closely related benzophenone derivatives are included for illustrative purposes where specific data for CHBP is not available).
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (Range) | 0.1 - 100 µg/mL (Typical) | 1 - 500 ng/mL (Typical) | 0.1 - 200 ng/mL (for 2,4-dihydroxybenzophenone)[5] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | 0.01 µg/L (for 2,4-dihydroxybenzophenone)[5] |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.5-5 ng/mL | 0.1 µg/L (for 2,4-dihydroxybenzophenone)[5] |
| Accuracy (% Recovery) | 95-105% (Typical) | 90-110% (Typical) | 96.8% - 104.5% (for 2,4-dihydroxybenzophenone)[5] |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Visualized Workflows
HPLC-UV Analysis Workflow
Caption: Workflow for CHBP quantification by HPLC-UV.
GC-MS Analysis Workflow
Caption: Workflow for CHBP quantification by GC-MS.
LC-MS/MS Analysis Workflow
Caption: Workflow for CHBP quantification by LC-MS/MS.
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, and LC-MS/MS. HPLC-UV provides a robust and accessible method for routine analysis where high sensitivity is not required. GC-MS, following a necessary derivatization step, offers enhanced specificity and is suitable for moderately sensitive applications. For trace-level quantification in complex matrices, LC-MS/MS stands as the unequivocal gold standard, delivering unparalleled sensitivity and selectivity. The protocols and comparative data presented in this guide serve as a valuable resource for establishing reliable and accurate analytical methods for this compound in diverse research and industrial settings.
References
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Frontiers in Analytical Science. (2022).
- Agilent Technologies. (2020). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
- PubMed. (2012). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics.
- OIML. (2008). OIML R 112 (E) High-performance liquid chromatographs (HPLC) for measuring pollutants.
- MDPI. (2020). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). MDPI. [Link]
- ResearchGate. (2023). Mass spectrum of this compound (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations.
- Springer. (2017). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2'-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. SpringerLink. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. SIELC. [Link]
- Separation Science. (2023). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips.
- ResearchGate. (2005). (PDF) Liquid chromatography of 4-chlorophenol.
- MDPI. (2021).
- Preprints.org. (2024).
- Longdom Publishing. (2018). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
- Wageningen University & Research. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Wageningen University & Research. [Link]
- International Journal of Research and Analytical Reviews. (2020).
- Indian Patent Office. (2003). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
- Patsnap. (2018). Preparation method of this compound.
- PubMed. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry.
- Semantic Scholar. (2014). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Semantic Scholar. [Link]
- Agilent Technologies. (2014). A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-Chloro-4'-hydroxybenzophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scientifically-grounded protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-4'-hydroxybenzophenone. This compound is a critical intermediate in the synthesis of pharmaceuticals like Fenofibrate and is also used as a UV stabilizer.[1][2] A reliable analytical method is paramount for quality control, stability testing, and impurity profiling. Grounded in the physicochemical properties of the analyte, this guide details a logical, three-phase workflow: initial method development, systematic optimization, and rigorous validation based on the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the causality behind each experimental choice, from mobile phase selection to validation parameter assessment, ensuring the final method is accurate, precise, and robust for its intended purpose.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the fundamental choices in chromatographic strategy, ensuring a logical starting point and minimizing trial-and-error.
The key properties of this compound are summarized below.
| Property | Value | Implication for HPLC Method Development |
| Chemical Structure | (4-chlorophenyl)(4-hydroxyphenyl)methanone | The benzophenone core is a strong chromophore, ideal for UV detection. |
| Molecular Formula | C13H9ClO2[3] | - |
| Molecular Weight | 232.66 g/mol [3] | - |
| logP (XLogP3) | 3.7[4] | A logP value greater than 2 indicates significant hydrophobicity, making Reversed-Phase (RP) HPLC the ideal separation mode. |
| pKa (Predicted) | 7.68 ± 0.15[1][4] | The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state. A pH at least 2 units below the pKa (i.e., pH < 5.7 ) is required. |
| Solubility | Practically insoluble in water; slightly soluble in methanol; soluble in DMSO.[4][5][6] | A water-miscible organic solvent (e.g., methanol or acetonitrile) must be used to prepare stock solutions. The high hydrophobicity necessitates a significant organic component in the mobile phase for elution. |
| UV Absorbance | Strong UV absorber.[7][8] | UV-Vis spectrophotometry is a suitable and sensitive detection method. The optimal wavelength (λmax) must be determined experimentally. |
Experimental Design: Materials and Instrumentation
This protocol assumes the use of a standard analytical HPLC system. All reagents, solvents, and water should be of HPLC grade or higher to minimize background interference.
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reference Standard: this compound certified reference material (>98% purity).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH).
-
Reagents: Formic acid (≥98%), Phosphoric acid (~85%), HPLC-grade water.
-
Columns: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.
Phase 1: Initial Method Development Workflow
The initial phase focuses on establishing baseline separation conditions by selecting the appropriate column, mobile phase, and detection wavelength.
Caption: Workflow for initial HPLC method development.
Protocol 1: Sample Preparation and Wavelength Determination
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1.0 mg/mL stock solution. Sonication may be required to ensure complete dissolution.[4]
-
Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 20 µg/mL).
-
Wavelength Selection (λmax):
-
Inject the working standard into the HPLC system equipped with a PDA detector.
-
Acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For benzophenone derivatives, this is often between 280 nm and 320 nm. A method for similar compounds successfully used 315 nm.[9]
-
Protocol 2: Column and Mobile Phase Screening
The goal is to achieve a retention factor (k') between 2 and 10 for optimal resolution and analysis time.
-
Setup:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: At the predetermined λmax.
-
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).
-
Screening Runs: Perform a series of isocratic runs with varying organic percentages. Start with a higher organic content (e.g., 70%) and decrease it until the desired retention is achieved.
-
Run 1: 70% B / 30% A
-
Run 2: 60% B / 40% A
-
Run 3: 50% B / 50% A
-
-
Evaluation: Compare the chromatograms from both ACN and MeOH runs. Choose the solvent system that provides the best peak shape (symmetry), reasonable retention time, and lower backpressure. Acetonitrile is often a preferred solvent due to its lower viscosity and favorable UV properties.[10]
Phase 2: Method Optimization
Once initial conditions are set, fine-tune the parameters to achieve optimal performance.
Optimized Chromatographic Conditions (Example)
The following table presents a typical set of optimized conditions derived from the development phase.
| Parameter | Optimized Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Provides excellent retention and resolution for hydrophobic molecules. |
| Mobile Phase | Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (65:35, v/v) | The ACN percentage is set for optimal retention. Phosphoric acid provides a stable low pH (~2.5) to ensure the analyte is fully protonated, leading to sharp, symmetrical peaks.[11] |
| Flow Rate | 1.0 mL/min | Balances analysis time with system backpressure and efficiency. |
| Column Temperature | 35 °C | Reduces mobile phase viscosity, lowers backpressure, and ensures reproducible retention times by mitigating effects of ambient temperature fluctuations. |
| Detection (λmax) | 290 nm (Example) | Determined experimentally to be the wavelength of maximum absorbance for the analyte. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Phase 3: Method Validation
Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose. The following protocols are based on ICH Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation.
Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Common Acceptance Criteria |
| Specificity | Analyze blank (diluent) and placebo samples. Check for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Prepare and inject at least five concentrations across a range (e.g., 50-150% of the target concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform spike-recovery experiments. Add known amounts of analyte to a placebo sample at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Inject six replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the experiment on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD. |
| Robustness | Make small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Organic % ±2%, Column Temp ±2°C, pH ±0.2). Assess the impact on retention time and peak area. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%), and system suitability parameters should still pass. |
Conclusion
This application note outlines a systematic and robust strategy for developing and validating an RP-HPLC method for the analysis of this compound. By leveraging the analyte's fundamental physicochemical properties, a logical path from initial screening to full validation is established. The resulting method, characterized by its specificity, linearity, accuracy, and precision, is demonstrated to be fit for purpose in a regulated quality control environment, ensuring reliable analytical data for researchers, scientists, and drug development professionals.
References
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- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. MDPI. [Link]
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC - NIH.
- (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations - ResearchGate.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate.
- A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations - Repositorio Institucional CONICET Digital. CONICET Digital. [Link]
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- This compound (C13H9ClO2) - PubChemLite. PubChemLite. [Link]
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. ProQuest. [Link]
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- A Comprehensive Guide to HPLC Solvents - Chemtek Scientific. Chemtek Scientific. [Link]
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Application Note & Protocol: A Scaled-Up Approach to the Synthesis of 4-Chloro-4'-hydroxybenzophenone
Introduction
4-Chloro-4'-hydroxybenzophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals and polymers.[1][2] Notably, it is a key precursor for the production of fenofibrate, a widely used lipid-lowering drug, and for high-performance polymers like Poly Ether Ketone (PEK).[1][3] The escalating demand for these end-products necessitates a robust, scalable, and economically viable manufacturing process for this intermediate. This document provides a comprehensive guide for the scaled-up production of this compound, focusing on the well-established Friedel-Crafts acylation route. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights gleaned from practical experience to ensure a successful and safe scale-up.
Scientific Principles and Reaction Mechanism
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride.[4][5] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][6] The role of the Lewis acid is crucial; it coordinates with the acyl chloride to form a highly electrophilic acylium ion, which then attacks the electron-rich phenol ring.
From an industrial perspective, controlling the regioselectivity of the acylation is paramount. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The acylation predominantly occurs at the para-position relative to the hydroxyl group due to steric hindrance at the ortho positions.
Caption: Mechanism of Friedel-Crafts Acylation.
Expert Insights: Navigating the Challenges of Scale-Up
Scaling up the Friedel-Crafts acylation presents several challenges that are not always apparent at the bench scale. The reaction is highly exothermic, and efficient heat management is critical to prevent side reactions and ensure safety.[4] The addition of reagents, particularly aluminum chloride and p-chlorobenzoyl chloride, must be carefully controlled to maintain the desired reaction temperature.
Another critical aspect is the handling of anhydrous aluminum chloride, which is highly hygroscopic and reacts violently with water.[6][7] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the deactivation of the catalyst. The liberation of hydrogen chloride (HCl) gas is another significant safety concern that requires a robust off-gas scrubbing system.[6]
Detailed Protocol for Scaled-Up Production
This protocol outlines a "one-pot" synthesis method adapted for a larger scale, which has been shown to produce high yields and purity.[4]
Materials and Equipment:
-
Reactor: A glass-lined or appropriately resistant reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnels. The reactor should have a cooling jacket for temperature control.
-
Scrubber: An off-gas system to neutralize the evolved HCl gas.
-
Filtration and Drying Equipment: A filter press or centrifuge and a vacuum oven.
-
Reagents:
-
o-Dichlorobenzene (ODCB)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Phenol
-
p-Chlorobenzoyl Chloride
-
Hydrochloric Acid (0.5N)
-
Sodium Hydroxide Solution
-
Water
-
Experimental Workflow:
Caption: Experimental Workflow for Scaled-Up Synthesis.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean and thoroughly dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Reagent Charging: Charge the reactor with 300 ml of o-dichlorobenzene followed by the careful addition of 273.7 g of anhydrous aluminum chloride.[4]
-
Phenol Addition: In a separate vessel, dissolve 103.4 g of phenol in 100 ml of o-dichlorobenzene.[4] Add this solution to the reactor over a period of 2 hours, maintaining the internal temperature between 30-35°C.[4]
-
Initial Stirring: Stir the reaction mixture for one hour at 30-35°C.[4]
-
p-Chlorobenzoyl Chloride Addition: Dissolve 175 g of p-chlorobenzoyl chloride in 100 ml of o-dichlorobenzene.[4] Add this solution to the reactor over 2 hours, maintaining the temperature at 30-35°C.[4] This reaction is exothermic, and cooling will be required.[4]
-
Reaction: Heat the reaction mass to 80°C and maintain this temperature for 12 hours.[4]
-
Quenching: Cool the reactor contents and slowly drown the reaction mass in a separate vessel containing 0.5N hydrochloric acid. This step is highly exothermic and should be done with caution. The solids that precipitate are the crude product.[4]
-
Initial Filtration: Filter the precipitated solids and wash the cake with water.[4]
-
Purification:
-
Final Recrystallization: For higher purity (>99.5%), the crude product can be recrystallized from a suitable solvent.[8] The purified product is then filtered and dried under vacuum. The overall yield is expected to be around 72%.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagents | ||
| Phenol | 103.4 g | [4] |
| p-Chlorobenzoyl Chloride | 175 g | [4] |
| Anhydrous Aluminum Chloride | 273.7 g | [4] |
| o-Dichlorobenzene (Solvent) | 500 ml (total) | [4] |
| Reaction Conditions | ||
| Reagent Addition Temperature | 30-35°C | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 12 hours | [4] |
| Yield and Purity | ||
| Crude Product Yield | ~78% | [4] |
| Crude Product Purity | >95% | [4] |
| Final Product Yield | ~72% | [4] |
| Final Product Purity | >99.5% | [4] |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of pure this compound is in the range of 177-181°C.[9][10]
-
Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to confirm the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a valuable tool for determining the purity of the final product.[11]
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors and HCl gas.[6]
-
Reagent Handling: Anhydrous aluminum chloride is corrosive and water-reactive.[6] p-Chlorobenzoyl chloride is also corrosive. Handle these reagents with extreme care in a dry environment.
-
Exothermic Reactions: The quenching of the reaction mixture is highly exothermic. Perform this step slowly with efficient cooling and stirring.[6]
Conclusion
The scaled-up synthesis of this compound via Friedel-Crafts acylation is a well-established and efficient process. By carefully controlling reaction parameters, ensuring proper safety precautions, and implementing a robust purification strategy, high yields of a high-purity product can be consistently achieved. This application note provides a comprehensive framework for researchers and production chemists to successfully scale up this important industrial synthesis.
References
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
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- Application Notes and Protocols for the Synthesis of this compound via Fries Rearrangement - Benchchem.
- Experiment 1: Friedel-Crafts Acylation - umich.edu.
- This compound | 104135-57-1 - Benchchem.
- Preparation of 4'-chloro-4-hydroxybenzophenone - PrepChem.com.
- Preparation method of this compound - Eureka | Patsnap.
- This compound synthesis - ChemicalBook.
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- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Method for preparing this compound - Google Patents.
- 4-Chlorobenzophenone - Friedel Craft Acylation.
- Process for the preparation of 4-hydroxybenzophenones - European Patent Office.
- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents.
- An In-depth Technical Guide to the Solubility of this compound in Organic Solvents - Benchchem.
- Key Properties and Synthesis Considerations for this compound.
- Synthesis of this compound - PrepChem.com.
- Mass spectrum of this compound (IS) acquired under... - ResearchGate.
- 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods - ChemicalBook.
- Friedel-Crafts Alkylation - Beyond Benign.
- What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora.
- This compound - Chem-Impex.
- Process for the preparation of 4-hydroxybenzophenones - European Patent Office.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-4'-hydroxybenzophenone
Welcome to the technical support guide for the synthesis of 4-Chloro-4'-hydroxybenzophenone (4-CHBP). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key precursor in the manufacturing of pharmaceuticals like Fenofibrate and high-performance polymers such as Polyetheretherketone (PEEK), achieving a high-yield, high-purity synthesis of 4-CHBP is paramount.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field experience. Our goal is to empower you to diagnose and resolve common synthetic challenges, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation and Fries rearrangement routes.
Question 1: My yield is significantly lower than expected in the Friedel-Crafts acylation of phenol. What are the primary causes and how can I fix this?
Answer: Low yield is the most common issue and can be traced back to several factors, often related to reagent purity and reaction conditions.
-
Causality 1: Inactive Lewis Acid Catalyst (e.g., AlCl₃)
-
The "Why": Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze it, rendering it catalytically inactive. The Lewis acid's role is to coordinate with the acyl chloride, generating the highly electrophilic acylium ion necessary for the reaction.[3] If the catalyst is compromised, this key intermediate will not form in sufficient concentration.
-
The Solution:
-
Use Fresh, High-Purity AlCl₃: Always use a freshly opened bottle of anhydrous AlCl₃ or a properly stored container from a desiccator.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade solvents.
-
Proper Addition: Add the AlCl₃ portion-wise to the reaction mixture. The reaction is often exothermic, and controlled addition helps manage the temperature.[4]
-
-
-
Causality 2: Incorrect Stoichiometry
-
The "Why": For Friedel-Crafts acylation of phenol, the stoichiometry is more complex than with simple arenes. The hydroxyl group of phenol is a Lewis base and will coordinate with AlCl₃.[5][6] Therefore, you need at least one equivalent of AlCl₃ to react with the phenol's hydroxyl group, plus another equivalent to catalyze the acylation itself. An insufficient amount of catalyst will stall the reaction.
-
The Solution:
-
-
Causality 3: Suboptimal Temperature Control
-
The "Why": The initial complex formation should be done at a low temperature (0-5°C) to control the initial exothermic reaction.[8] However, the subsequent acylation often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow. If it's too high, it can promote side reactions and decomposition.
-
The Solution:
-
Follow a Temperature Program: Add reagents at a low temperature (e.g., 30-35°C) before slowly heating the reaction mass to the target temperature (e.g., 80-90°C) and maintaining it for the required duration (often 12 hours).[7]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time at your chosen temperature.
-
-
Troubleshooting Workflow: Low Yield Diagnosis
This diagram outlines a logical path for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yield.
Question 2: My final product is contaminated with an isomer. How can I improve para-selectivity?
Answer: Isomeric impurity, typically the formation of 2-Chloro-4'-hydroxybenzophenone, is a common issue, particularly in the Fries rearrangement. The Friedel-Crafts acylation of phenol is generally highly para-selective due to the steric hindrance at the ortho position caused by the bulky AlCl₃ complexed to the hydroxyl group.
-
Causality: Reaction Temperature in Fries Rearrangement
-
The "Why": The Fries rearrangement is an ortho, para-selective reaction.[3] The ratio of ortho to para products is highly dependent on temperature. Lower reaction temperatures tend to favor the formation of the para-substituted product, which is the thermodynamically more stable isomer.[4] Higher temperatures often lead to an increased proportion of the ortho-isomer.
-
The Solution:
-
Lower the Temperature: When performing a Fries rearrangement of phenyl p-chlorobenzoate, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Catalyst: Strong protic acids like trifluoromethanesulfonic acid can promote the rearrangement under milder conditions (e.g., 45–55°C), which can significantly improve para-selectivity, with reported yields as high as 94%.[9]
-
-
-
Purification Strategy:
-
The "Why": If isomeric impurities are present, a robust purification method is necessary. The different isomers may have slightly different acidities and solubilities.
-
The Solution:
-
Base Wash and Re-precipitation: A highly effective purification technique involves dissolving the crude product in an aqueous sodium hydroxide solution to form the sodium salt.[7][10] The desired para-isomer salt is often less soluble and can be selectively precipitated or the solution can be filtered to remove insoluble non-phenolic impurities. Subsequent acidification of the filtrate with an acid like HCl will precipitate the purified this compound.[10]
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon (toluene) and a polar solvent (acetone or methanol), can effectively separate the isomers.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Friedel-Crafts acylation or Fries rearrangement?
A1: Both routes are viable, but the one-pot Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride is often preferred in industrial settings.[7]
-
Friedel-Crafts Acylation:
-
Pros: It is a "one-pot" process using readily available and cheaper starting materials.[7] It generally offers excellent yield (>85%) and high para-selectivity.[7]
-
Cons: Requires a large amount of Lewis acid catalyst (>2 equivalents), which can pose waste disposal and workup challenges. The reaction is also highly sensitive to moisture.[7]
-
-
Fries Rearrangement:
-
Pros: Can provide good yields and allows for the use of different types of acid catalysts, including strong protic acids that can be easier to handle.[4][9]
-
Cons: It is a two-step process, requiring the initial synthesis and isolation of the phenyl p-chlorobenzoate ester.[7] Controlling the ortho/para selectivity can be challenging and is highly dependent on reaction conditions.[3][4]
-
Q2: What is the role of the solvent in this synthesis?
A2: The solvent plays a critical role in temperature control, reagent solubility, and sometimes even selectivity.
-
o-Dichlorobenzene (ODCB) or Chlorobenzene: These are common high-boiling, inert solvents used in Friedel-Crafts reactions.[7][11] They provide excellent temperature control for reactions that require prolonged heating.
-
Nitrobenzene: While historically used, it is highly toxic and its use is now generally avoided.[11]
-
Dichloroethane (DCE): A lower-boiling solvent used in some preparations, particularly those involving p-chlorobenzonitrile as a starting material.[9][12]
-
Solvent-Free: Some Fries rearrangement protocols are performed without a solvent, but this can make temperature control very difficult and is often not suitable for large-scale reactions.[9]
Q3: How can I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture on a TLC plate alongside your starting materials (phenol and p-chlorobenzoyl chloride). The disappearance of the limiting reactant spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. A suitable mobile phase might be a mixture of hexane and ethyl acetate. The product can be visualized under UV light.
Detailed Experimental Protocol: One-Pot Friedel-Crafts Acylation
This protocol is a synthesized example based on common industrial practices for producing high-purity 4-CHBP.[7]
1. Materials & Setup:
-
Phenol (1.0 eq)
-
p-Chlorobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
o-Dichlorobenzene (ODCB, anhydrous)
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, all under an inert atmosphere (N₂).
2. Procedure:
-
Charge the reaction flask with ODCB and anhydrous AlCl₃ (2.2 eq).
-
In a separate vessel, dissolve phenol (1.0 eq) in ODCB. Add this solution slowly to the AlCl₃ suspension via the addition funnel over 1-2 hours, maintaining the temperature between 30-35°C. Cooling may be required.
-
Stir the resulting mixture for one hour at 30-35°C.
-
Add p-chlorobenzoyl chloride (1.05 eq), also dissolved in ODCB, dropwise over 2 hours, again maintaining the temperature at 30-35°C.
-
After the addition is complete, slowly heat the reaction mass to 80-90°C and maintain this temperature for 12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Slowly and cautiously pour the reaction mass into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (0.5N HCl) to decompose the aluminum chloride complex.
-
Stir vigorously until all solids are broken up. The crude product will precipitate.
-
Filter the solid precipitate and wash the cake thoroughly with water until the filtrate is neutral.
3. Purification:
-
Dissolve the crude solid cake in a 10% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with dilute HCl. The purified this compound will precipitate.
-
Filter the purified product, wash with water, and dry under vacuum to obtain a white to off-white solid. The overall yield should be in the range of 80-85% with >95% purity.[7]
Experimental Workflow Diagram
Caption: Flowchart of the one-pot synthesis protocol.
Data Summary: Comparison of Synthetic Conditions
The following table summarizes various reported conditions for the synthesis of this compound, highlighting the versatility of available methods.
| Starting Materials | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol, p-Chlorobenzoyl Chloride | AlCl₃ | o-Dichlorobenzene | 90 | 12 | 85 | [7] |
| Phenyl p-chlorobenzoate | AlCl₃ | Chlorobenzene | Reflux | 10 | 52 | [9] |
| Phenyl p-chlorobenzoate | Trifluoromethanesulfonic acid | None | 45-55 | - | 94 | [9] |
| Phenol, p-Chlorobenzonitrile | ZnCl₂, HCl (gas) | Dichloroethane | 90 | 5 | 88.2 | [9] |
| Anisole, p-Chlorobenzoyl Chloride (followed by demethylation) | AlCl₃ | Chlorobenzene | 130-140 | 2 | 94.5 | [11] |
| Phenol, p-Chlorobenzoyl Chloride | K-10 Clay-Supported Fe³⁺ | Ethylene Dichloride | 40 | - | 97 | [1] |
Reaction Mechanism Visualization
The diagram below illustrates the accepted mechanism for the AlCl₃-catalyzed Friedel-Crafts acylation of phenol.
Sources
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Side reactions in Friedel-Crafts synthesis of 4-Chloro-4'-hydroxybenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedel-Crafts synthesis of 4-Chloro-4'-hydroxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your synthesis.
Overview of the Synthesis
The Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride is a cornerstone reaction for producing this compound, a key intermediate in the synthesis of pharmaceuticals like Fenofibrate.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via electrophilic aromatic substitution.[3][4] While effective, the reaction is sensitive to conditions and prone to several side reactions that can impact yield and purity. This guide will address these issues directly.
Primary Reaction Pathway: C-Acylation
The desired reaction involves the formation of an acylium ion from 4-chlorobenzoyl chloride and AlCl₃. This potent electrophile is then attacked by the electron-rich phenol ring, primarily at the para-position, to yield the target product.[5][6]
Caption: Desired C-Acylation pathway for this compound synthesis.
Troubleshooting Guide: Common Side Reactions
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1. My yield is low, and I've isolated a significant amount of an ester byproduct. What's happening?
This is a classic case of competitive O-acylation versus C-acylation .
-
Why It Happens: Phenol is a bidentate nucleophile, meaning it can react at two sites: the aromatic ring (C-acylation) or the hydroxyl oxygen (O-acylation).[7]
-
O-Acylation (Kinetic Product): The reaction at the oxygen atom is often faster, especially at lower temperatures or with insufficient catalyst. This nucleophilic acyl substitution forms phenyl p-chlorobenzoate. This pathway is favored under kinetic control.
-
C-Acylation (Thermodynamic Product): The desired product, this compound, is more stable. Its formation is favored under conditions of thermodynamic control, which typically requires a sufficient amount of Lewis acid catalyst and higher temperatures.
-
-
How to Fix It:
-
Increase Catalyst Stoichiometry: A stoichiometric amount (or slight excess) of the Lewis acid (e.g., AlCl₃) is crucial. The catalyst coordinates with the phenolic oxygen, which both deactivates it towards O-acylation and activates the ring for C-acylation.[7] Furthermore, the product ketone also complexes with the catalyst, so a stoichiometric quantity is necessary to drive the reaction to completion.[4][8]
-
Control Reaction Temperature: While O-acylation is faster at low temperatures, the subsequent Fries rearrangement (see Q2) to the C-acylated product is favored at higher temperatures. A carefully controlled temperature ramp may be necessary.
-
Utilize the Fries Rearrangement: If you have already formed the O-acylated ester, you can convert it to the desired C-acylated product. This is achieved by heating the ester in the presence of a Lewis acid, a reaction known as the Fries Rearrangement.[9][10][11]
-
Q2. My final product is a mixture of isomers, including the ortho-substituted ketone. How can I improve para-selectivity?
The formation of the ortho-isomer (2-Chloro-4'-hydroxybenzophenone) is a direct consequence of the Fries Rearrangement mechanism and reaction conditions.
-
Why It Happens: The Fries Rearrangement of the in situ formed phenyl p-chlorobenzoate ester can yield both ortho and para substituted products.[9][12] The regioselectivity is highly dependent on reaction conditions:
-
High Temperatures: Generally favor the formation of the ortho product.[12]
-
Low Temperatures: Tend to favor the formation of the para product, which is the desired isomer.[9][12]
-
Solvent Polarity: Non-polar solvents can favor the ortho product, while highly polar solvents tend to favor para substitution.[12]
-
-
How to Fix It:
-
Strict Temperature Control: Maintain a lower reaction temperature (e.g., 45–55°C when using strong acids like trifluoromethanesulfonic acid, or as specified by the protocol for AlCl₃) to maximize the yield of the para isomer.[13]
-
Solvent Selection: Using a moderately polar solvent like chlorobenzene can help favor the para product.[13] Some procedures even run the reaction without a solvent, which requires very careful temperature management.[13][14]
-
Caption: O-Acylation side reaction and subsequent Fries Rearrangement pathways.
Q3. Why is my reaction mixture turning dark, and my final product has a deep color that is difficult to remove?
-
Why It Happens:
-
Catalyst-Product Complexation: The ketone product forms a strongly colored complex with aluminum chloride.[4] This is an expected part of the reaction.
-
Side Reactions and Degradation: Anhydrous aluminum chloride is a very strong and aggressive Lewis acid. If the temperature is too high or the reaction time is too long, it can cause degradation of the starting materials or products, leading to charring and the formation of colored, polymeric byproducts.
-
Moisture Contamination: AlCl₃ reacts violently with water. Moisture contamination not only deactivates the catalyst but can also lead to uncontrolled side reactions and the formation of impurities.[1][15]
-
-
How to Fix It:
-
Proper Workup: The colored complex is typically destroyed during the aqueous workup step. Quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid will break down the aluminum complexes and precipitate the product.[13][14]
-
Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous to prevent catalyst deactivation and side reactions.[15]
-
Purification: The crude product often requires purification. Recrystallization from a suitable solvent (e.g., toluene or industrial methylated spirits) is effective at removing colored impurities.[14][16] The use of activated charcoal during recrystallization can also help decolorize the product.[13]
-
Q4. Am I at risk for polysubstitution?
-
Why It Happens: Polysubstitution is a common problem in Friedel-Crafts alkylation because the newly added alkyl group activates the aromatic ring, making it more susceptible to further substitution than the starting material.[17][18]
-
Is it a concern here? No. Fortunately, this is not a significant issue in Friedel-Crafts acylation. The acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring, making the product less reactive than the starting phenol.[5][17][18] This deactivation effectively prevents a second acylation event from occurring, which is a major advantage of this synthetic route.[8][19]
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Technical Support Center: Optimization of Reaction Conditions for Fries Rearrangement
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or in some cases, no formation of the desired hydroxy aryl ketone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in a Fries rearrangement can stem from several factors, ranging from catalyst activity to substrate stability. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst Quality and Stoichiometry:
-
The Problem: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction. Furthermore, the catalyst complexes with both the starting ester and the product ketone, meaning a stoichiometric excess is often necessary.[1][2]
-
The Solution:
-
Always use a fresh, unopened container of the Lewis acid catalyst or a freshly purified batch.
-
Handle the catalyst under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
-
Ensure you are using a sufficient stoichiometric amount. A common starting point is 1.5 equivalents of AlCl₃ per equivalent of ester.[3][4] In some cases, a larger excess may be required.[2]
-
-
-
Reaction Temperature and Time:
-
The Problem: The Fries rearrangement is highly temperature-dependent.[5][6] Temperatures that are too low will lead to incomplete conversion, while excessively high temperatures can cause decomposition of the starting material and product, leading to tar formation and other side products.[1][3][4] Reaction times must also be optimized to ensure completion without promoting degradation.
-
The Solution:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
If the reaction is sluggish, consider incrementally increasing the temperature. A study on 2-fluorophenyl acetate showed that increasing the temperature from 40°C to 80°C increased the conversion rate.[4]
-
If you observe significant side product formation, try lowering the temperature. Temperatures above 150°C can sometimes lead to lower isolated yields.[4]
-
-
-
Substrate Suitability:
-
The Problem: The harsh conditions of the Fries rearrangement are not suitable for all substrates.[6][7][8]
-
Steric Hindrance: Heavily substituted acyl or aromatic groups can sterically hinder the rearrangement, dramatically lowering the yield.[1][6][7]
-
Deactivating Groups: Strong electron-withdrawing (deactivating) groups on the aromatic ring will make the electrophilic aromatic substitution step more difficult, leading to poor yields.[6][7][9]
-
-
The Solution:
-
Evaluate your substrate. If it is sterically hindered or contains strongly deactivating groups, the standard Fries rearrangement may not be the ideal synthetic route.
-
Consider alternative reactions or a different synthetic strategy for problematic substrates.
-
-
-
Improper Quenching and Work-up:
-
The Problem: The reaction work-up is critical. The aluminum chloride complexes formed with the product must be carefully decomposed to liberate the desired hydroxy aryl ketone. Improper quenching can lead to product degradation.[1]
-
The Solution:
-
Quench the reaction mixture slowly and carefully by pouring it onto a mixture of ice and concentrated hydrochloric acid. This exothermic process should be managed with adequate cooling to prevent product decomposition.
-
-
Below is a troubleshooting workflow to help diagnose yield issues.
Issue 2: Poor Regioselectivity (Ortho vs. Para Isomers)
Question: My reaction is producing an inseparable mixture of ortho and para isomers. How can I control the regioselectivity to favor one product?
Answer:
Controlling the ortho/para selectivity is a classic challenge in the Fries rearrangement. The ratio is primarily governed by a thermodynamic versus kinetic control paradigm, which can be manipulated through temperature and solvent choice.[7][10]
-
Temperature Control (The Primary Factor):
-
For the para Isomer (Kinetic Product): Low reaction temperatures favor the formation of the para product.[3][6][7] This is the kinetically controlled pathway, where the acylium ion attacks the less sterically hindered para position.[11]
-
For the ortho Isomer (Thermodynamic Product): High reaction temperatures favor the formation of the ortho product.[3][6][7] At elevated temperatures, the initial para product can revert to the starting material or isomerize. The ortho product is thermodynamically more stable because the hydroxyl and carbonyl groups can form a stable bidentate chelate complex with the aluminum catalyst.[3][7][11]
-
-
Solvent Polarity:
-
For the ortho Isomer: Non-polar solvents (e.g., monochlorobenzene, carbon disulfide) or running the reaction neat (without solvent) favors the formation of the ortho product.[3][6][7][9]
-
For the para Isomer: Increasing the solvent polarity (e.g., using nitrobenzene) increases the proportion of the para product.[6][7][9] Polar solvents can solvate the intermediates, disfavoring the intramolecular chelation that stabilizes the ortho product transition state.
-
| Condition | Favored Product | Rationale |
| Low Temperature (< 60°C) | para-hydroxy aryl ketone | Kinetic Control[7][11] |
| High Temperature (> 160°C) | ortho-hydroxy aryl ketone | Thermodynamic Control (Chelation)[7][11] |
| Non-polar Solvent | ortho-hydroxy aryl ketone | Favors intramolecular complexation[6][7] |
| Polar Solvent | para-hydroxy aryl ketone | Solvation disfavors chelation[6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fries rearrangement?
The widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the aryl ester.[5][6] This polarizes the ester bond, leading to the formation of a highly electrophilic acylium ion intermediate.[6][7][12] This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[6][13] Subsequent deprotonation restores aromaticity, and acidic work-up liberates the final hydroxy aryl ketone product.[5][12]
Q2: Are there alternatives to aluminum chloride as a catalyst?
Yes. While AlCl₃ is traditional, its corrosive nature and sensitivity to water have prompted research into alternatives.[2][7] Other effective Lewis acids include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[2][8][14] Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid have also been successfully used.[2][7][12] For greener approaches, solid acid catalysts like zeolites are being explored to avoid the issues of homogeneous catalysts.[2][15]
Q3: What is the Photo-Fries rearrangement?
The Photo-Fries rearrangement is a photochemical variant that converts aryl esters into hydroxy aryl ketones using UV light, without the need for a catalyst.[7][8][16] The mechanism is different, proceeding through a radical pathway involving the homolytic cleavage of the ester bond to form a phenoxy and an acyl radical pair.[16][17][18] These radicals can then recombine to form the ortho and para products. While it avoids harsh Lewis acids, yields are often low, limiting its use in commercial production.[7][10]
Q4: Can I use substrates with any substituent on the aromatic ring?
No, there are limitations. As mentioned in the troubleshooting guide, the reaction is sensitive to electronic effects and sterics.[6]
-
Activating groups (electron-donating groups) on the ring will generally favor the reaction.
-
Deactivating groups (electron-withdrawing groups) will disfavor the reaction and lead to low yields.[6][7]
-
Sterically bulky groups on either the acyl or the aryl portion can hinder the reaction and reduce the yield.[7][8]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement Favoring the Ortho Isomer
This protocol is designed to favor the formation of the ortho isomer by using a high reaction temperature and a non-polar solvent.[3]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 equivalent).
-
Solvent Addition: Add a non-polar solvent such as monochlorobenzene, or plan to run the reaction neat (solvent-free).[3]
-
Catalyst Addition: Under a positive flow of nitrogen, slowly and carefully add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in portions. The addition may be exothermic.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[3]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to isolate the desired ortho-hydroxy aryl ketone.[1]
Protocol 2: General Procedure for Fries Rearrangement Favoring the Para Isomer
This protocol is designed to favor the formation of the para isomer by using a low reaction temperature.[3]
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the phenolic ester (1.0 equivalent).
-
Solvent Addition: Add a polar solvent such as nitrobenzene.[3]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: Under a positive flow of nitrogen, slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in portions, maintaining the internal temperature below 10°C.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C).[3]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
References
- Fries rearrangement - Wikipedia. (n.d.).
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement.
- ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Slideshare. (n.d.). Photo fries rearrangement.
- Royal Society of Chemistry. (n.d.). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences.
- Scribd. (2020, March 18). Fries Rearrangement.
- YouTube. (2021, October 27). Fries Rearrangement.
- ScienceDirect. (2020, June 3). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. byjus.com [byjus.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. scribd.com [scribd.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
- 14. Fries Rearrangement [sigmaaldrich.com]
- 15. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 16. Photo fries rearrangement | PPTX [slideshare.net]
- 17. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 18. Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting low purity in 4-Chloro-4'-hydroxybenzophenone batches
Welcome to the dedicated technical support guide for troubleshooting low purity in batches of 4-Chloro-4'-hydroxybenzophenone (4-Cl-4'-OH-BP), a critical intermediate in pharmaceutical and polymer synthesis.[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during synthesis and purification.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the quality and handling of this compound.
Q1: What is the expected purity of this compound after initial synthesis?
A1: The purity of crude this compound directly after synthesis can vary significantly depending on the synthetic route and reaction conditions. Post-synthesis purity typically ranges from 95-99%.[5] However, for applications such as polymerization or as a pharmaceutical intermediate, a purity of >99.5% is often required.[2][5]
Q2: What are the most common impurities in synthetically produced this compound?
A2: The most prevalent impurities are often related to the starting materials and side reactions. These can include:
-
Isomeric Impurities: The most common isomeric impurity is 4-Chloro-2'-hydroxybenzophenone, arising from ortho-acylation of the phenol ring instead of the desired para-acylation.[5][6]
-
Unreacted Starting Materials: Residual phenol and p-chlorobenzoyl chloride may be present if the reaction has not gone to completion.
-
Solvent Residues: Depending on the solvent used in the reaction and purification (e.g., o-dichlorobenzene, methylene chloride, chlorobenzene), residual amounts may remain in the final product.[1][3]
-
Catalyst Residues: Traces of the Lewis acid catalyst, such as aluminum chloride, may persist if the quenching and washing steps are incomplete.[7]
Q3: How should this compound be properly stored to maintain its purity?
A3: this compound should be stored in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Proper storage is crucial to prevent degradation and maintain the integrity of the compound.
Q4: What is the typical appearance of high-purity this compound?
A4: High-purity this compound is typically a white to light brown crystalline powder.[4] A significant deviation in color, such as a dark orange or red hue, may indicate the presence of impurities.[8]
II. Troubleshooting Guides for Low Purity Batches
This section provides a systematic approach to identifying and resolving common causes of low purity in this compound batches.
Guide 1: Higher than Expected Levels of Isomeric Impurities
Problem: Analysis of a batch of this compound reveals a significant percentage of the 4-Chloro-2'-hydroxybenzophenone isomer.
Potential Causes & Solutions:
-
Reaction Temperature: In Friedel-Crafts acylation, lower reaction temperatures generally favor the formation of the para-substituted product (this compound), while higher temperatures can lead to increased formation of the ortho-isomer.[9]
-
Solution: Carefully control the reaction temperature, ideally keeping it within the range of 30-35°C during the addition of reagents.[5]
-
-
Catalyst Choice and Amount: The nature and amount of the Lewis acid catalyst can influence the regioselectivity of the acylation.
-
Solution: Ensure the use of a high-purity Lewis acid, such as anhydrous aluminum chloride. Using an appropriate molar ratio of the catalyst is also critical; an excess may promote side reactions.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio.
-
Solution: Consider using a non-polar solvent like o-dichlorobenzene, which has been shown to favor the formation of the para-isomer.[5]
-
Guide 2: Presence of Unreacted Starting Materials
Problem: The final product contains significant amounts of unreacted phenol or p-chlorobenzoyl chloride.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Catalyst Deactivation: The Lewis acid catalyst is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction.[7][13]
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous reagents and solvents are used. It is crucial to use freshly opened or purified reagents.[7]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the presence of unreacted starting materials.
-
Solution: Carefully measure and control the stoichiometry of the reactants. A slight excess of the acylating agent (p-chlorobenzoyl chloride) is often used to ensure complete conversion of the phenol.[5]
-
Guide 3: Discoloration of the Final Product
Problem: The this compound product is significantly discolored (e.g., dark yellow, orange, or brown).
Potential Causes & Solutions:
-
Formation of Colored Impurities: The presence of certain byproducts can lead to discoloration.
-
Incomplete Quenching/Washing: Residual catalyst or acidic byproducts can cause discoloration.
-
Oxidation: The product may be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities.
-
Solution: Dry the purified product under vacuum at a moderate temperature to minimize the risk of oxidation.
-
III. Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[16][17]
-
Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound batch in the mobile phase.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).[17]
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the calibration curve.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., industrial methylated spirits, toluene, acetone, or ethanol)[5][14][18]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
IV. Data Presentation
Table 1: Summary of Common Impurities and their Typical Analytical Signatures
| Impurity | Potential Source | Typical Analytical Signature (HPLC) |
| 4-Chloro-2'-hydroxybenzophenone | Side reaction (ortho-acylation) | Peak with a different retention time than the main product, often closely eluting. |
| Phenol | Unreacted starting material | A more polar compound, will have a shorter retention time on a reverse-phase column. |
| p-Chlorobenzoyl chloride | Unreacted starting material | May hydrolyze to p-chlorobenzoic acid during workup, which will have a distinct retention time. |
V. Visualizations
Troubleshooting Workflow for Low Purity
Caption: A workflow diagram for troubleshooting low purity in this compound.
Common Impurity Structures
Caption: Chemical structures of the desired product and a common isomeric impurity.
VI. References
-
Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. [Link]
-
Preparation of 4'-chloro-4-hydroxybenzophenone. PrepChem.com. [Link]
-
Preparation method of this compound. Eureka | Patsnap. [Link]
-
A kind of preparation method of fenofibrate key intermediate this compound. Patsnap Eureka. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Method for preparing this compound. Google Patents.
-
Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. Google Patents.
-
Normal phase separation of benzophenone and nitrobenzene with a mobile phase composition of 70% hexane and 30% ethyl acetate (each containing 0.2% triethylamine). ResearchGate. [Link]
-
Method for purifying and separating benzophenone. Google Patents.
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
-
Process for the preparation of 4-hydroxybenzophenones. European Patent Office. [Link]
-
A New Greener Method for Synthesis of 4-Chloro,4'-Hydroxy Benzophenone. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Purification of 2,4-dihydroxy-benzophenone. Google Patents.
-
HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. ijraset.com [ijraset.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. CN104030911A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in 4-Chloro-4'-hydroxybenzophenone Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Chloro-4'-hydroxybenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with catalyst performance in this critical Friedel-Crafts acylation reaction. Here, we address specific experimental issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section directly addresses specific problems you may encounter during your synthesis. Each issue is followed by an analysis of probable causes related to catalyst deactivation and actionable steps for resolution.
Question 1: My reaction yield is significantly lower than expected, or the reaction has failed completely. What are the most likely catalyst-related causes?
Answer: A low or non-existent yield in this Friedel-Crafts acylation is most often traced back to the deactivation of the Lewis acid catalyst. The primary culprits are:
-
Moisture Contamination: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Even trace amounts of water in your reagents or on the glassware will hydrolyze the catalyst to aluminum hydroxide and HCl, rendering it inactive.[1] The reaction must be conducted under strictly anhydrous conditions.[1][2]
-
Insufficient Catalyst Loading: The ketone group of the this compound product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively sequesters the catalyst, removing it from the reaction cycle.[1] Consequently, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.[1][3]
-
Substrate-Catalyst Interaction: The hydroxyl (-OH) group on your phenol starting material can coordinate with the Lewis acid.[1] This interaction forms a complex that deactivates a portion of the catalyst before it can participate in the acylation mechanism.[1]
Solution Workflow:
-
Verify Anhydrous Conditions: Ensure all glassware was flame- or oven-dried immediately before use. Use freshly opened or distilled anhydrous solvents. Reagents should be of the highest purity and stored in a desiccator.
-
Review Catalyst Stoichiometry: For catalysts like AlCl₃, ensure you are using at least 1.1 to 1.3 equivalents relative to the limiting reagent.[1][3] For highly pure product requirements, up to 2.5 moles of AlCl₃ per mole of phenol may be used to enhance yield and purity.[3]
-
Order of Addition: A common procedure involves first adding the Lewis acid to the solvent, followed by the phenol, and finally the p-chlorobenzoyl chloride.[3][4] This can help manage the initial exotherm and interactions.
Question 2: My reaction mixture has turned into a dark, tar-like substance. How is the catalyst involved and how can I prevent this?
Answer: Tar formation is a classic sign of undesirable side reactions, often promoted by an overly aggressive catalytic environment.
-
Cause - High Reaction Temperature: Excessive heat is a primary driver of tar formation.[5] The initial addition of reagents, particularly the reaction between AlCl₃ and the acyl chloride, can be highly exothermic.[1] Without proper temperature control, this can lead to polymerization and degradation of starting materials.
-
Cause - Excess Catalyst: While a stoichiometric amount is necessary, a large excess of a strong Lewis acid can catalyze unwanted polymerization pathways.[5]
Preventative Measures:
-
Temperature Control: Conduct the initial reagent additions at a low temperature (e.g., 0-5°C using an ice bath) to control the initial exotherm.[1] Maintain a consistent and controlled temperature throughout the reaction.
-
Use the Minimum Effective Amount of Catalyst: While excess is needed, avoid gross over-addition. Titrate the optimal amount for your specific conditions.
-
Ensure Reagent Purity: Impurities in the starting materials can act as initiators for polymerization.
Question 3: I'm using a recyclable, heterogeneous catalyst (e.g., clay-supported) and its activity has diminished after a few runs. What is causing this gradual deactivation?
Answer: The deactivation of solid acid catalysts typically occurs through three main mechanisms:
-
Poisoning: Trace impurities in your feedstock (phenol, p-chlorobenzoyl chloride, or solvent) can irreversibly adsorb to the active sites on the catalyst surface.[6][7] Common poisons include sulfur and certain nitrogen-containing organic compounds.[8][9] This is a cumulative effect that reduces the number of available sites with each cycle.
-
Fouling (Coking): The deposition of heavy organic residues or carbonaceous material (coke) on the catalyst surface and within its pores can block access to the active sites.[7] This is a common issue in organic reactions run at elevated temperatures.
-
Thermal Degradation: If the regeneration procedure involves high temperatures (calcination), it can lead to sintering, where the catalyst's fine particles fuse together.[10] This results in a permanent loss of active surface area.
Catalyst Deactivation Pathways Diagram
The following diagram illustrates the primary mechanisms by which a catalyst can lose its activity during the synthesis.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
References
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology, April 2020. [Link]
- A kind of preparation method of fenofibrate key intermediate this compound.
- Preparation of 4'-chloro-4-hydroxybenzophenone. PrepChem.com. [Link]
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IPIndia. [Link]
- Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. [Link]
- Effect of temperature on the hydrogenation of benzophenone to benzhydrol (reaction conditions).
- C
- Method for preparing this compound.
- Process for the preparation of 4-hydroxybenzophenones.
- Mechanisms of catalyst deactiv
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. National Institutes of Health (NIH). [Link]
- Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol.
- What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Techno-Comp, Inc.. [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]
- Heterogeneous Fenton-like reactions with a novel hybrid Cu–Mn–O catalyst for the degradation of benzophenone-3 in aqueous media. SpringerLink. [Link]
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Preventing byproduct formation in 4-Chloro-4'-hydroxybenzophenone reactions
Welcome to the technical support center for the synthesis of 4-Chloro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in preventing byproduct formation through a series of detailed, question-and-answer-based troubleshooting guides and FAQs. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your reaction system.
Section 1: Troubleshooting Guide
This section tackles the most frequent and critical issues encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation and Fries rearrangement routes.
Issue 1.1: Low Yield of Desired Product with Significant Formation of an O-Acylated Byproduct (Phenyl p-chlorobenzoate)
Question: My reaction is yielding a large amount of phenyl p-chlorobenzoate instead of the target this compound. What is causing this, and how can I favor the desired C-acylation?
Answer:
This is a classic case of competing O-acylation versus C-acylation. Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[1][2] O-acylation is often kinetically favored (forms faster), while C-acylation is thermodynamically favored (more stable product). The formation of the desired C-acylated product, this compound, requires conditions that promote thermodynamic control.
Root Cause Analysis:
-
Insufficient Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) plays a dual role. It activates the acylating agent (4-chlorobenzoyl chloride) and also coordinates with the phenol's hydroxyl group.[2][3] If the catalyst amount is insufficient, there may not be enough free catalyst to activate the acyl chloride for the slower C-acylation, leading to the faster O-acylation predominating.[1] Furthermore, an excess of the Lewis acid is crucial for promoting the in situ Fries rearrangement of any formed phenyl p-chlorobenzoate back to the desired hydroxyaryl ketone.[1][2]
-
Low Reaction Temperature: While lower temperatures can favor the para isomer in a Fries rearrangement, in a direct Friedel-Crafts acylation, very low temperatures may not provide enough energy to overcome the activation barrier for C-acylation, thus favoring the kinetically controlled O-acylation product.[4][5]
Troubleshooting Protocol:
-
Increase Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst is used. Often, using a slight to moderate excess (e.g., 1.1 to 1.5 equivalents) of AlCl₃ is beneficial. This ensures enough catalyst is available to both coordinate with the phenol and activate the acyl chloride, as well as to catalyze the Fries rearrangement of the ester byproduct.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. For Friedel-Crafts acylations, temperatures in the range of 30-90°C are often employed.[6][7] For a dedicated Fries rearrangement to convert the ester, higher temperatures (120-160°C) are typically required.[8] It's a delicate balance, as excessively high temperatures can lead to charring or other side reactions.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents tend to favor the ortho product in Fries rearrangements, while polar solvents favor the para product.[4] For the direct acylation, solvents like o-dichlorobenzene or methylene dichloride are commonly used.[9][10]
-
Mode of Addition: A common procedure involves first creating a complex between the phenol and the Lewis acid in the solvent, and then adding the 4-chlorobenzoyl chloride solution gradually.[7] This pre-complexation can help direct the acylation to the ring.
Issue 1.2: Formation of the Ortho-Isomer (2-Chloro-4'-hydroxybenzophenone) Impurity
Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired para-substituted product?
Answer:
The formation of the ortho-isomer alongside the desired para-product is a common challenge in electrophilic aromatic substitution on phenols, including both direct Friedel-Crafts acylation and the Fries rearrangement.[4] The regioselectivity is highly dependent on the reaction conditions.
Root Cause Analysis:
-
Reaction Temperature: This is the most critical factor influencing the ortho/para ratio in a Fries rearrangement. High temperatures (>160°C) generally favor the formation of the ortho product, which is often the thermodynamically more stable isomer due to chelation of the Lewis acid between the carbonyl and hydroxyl groups.[4][5] Lower temperatures (<60°C) favor the kinetically controlled para product.[5]
-
Solvent Polarity: In the Fries rearrangement, non-polar solvents tend to favor the ortho product, whereas the proportion of the para product increases with solvent polarity.[4]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a lower reaction temperature. For Fries rearrangements, operating in the 45-60°C range can significantly enhance para selectivity.[8]
-
Solvent Selection: If using a dedicated Fries rearrangement step, consider a moderately polar solvent to favor the para isomer. However, for direct Friedel-Crafts acylation, solvents like ethylene dichloride have been shown to provide good results at moderate temperatures (e.g., 40°C).[6]
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like zinc powder or trifluoromethanesulfonic acid have been reported to offer high selectivity under specific conditions.[8][11] For instance, using trifluoromethanesulfonic acid can yield the desired product at temperatures as low as 45–55°C.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of Aluminum Chloride (AlCl₃)?
A1: Yes, other Lewis acids can be used and may offer advantages in terms of handling, environmental impact, or selectivity.[12] Alternatives include zinc chloride (ZnCl₂), iron (III) chloride (FeCl₃), boron trifluoride (BF₃), and strong protic acids like trifluoromethanesulfonic acid.[3][8][13] Recently, solid acid catalysts, such as Fe³⁺ supported on K-10 montmorillonite clay, have been developed as eco-friendly and easily separable alternatives that can give high yields.[6] The optimal choice will depend on your specific reaction conditions and desired outcome.
Q2: My reaction seems to stall and does not go to completion. What could be the cause?
A2: Reaction stalling can be due to several factors. The oxygen atom in phenol has lone pairs that can coordinate strongly with the Lewis acid catalyst.[2] This can deactivate the catalyst. If an insufficient amount of catalyst is used, it may be entirely complexed by the phenol, leaving none to activate the acyl chloride.[2] Another potential issue is the presence of moisture in your reactants or solvent, which will violently react with and deactivate Lewis acids like AlCl₃.[11] Ensure all reagents and glassware are scrupulously dry.
Q3: What is the best way to purify the crude this compound to remove byproducts like the O-acylated ester and isomers?
A3: A highly effective and common purification method takes advantage of the acidic nature of the phenolic hydroxyl group. The crude product can be dissolved in an aqueous solution of a base, such as sodium hydroxide.[8][9] The desired phenolic product will form a water-soluble sodium salt (sodium 4-chloro-4'-hydroxy benzophenoalate), while non-acidic byproducts like the O-acylated ester will remain insoluble and can be removed by filtration.[9] The filtrate, containing the purified salt, is then treated with a mineral acid like hydrochloric acid to re-precipitate the pure this compound, which can be isolated by filtration, washed with water, and dried.[9][13] For removal of stubborn isomeric impurities, recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon (e.g., Toluene) and a polar solvent (e.g., acetone), may be necessary.[7]
Q4: Is it better to perform a direct Friedel-Crafts acylation or a two-step process involving esterification followed by a Fries rearrangement?
A4: Both approaches are viable. A direct Friedel-Crafts acylation can be considered a one-pot synthesis.[7] However, it proceeds via a complex mechanism where the phenyl ester may form as an intermediate, which then rearranges.[7] Controlling the conditions to favor direct C-acylation and in-situ rearrangement is key. A deliberate two-step process (O-acylation followed by a separate Fries rearrangement) allows for the optimization of each step independently. For example, O-acylation can be achieved under mild conditions, and then the isolated ester can be subjected to the specific (often harsher) conditions required for an efficient and selective Fries rearrangement.[4][14] The choice depends on factors like available equipment, desired purity, and process scalability.
Section 3: Data and Diagrams
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Predominant Product/Outcome | Rationale |
| Catalyst Stoichiometry | < 1 equivalent AlCl₃ | Phenyl p-chlorobenzoate (O-acylation) | Insufficient catalyst to promote C-acylation or Fries rearrangement.[1][2] |
| > 1 equivalent AlCl₃ | This compound (C-acylation) | Excess catalyst drives the reaction towards the thermodynamic product.[1] | |
| Temperature (Fries) | Low Temp. (< 60°C) | para-isomer (desired product) | Kinetically controlled pathway is favored.[5] |
| High Temp. (> 160°C) | ortho-isomer | Thermodynamically controlled pathway is favored.[5] | |
| Solvent (Fries) | Non-polar | ortho-isomer | Favors intramolecular rearrangement.[4] |
| Polar | para-isomer | Favors intermolecular acylium ion formation and attack at the less hindered position.[4] |
Diagrams
Caption: Competing O- vs. C-acylation pathways in the synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
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- This compound synthesis. ChemicalBook. URL
- Preparation method of this compound.
- Acylation of phenols. University of Calgary. URL
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- Application Notes and Protocols for the Synthesis of this compound via Fries Rearrangement. Benchchem. URL
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. URL
- Friedel–Crafts reaction of phenol. ECHEMI. URL
- Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. URL
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.URL
- Advancements in lewis acid catalysis for friedel-crafts acyl
- Applications of Friedel–Crafts reactions in total synthesis of n
- EAS Reactions (3)
- Preparation of 4'-chloro-4-hydroxybenzophenone. PrepChem.com. URL
- Fries rearrangement. Wikipedia. URL
- Process for the preparation of 4-hydroxybenzophenones.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Korean Chemical Society. URL
- Fries Rearrangement. Organic Chemistry Portal. URL
- Fries Rearrangement. Sigma-Aldrich. URL
- Fries Rearrangement. Thermo Fisher Scientific - US. URL
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- Friedel–Crafts Acyl
- Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
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- 4-Chloro-4-Hydroxy Benzophenone.
- O-acylation mechanism of p-substituted phenols with various alkanoyl chlorides under phase transfer catalysis conditions.
- This compound. ChemicalBook. URL
- This compound. Benchchem. URL
- Friedel-Crafts acyl
- An In-depth Technical Guide to this compound: Properties, Synthesis, and Biological Activities. Benchchem. URL
- Applications of Friedel–Crafts reactions in total synthesis of n
- 4-Chloro-4′-hydroxybenzophenone. Santa Cruz Biotechnology. URL
- This compound. Chem-Impex. URL
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Technical Support Center: Enhancing Polymer Photostability with 4-Chloro-4'-hydroxybenzophenone
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for utilizing 4-Chloro-4'-hydroxybenzophenone as a UV stabilizer to enhance the photostability of polymeric materials. Our goal is to move beyond simple instructions, offering a causal understanding of the experimental choices you make in the laboratory.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding polymer photodegradation and the role of this compound in preventing it.
Q1: What is polymer photodegradation, and why is it a critical issue?
A: Polymer photodegradation is the irreversible damage to a polymer's chemical structure caused by exposure to ultraviolet (UV) radiation, typically from sunlight.[1][2][3] This is a significant concern because UV radiation possesses sufficient energy to break the chemical bonds within polymer chains.[2][4] The process is often initiated by chromophores—groups within the polymer structure that absorb UV light—and is accelerated by the presence of oxygen, leading to photo-oxidation.[1][5][6]
The consequences of photodegradation are severe and manifest as detrimental changes in the material's properties, including:
-
Mechanical Failure: Loss of tensile strength, embrittlement, and cracking.[1][2][3]
-
Aesthetic Damage: Yellowing, fading, and loss of gloss.[1][2]
-
Surface Defects: The appearance of a chalky layer on the surface.[2]
For applications in drug development, packaging, and material science, where long-term integrity is paramount, preventing photodegradation is essential for product efficacy, safety, and longevity.[2]
Q2: How does this compound protect a polymer from UV radiation?
A: this compound is a member of the hydroxybenzophenone class of UV absorbers.[3][7] Its primary function is to act as a competitive absorber of harmful UV radiation.[3][8] It absorbs high-energy UV photons before they can be absorbed by the polymer's own chromophores.[3] Upon absorbing this energy, the molecule undergoes a rapid, reversible intramolecular proton transfer, converting the electronic energy into harmless thermal energy, which is then dissipated throughout the polymer matrix.[8][9] This cycle can be repeated many times without significant degradation of the stabilizer itself, providing long-term protection.
Mechanism of Action: UV Absorption and Energy Dissipation
Caption: Workflow of this compound as a UV absorber.
Q3: Which polymers benefit most from this stabilizer, and are there compatibility concerns?
A: Polymers that lack strong inherent UV-absorbing capabilities but contain chromophoric impurities from synthesis or processing are excellent candidates.[10] This includes polyolefins (polypropylene, polyethylene), polyvinyl chloride (PVC), and polystyrene, which are known to be susceptible to photo-oxidation.[1][10]
Compatibility is crucial for the stabilizer's effectiveness. This compound must be soluble and well-dispersed within the polymer matrix to function correctly.[9] Poor compatibility can lead to "blooming," where the stabilizer migrates to the polymer surface, reducing its efficacy and altering surface properties. Always conduct small-scale compatibility tests, especially when working with a new polymer system.
Q4: Can I combine this compound with other stabilizers?
A: Yes, and it is often highly recommended. While UV absorbers like this compound provide a primary defense by blocking UV light, they are not 100% efficient. Some UV radiation may still initiate degradation, creating free radicals.
For a more robust stabilization system, a synergistic approach is best:
-
UV Absorbers (e.g., this compound): Act as the first line of defense.[1]
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but are extremely efficient at scavenging free radicals that form during photo-oxidation.[2][3][11] This dual-protection mechanism significantly enhances the polymer's resistance to UV degradation.[2]
Troubleshooting Guide
This section provides solutions to common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymer still shows signs of degradation (e.g., yellowing, cracking). | 1. Insufficient Concentration: The loading level of the stabilizer is too low to absorb the incident UV radiation effectively. 2. Poor Dispersion: The stabilizer is not uniformly distributed in the polymer matrix, leaving areas unprotected. 3. Leaching/Migration: The stabilizer is migrating out of the polymer over time, especially in liquid environments or at elevated temperatures.[11] 4. Incorrect Stabilizer Type: The degradation may be caused by wavelengths outside the primary absorption range of this compound. | 1. Optimize Concentration: Increase the loading level in increments (e.g., 0.1% w/w) and re-test. Refer to supplier technical data sheets for typical ranges. 2. Improve Mixing: Enhance the blending process. For melt blending, consider increasing mixing time or using a higher shear rate. For solution casting, ensure the stabilizer is fully dissolved before casting. 3. Consider Covalent Bonding: For applications requiring high permanence, investigate polymerizable UV absorbers that can be covalently bonded to the polymer backbone, preventing leaching.[12] 4. Use a Synergistic Blend: Combine with a HALS to scavenge free radicals that form despite UV absorption.[2] |
| The final polymer product appears hazy or opaque. | 1. Poor Compatibility/Solubility: The stabilizer has exceeded its solubility limit in the polymer, causing it to phase-separate and scatter light.[9] 2. Agglomeration: The stabilizer powder was not broken down into primary particles during processing. | 1. Reduce Concentration: Lower the loading level to below the solubility threshold. 2. Select a More Compatible Stabilizer: If reducing concentration is not an option, a different grade of benzophenone or another class of UV absorber may be required. 3. Improve Dispersion: Use a masterbatch or improve the mixing process to ensure proper dispersion. |
| Processing equipment shows signs of corrosion or unusual wear. | 1. Reaction with Other Additives: The stabilizer may be reacting with other acidic or basic components in the formulation at high processing temperatures.[11] 2. Thermal Decomposition: Although generally stable, extreme processing temperatures could cause decomposition, potentially releasing corrosive byproducts like HCl gas.[13] | 1. Review Formulation: Ensure all additives are chemically compatible. Avoid mixing strongly acidic additives with HALS, which are alkaline.[11] 2. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate flow and mixing. Consult the material safety data sheet (MSDS) for thermal decomposition information.[13] |
Troubleshooting Workflow for Photostability Experiments
Caption: A logical workflow for troubleshooting common photostability issues.
Validated Experimental Protocols
Protocol 1: Incorporation via Solution Casting
This method is ideal for creating small, uniform polymer films for laboratory-scale testing.
Objective: To uniformly disperse this compound into a polymer matrix.
Materials:
-
Polymer (e.g., Polystyrene)
-
This compound
-
Volatile solvent (e.g., Toluene, Dichloromethane) - must dissolve both polymer and stabilizer
-
Glass Petri dish or flat glass plate
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Calculate the required mass of polymer and this compound to achieve the desired weight percentage (e.g., 0.5% w/w).
-
Dissolution: In a glass beaker, dissolve the calculated amount of this compound in the solvent with gentle stirring.
-
Polymer Addition: Slowly add the polymer to the solvent while stirring continuously. Continue stirring until the polymer is completely dissolved. This may take several hours. The solution should be clear and homogenous.
-
Casting: Pour the polymer solution into a level glass Petri dish in a fume hood. The volume will determine the final film thickness.
-
Evaporation: Cover the dish loosely (to prevent dust contamination while allowing solvent to escape) and allow the solvent to evaporate slowly over 24-48 hours. Slow evaporation is key to a uniform, defect-free film.
-
Final Drying: Once a solid film has formed, transfer it to a vacuum oven at a moderate temperature (e.g., 40-60°C) for at least 24 hours to remove any residual solvent.
-
Storage: Store the resulting film in a dark, dry place before testing.
Protocol 2: Evaluation of Photostability via Accelerated Weathering
Objective: To simulate the damaging effects of long-term sun exposure in a controlled, expedited manner.[14][15]
Apparatus:
-
Accelerated weathering chamber (e.g., QUV or Xenon Arc).[14][15][16] Fluorescent UV (QUV) chambers are excellent for simulating short-wave UV damage, while Xenon Arc testers provide a closer match to the full solar spectrum.[16][17]
Procedure:
-
Sample Preparation: Prepare multiple samples of the polymer film: a control (no stabilizer) and samples with varying concentrations of this compound.
-
Mounting: Mount the samples in the weathering chamber according to the manufacturer's instructions.
-
Cycle Programming: Program the chamber to run a standardized cycle. A common cycle (e.g., based on ASTM G154 for QUV) might be:
-
8 hours of UV exposure at a set temperature (e.g., 60°C).
-
4 hours of condensation (darkness with 100% humidity) at a set temperature (e.g., 50°C).
-
-
Exposure: Run the test for a predetermined duration (e.g., 100, 250, 500, 1000 hours).[17]
-
Interval Testing: At specified intervals, remove a set of samples (control and stabilized) for analysis.
-
Analysis: Evaluate the removed samples using the analytical techniques described in Protocol 3.
Protocol 3: Analytical Techniques for Assessing Degradation
Objective: To quantify the chemical and physical changes in the polymer after UV exposure.
-
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To detect changes in the polymer's chemical structure, particularly the formation of carbonyl groups (C=O) around 1700-1750 cm⁻¹, which is a hallmark of photo-oxidation.[18]
-
Method: Acquire an FTIR spectrum of the polymer film before and after UV exposure. Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation (e.g., a C-H stretch). An increase in this index signifies degradation.
-
-
2. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To measure changes in color (yellowing) and the loss of the UV absorber over time.
-
Method: Measure the absorbance spectrum of the polymer film. An increase in absorbance in the 400-500 nm range indicates yellowing. A decrease in the absorbance peak corresponding to this compound (approx. 280-340 nm) can indicate its depletion.
-
-
3. Mechanical Testing:
-
4. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
Safety & Handling Precautions
When working with this compound, adhere to the following safety protocols based on its Material Safety Data Sheet (MSDS):
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, nitrile gloves, and a lab coat.[21][22]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21][22][23]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[21][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[13][21][23]
-
Spills: In case of a spill, sweep up the material carefully to avoid creating dust and place it in a suitable container for disposal.[21]
-
First Aid:
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- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2, 398.
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- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Best 4-Chloro-4’-Hydroxy Benzophenone (CBP) Manufacturer and Factory | Medipharm [hbmedipharm.com]
Technical Support Center: Industrial Scale-Up of 4-Chloro-4'-hydroxybenzophenone Synthesis
Welcome to the technical support center for the industrial synthesis of 4-Chloro-4'-hydroxybenzophenone (4-CHBP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial synthesis. As a key intermediate in the production of pharmaceuticals like fenofibrate and high-performance polymers such as Poly Ether Ketone (PEK), robust and efficient production of 4-CHBP is paramount.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during laboratory and industrial-scale production.
Section 1: Overview of Synthetic Routes and Core Challenges
The two primary methods for synthesizing this compound are the Friedel-Crafts acylation and the Fries rearrangement. Both present unique challenges during scale-up.
-
Friedel-Crafts Acylation: This is a common and direct method involving the reaction of phenol or its derivatives with a p-chlorobenzoyl derivative, typically p-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] While effective, this method is often plagued by the corrosive nature of the catalysts, the generation of hazardous waste, and the formation of undesired ortho-isomers.[1][3]
-
Fries Rearrangement: This pathway involves the rearrangement of a phenolic ester, such as phenyl p-chlorobenzoate, to a hydroxy aryl ketone using a Lewis acid catalyst.[4] This can be a high-yielding method, but controlling the regioselectivity to favor the desired para-isomer is a critical challenge, influenced by temperature and solvent polarity.[4]
The overarching challenges in the industrial scale-up of 4-CHBP synthesis include managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and handling corrosive and hazardous materials safely.[5]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Low Yield
Question: We are experiencing significantly lower yields of this compound upon scaling up our Friedel-Crafts reaction from the lab to a pilot plant. What are the likely causes and how can we mitigate this?
Answer:
Several factors can contribute to a drop in yield during scale-up. Here’s a systematic approach to troubleshooting:
-
Inefficient Mixing: What works in a small flask may not translate to a large reactor. Poor agitation can lead to localized "hot spots" and uneven distribution of reactants and catalysts, promoting side reactions.
-
Solution: Re-evaluate your reactor's mixing efficiency. Consider the impeller design, agitation speed, and baffle configuration to ensure homogenous mixing. For viscous reaction mixtures, a more powerful motor or a different type of agitator may be necessary.
-
-
Poor Temperature Control: The Friedel-Crafts acylation is often exothermic.[6] Inadequate heat removal in a larger vessel can lead to temperature spikes, favoring the formation of by-products.
-
Solution: Ensure your reactor's cooling system is sufficient for the larger volume. A gradual addition of reagents can also help manage the exotherm. Implementing a real-time temperature monitoring system is crucial for process control.
-
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture. Contamination can deactivate the catalyst and reduce the yield.
-
Solution: All reactants and solvents must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
Suboptimal Catalyst Loading: The ratio of catalyst to reactants is critical. An insufficient amount of catalyst will result in an incomplete reaction.
-
Solution: Carefully optimize the catalyst loading at the lab scale before moving to the pilot plant. It's often beneficial to use a slight excess of the acid chloride relative to the phenol.[6]
-
Impurity Formation
Question: Our final product is contaminated with a significant amount of the ortho-isomer (2-Chloro-4'-hydroxybenzophenone). How can we improve the regioselectivity of our synthesis?
Answer:
Controlling the formation of the ortho-isomer is a common challenge, particularly in the Fries rearrangement and to some extent in the Friedel-Crafts acylation.
-
Reaction Temperature: In the Fries rearrangement, lower reaction temperatures generally favor the formation of the para-substituted product.[4]
-
Solution: Carefully control the reaction temperature. For the Friedel-Crafts acylation, a temperature range of 30-120°C is often employed, depending on the solvent.[6] For the Fries rearrangement, consider running the reaction at a lower temperature for a longer duration.
-
-
Solvent Polarity: The choice of solvent can influence the isomer ratio. In some cases, more polar solvents can favor the para-isomer.[2]
-
Catalyst Choice: While aluminum chloride is widely used, alternative catalysts might offer better selectivity.
-
Solution: Consider exploring other Lewis acids or solid acid catalysts. For instance, clay-supported metal chlorides have shown promise in improving yield and simplifying workup.[1]
-
Difficult Product Isolation and Purification
Question: We are struggling with the work-up and purification of our crude this compound. The current process is cumbersome and results in product loss. What are some more efficient methods?
Answer:
A robust purification strategy is essential for achieving the high purity (>99.5%) required for pharmaceutical applications.[6]
-
Initial Quenching and Precipitation: The reaction is typically quenched by adding the reaction mixture to a mixture of ice and hydrochloric acid.[4]
-
Troubleshooting: If the product is not precipitating cleanly, ensure the quench solution is sufficiently acidic and cold. Vigorous stirring during quenching is also important.
-
-
Alkali Wash and Reprecipitation: A common purification technique involves dissolving the crude product in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidification.[6][8]
-
Optimization: The concentration of the NaOH solution and the pH of the final acidification are critical parameters. Slowly adding the acid will result in a more crystalline and easier-to-filter product.
-
-
Recrystallization: The final purification step is often recrystallization from a suitable solvent or solvent mixture.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the industrial-scale synthesis of this compound?
A1: The primary safety hazards are associated with the reagents and by-products.
-
Corrosive Reagents: Lewis acids like aluminum chloride and strong protic acids such as hydrofluoric acid are highly corrosive.[1] Appropriate personal protective equipment (PPE) is mandatory, and all equipment should be made of compatible materials.
-
Hazardous Solvents: Solvents like nitrobenzene and o-dichlorobenzene are toxic and require handling in well-ventilated areas with appropriate engineering controls.[6][7]
-
Hydrogen Chloride Gas: The reaction often generates hydrogen chloride gas, which is corrosive and toxic.[10] A scrubbing system should be in place to neutralize this off-gas.
-
Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent runaways.[6]
-
Dust Explosion: this compound is a powder and can form explosive dust clouds.[11] Proper grounding and bonding of equipment are necessary to prevent static discharge.
Q2: Are there more environmentally friendly ("greener") alternatives to the traditional Friedel-Crafts catalysts?
A2: Yes, research is ongoing to develop more eco-friendly catalysts. Solid acid catalysts, such as montmorillonite K-10 clay supported with metal chlorides (e.g., Fe³⁺), have shown high yields (up to 97%) and offer the advantages of being non-corrosive, reusable, and easily separable from the reaction mixture.[1]
Q3: How can we monitor the progress of the reaction to determine its completion?
A3: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): This is a quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants and products.[6]
-
Gas Chromatography (GC): GC can also be used, particularly for analyzing the purity of the starting materials and solvents.
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[11]
Section 4: Experimental Protocols and Data
Protocol: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a generalized procedure and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with an appropriate solvent (e.g., o-dichlorobenzene) and aluminum chloride under an inert atmosphere.[6]
-
Phenol Addition: Slowly add a solution of phenol in the same solvent to the reactor while maintaining the temperature between 30-35°C.[6] Stir for one hour.
-
Acyl Chloride Addition: Gradually add a solution of p-chlorobenzoyl chloride in the solvent. This reaction is exothermic, so cooling will be required to maintain the temperature.[6]
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 12 hours.[6]
-
Quenching: Cool the reaction mixture and slowly transfer it to a quench tank containing a dilute solution of hydrochloric acid and ice.[4]
-
Isolation: Filter the precipitated solid and wash it with water until the filtrate is neutral.[6]
-
Purification: The crude product can be further purified by dissolving it in an aqueous NaOH solution, filtering, and then re-precipitating with acid, followed by recrystallization.[6]
Data Summary: Reaction Parameters
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement |
| Reactants | Phenol, p-chlorobenzoyl chloride | Phenyl p-chlorobenzoate |
| Catalyst | Aluminum chloride, Clay-supported metal chlorides | Aluminum chloride, Trifluoromethanesulfonic acid |
| Solvent | o-dichlorobenzene, Nitrobenzene, Ethylene dichloride | Chlorobenzene (optional) |
| Temperature | 30-120°C | 45-160°C |
| Typical Yield | 78-97% | Up to 94% |
Section 5: Visualizing the Workflow
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting flowchart for addressing low yield.
Purification Workflow for 4-CHBP
Caption: Standard purification workflow for 4-CHBP.
References
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020). International Journal of Research in Applied Science and Engineering Technology. [Link]
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IP.com. [Link]
- Preparation method of this compound.
- Method for preparing this compound.
- Preparation of 4'-chloro-4-hydroxybenzophenone. PrepChem.com. [Link]
- Process for the preparation of 4-hydroxybenzophenones.
- Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. [Link]
- Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [Link]
- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
- 4-Chlorobenzophenone - Friedel Craft Acyl
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- Process for the preparation of 4-hydroxybenzophenones.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 7. CN104030911A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Minimizing Hazardous Waste in 4-Chloro-4'-hydroxybenzophenone Production
Welcome to the Technical Support Center for the sustainable synthesis of 4-Chloro-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing green chemistry principles in their laboratory work. Here, we address common challenges and frequently asked questions to help you minimize hazardous waste, optimize reaction conditions, and improve the overall efficiency and safety of your synthetic protocols. Our focus is on providing practical, field-tested insights grounded in robust scientific principles.
Section 1: Understanding the Waste Challenge in Conventional Synthesis
The traditional synthesis of this compound, a key intermediate for pharmaceuticals like fenofibrate, typically relies on the Friedel-Crafts acylation or the Fries rearrangement.[1][2] While effective, these methods often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and hazardous solvents, leading to significant waste generation and environmental concerns.[3][4]
The primary sources of hazardous waste in these conventional routes include:
-
Acidic Aqueous Waste: The quenching and work-up steps required to remove the Lewis acid catalyst generate large volumes of acidic wastewater containing aluminum salts.[5]
-
Halogenated Organic Solvents: Solvents like nitrobenzene, dichloroethane, or o-dichlorobenzene are often used and are toxic and difficult to dispose of.[1][6]
-
By-products and Impurities: Side reactions can lead to the formation of unwanted isomers and other by-products, complicating purification and increasing solvent usage for chromatography.[7]
This guide will provide you with actionable strategies to mitigate these issues through troubleshooting existing protocols and adopting greener alternatives.
Section 2: Troubleshooting Guide for Waste Minimization
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Excessive Acidic Waste from Catalyst Quenching
Q1: My Friedel-Crafts reaction using AlCl₃ generates a large volume of acidic aqueous waste during work-up. How can I reduce this?
A1: This is a classic problem associated with stoichiometric Lewis acid catalysis. The AlCl₃ forms a complex with the product ketone, necessitating a hydrolytic work-up to break the complex and remove the aluminum salts.[3] To address this, consider the following:
-
Catalyst Optimization: While stoichiometric amounts are often cited, it's worth experimentally determining the minimum amount of AlCl₃ required for your reaction to proceed efficiently. Even a small reduction can significantly decrease waste.
-
Transition to Greener Catalysts: The most effective way to eliminate this waste stream is to replace AlCl₃ with a reusable, solid acid catalyst. Options include:
-
Montmorillonite K-10 Clay: This clay-based catalyst has shown high efficacy in the acylation of phenol to produce this compound, with yields up to 97%.[8] It can be easily filtered and potentially reused.
-
Zeolites: These microporous aluminosilicates are shape-selective and can be used in catalytic amounts. They are easily separable and can be regenerated.[5]
-
Deep Eutectic Solvents (DES): A combination of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a green solvent and a catalyst, and can be reused multiple times.[9]
-
Q2: I'm trying to use a solid acid catalyst (K-10 clay), but my yields are lower than with AlCl₃. What could be the issue?
A2: Lower yields with solid acid catalysts can often be attributed to a few key factors:
-
Catalyst Activation and Deactivation: Montmorillonite K-10 clay often requires activation by heating to remove adsorbed water. During the reaction, the catalyst can be deactivated by the adsorption of products or by-products onto its active sites.[10]
-
Reaction Conditions: Solid acid catalysts may require different optimal conditions (temperature, reaction time, solvent) than traditional Lewis acids.
-
Solution: Systematically optimize the reaction conditions. For instance, with an Fe³⁺-supported K-10 clay catalyst, a temperature of 40°C and a reaction time of 5 hours in ethylene dichloride were found to be optimal.[8]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Ensure efficient stirring to maximize contact between the reactants and the catalyst. The particle size of the catalyst can also play a role; a smaller particle size provides a larger surface area.
-
Issue 2: Hazardous Solvent Usage and By-product Formation
Q3: My protocol uses nitrobenzene as a solvent, which is highly toxic. What are some greener alternatives that won't compromise my yield or regioselectivity?
A3: Replacing hazardous solvents is a cornerstone of green chemistry. For the synthesis of this compound, several greener alternatives to nitrobenzene and chlorinated hydrocarbons have been explored:
-
Chlorobenzene: While still a halogenated solvent, it is considered less toxic than nitrobenzene and has been successfully used in a one-pot synthesis method.[6]
-
Solvent-free Conditions: The Fries rearrangement, in particular, can often be performed without a solvent, especially at elevated temperatures.[11][12] This completely eliminates solvent-related waste.
-
Ionic Liquids and Deep Eutectic Solvents: As mentioned, these can act as both the solvent and the catalyst, offering a recyclable reaction medium.[9]
Q4: I'm observing the formation of the ortho-isomer (2-Chloro-4'-hydroxybenzophenone) as a significant by-product. How can I improve the para-selectivity?
A4: Regioselectivity in Friedel-Crafts type reactions is influenced by several factors, including temperature and solvent polarity.[11]
-
Temperature Control: In the Fries rearrangement, lower reaction temperatures generally favor the formation of the para-product (the thermodynamic product), while higher temperatures favor the ortho-product (the kinetic product).[11]
-
Solvent Choice: The polarity of the solvent can also play a crucial role. In some Friedel-Crafts acylations, non-polar solvents favor the formation of one isomer, while polar solvents favor another.[13] It is recommended to screen a few solvents of varying polarity to optimize for the desired para-selectivity. For the Fries rearrangement, increasing solvent polarity tends to increase the yield of the para-product.[11]
-
Protecting Groups: In the Friedel-Crafts acylation of phenol, the hydroxyl group is strongly activating and can lead to side reactions, including O-acylation to form an ester.[14] While this ester can then undergo a Fries rearrangement to the desired product, a more controlled approach is to protect the hydroxyl group (e.g., as a methoxy group by using anisole as the starting material). The methoxy group can then be demethylated in a subsequent step.[6]
Issue 3: Waste from Purification
Q5: My crude product requires column chromatography for purification, which consumes a large amount of solvent. How can I minimize this?
A5: Minimizing the need for chromatographic purification is key to reducing solvent waste.
-
Optimize Reaction Selectivity: The best approach is to prevent the formation of impurities in the first place by optimizing reaction conditions for higher selectivity, as discussed in Q4.
-
Recrystallization: this compound is a crystalline solid.[2] Recrystallization is often a much greener purification method than chromatography. Experiment with different solvent systems to find one that provides high purity and recovery.
-
Acid-Base Extraction: The phenolic nature of the product allows for a simple and effective purification by acid-base extraction. The crude product can be dissolved in an aqueous base (like NaOH solution) to form the water-soluble sodium salt. The organic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will precipitate the pure product, which can be collected by filtration.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the "E-Factor" and how can it help me assess the "greenness" of my synthesis?
A1: The Environmental Factor, or E-Factor, is a green chemistry metric that measures the amount of waste generated per unit of product.[15] It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates a more environmentally friendly process. By calculating the E-Factor for different synthetic routes, you can quantitatively compare their environmental impact. For example, a traditional synthesis using stoichiometric AlCl₃ will have a much higher E-Factor than a catalytic process using a recyclable solid acid.[16]
Q2: Can I perform the Friedel-Crafts acylation directly on phenol without protecting the hydroxyl group?
A2: While possible, it is challenging. The hydroxyl group's lone pairs can coordinate with the Lewis acid, deactivating it.[14] Furthermore, the highly activated ring can lead to multiple acylations.[17] O-acylation to form the ester is also a competing reaction.[18] For these reasons, it is often more efficient and cleaner to protect the hydroxyl group or to use the Fries rearrangement of the corresponding phenolic ester.
Q3: How do I handle and dispose of waste containing this compound?
A3: As a chlorinated organic compound, this compound should be disposed of as halogenated organic waste. It is crucial to segregate this from non-halogenated waste streams. Always follow your institution's specific guidelines for hazardous waste disposal and wear appropriate personal protective equipment (PPE) when handling the compound and its waste.
Section 4: Visualizing Workflows and Concepts
Diagram 1: Decision-Making Workflow for Minimizing Hazardous Waste
Caption: A workflow to guide decisions for reducing hazardous waste.
Diagram 2: Comparison of Conventional vs. Green Synthesis Pathways
Sources
- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 2. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
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- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
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- 16. rsc.org [rsc.org]
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- 18. echemi.com [echemi.com]
Overcoming poor reaction kinetics in benzophenone synthesis
Welcome to the technical support center for benzophenone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common kinetic hurdles associated with the synthesis of benzophenone and its derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure the integrity of your results.
Troubleshooting Guide: Overcoming Kinetic Barriers
This section addresses specific, common problems encountered during benzophenone synthesis, focusing primarily on the classical yet often challenging Friedel-Crafts acylation.
Issue 1: Low or No Conversion in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of benzene with benzoyl chloride using aluminum chloride (AlCl₃) is showing very low yield. What are the primary causes and how can I fix this?
Answer: Low conversion is a frequent kinetic problem in Friedel-Crafts reactions and typically points to one of three core issues: catalyst activity, reaction stoichiometry, or insufficient activation energy.[1]
Possible Causes & Solutions:
-
Catalyst Inactivity (Moisture Poisoning):
-
Causality: Anhydrous aluminum chloride is a powerful Lewis acid, but it is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxide and HCl gas.[2] This hydrated form is catalytically inactive as the Lewis acidic site required to generate the electrophilic acylium ion is blocked.[3]
-
Solution Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (flame-dried under vacuum or oven-dried at >120°C for several hours).[1]
-
Use Fresh Catalyst: Use a fresh, unopened bottle of anhydrous AlCl₃. If the catalyst is old or has been exposed to air, its activity will be compromised.
-
Inert Atmosphere: Handle the AlCl₃ in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent moisture ingress.[1]
-
-
-
Incorrect Stoichiometry (Insufficient Catalyst):
-
Causality: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. The reason is that the product, benzophenone, is a Lewis base. Its carbonyl oxygen forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[2][4]
-
Solution Protocol:
-
Molar Ratio: A common and effective starting molar ratio is 1.0 equivalent of the arene (benzene), 1.1 equivalents of the acylating agent (benzoyl chloride), and 1.2 equivalents of AlCl₃.[5] This slight excess ensures enough free catalyst is available to drive the reaction to completion.
-
Calculation Check: Double-check all mass and molar calculations before weighing your reagents.
-
-
-
Sub-Optimal Reaction Temperature:
-
Causality: While excessive heat can cause side reactions, some activation energy is required to initiate the formation of the acylium ion and subsequent electrophilic attack.[6] Running the reaction at too low a temperature can result in sluggish or stalled kinetics.[7]
-
Solution Protocol:
-
Controlled Heating: After the initial, often exothermic, addition of reagents at a low temperature (e.g., 0-10°C), allow the reaction to warm to room temperature.[5]
-
Gentle Reflux: If the reaction is still slow, gentle heating (e.g., to 40-50°C) can significantly increase the rate. Always monitor the reaction by Thin-Layer Chromatography (TLC) to avoid the onset of byproduct formation.
-
-
Issue 2: Formation of Tarry Byproducts and Poor Selectivity
Question: My reaction mixture is turning into a dark, tarry mess with multiple spots on my TLC plate. What is happening and how can I prevent it?
Answer: Tar formation is a classic sign of uncontrolled side reactions, often polymerization, driven by excessive heat or catalyst activity.[1] Improving selectivity requires careful control over the reaction conditions.
Possible Causes & Solutions:
-
Excessive Reaction Temperature:
-
Causality: High temperatures provide enough energy to overcome the activation barriers for undesired pathways, such as polysubstitution (less common in acylation but possible with highly activated rings) and polymerization of the aromatic substrate.[1]
-
Solution Protocol:
-
Maintain Low Temperature During Addition: The initial phase of the reaction is highly exothermic. It is critical to add the acylating agent dropwise to the arene-catalyst mixture while maintaining a low temperature (0-5°C) using an ice bath.[8]
-
Controlled Workup: Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This exothermic process must be done carefully to avoid localized heating.[9]
-
-
-
Inappropriate Solvent Choice:
-
Causality: The solvent not only dissolves the reactants but also influences the reaction's kinetics and product distribution.[10] Using the aromatic substrate itself (e.g., benzene) as the solvent can lead to high local concentrations and increase the rate of side reactions.
-
Solution Protocol:
-
Use an Inert Solvent: Solvents like carbon disulfide (CS₂) or dichloromethane (DCM) can be used. However, be aware of their own safety profiles. Nitrobenzene is a classic solvent that can stabilize the electrophilic intermediate but is highly toxic.[11]
-
Solvent Polarity: In some cases, solvent polarity can dictate regioselectivity. For naphthalenes, non-polar solvents favor kinetic product formation, while polar solvents can lead to the thermodynamic product.[10]
-
-
-
Highly Reactive Substrates:
-
Causality: Aromatic rings with strongly activating substituents (e.g., phenols, anilines) are highly nucleophilic and prone to side reactions and polymerization under strong Lewis acid conditions.[1][12] The heteroatoms in these substituents can also complex with the Lewis acid, deactivating the catalyst.[12]
-
Solution Protocol:
-
Protecting Groups: For substrates like phenol, protect the hydroxyl group (e.g., as a methoxy or acetyl group) before acylation. The protecting group can be removed after the reaction.[1]
-
Milder Catalysts: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can reduce the rate of side reactions.[8]
-
-
Visualizing the Process
The Friedel-Crafts Acylation Mechanism
The core of the synthesis involves the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic aromatic ring.
Caption: Key mechanistic steps in the AlCl₃-catalyzed Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
A systematic approach is crucial for diagnosing poor reaction outcomes.
Caption: A decision tree for troubleshooting low yields in benzophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there greener or milder alternatives to aluminum chloride?
A1: Yes, the hazardous nature of AlCl₃ has driven research into alternatives.
-
Other Lewis Acids: Ferric chloride (FeCl₃) is a common, slightly milder alternative. Metal triflates (e.g., Sc(OTf)₃, Pr(OTf)₃) are also effective and can often be used in catalytic amounts and recycled.[13][14]
-
Solid Acid Catalysts: Zeolites (e.g., H-Beta) and metal-exchanged clays offer a significant advantage as they are solid, reusable, and can be easily separated by filtration, reducing waste.[8][15] These often require higher temperatures but can provide high selectivity.[8]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, offering high activity and the potential for recycling.[8]
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |
| Traditional Lewis Acid | AlCl₃, FeCl₃ | High activity, low cost | Moisture sensitive, stoichiometric amounts needed, corrosive, hazardous quench |
| Metal Triflates | Sc(OTf)₃, Bi(OTf)₃ | Often catalytic, recyclable, water-tolerant | Higher cost |
| Solid Acids | Zeolites, Clays | Reusable, easy separation, environmentally benign | Often require higher temperatures, potential for lower activity |
| Ionic Liquids | Chloroaluminates | Can act as solvent and catalyst, recyclable | Higher cost, potential viscosity issues |
Q2: My aromatic substrate has an electron-withdrawing group (e.g., nitrobenzene). Why is the reaction failing?
A2: Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (like -NO₂, -CN, -COR) pull electron density out of the aromatic ring, making it "electron-poor" and therefore a poor nucleophile.[3] This deactivation is often so profound that the ring will not attack the acylium ion, causing the reaction to fail.[3][12] In these cases, an alternative synthetic route is necessary.
Q3: What are the most critical safety precautions for this reaction?
A3: Safety is paramount when performing a Friedel-Crafts acylation.
-
Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing corrosive HCl gas.[16][17] Always handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[18][19] Benzoyl chloride is also corrosive and a lachrymator.
-
Reaction Quench: The quenching step is highly exothermic. Never add water directly to the reaction mixture. Instead, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice, preferably containing concentrated HCl to aid in dissolving the aluminum salts.[5]
-
Fire Safety: While AlCl₃ is not combustible, conventional ABC fire extinguishers should never be used on a fire involving it, as they can react.[16] A Class D extinguisher for reactive metals or dry sand should be available.[16][20]
Q4: Are there viable kinetic alternatives to the Friedel-Crafts reaction for synthesizing benzophenones?
A4: Yes. When Friedel-Crafts kinetics are prohibitive, other methods can be employed.
-
Grignard Reaction: The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with benzoyl chloride or a benzaldehyde derivative is a powerful C-C bond-forming alternative.[21][22][23] This route is less sensitive to the electronic nature of the rings.
-
Oxidation of Diphenylmethane: If diphenylmethane is available, it can be oxidized to benzophenone using various oxidizing agents, including chromic acid, KMnO₄, or greener catalytic systems using H₂O₂ or molecular oxygen.[24][25][26] This method avoids the use of Lewis acids and halogenated reagents entirely.
-
Suzuki and other Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions can also be used to construct the benzophenone scaffold, offering broad functional group tolerance.[27]
References
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- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.YouTube.Available at: https://www.youtube.
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Technical Support Center: High-Purity 4-Chloro-4'-hydroxybenzophenone (>99%)
Welcome to the technical support center for the synthesis and purification of high-purity (>99%) 4-Chloro-4'-hydroxybenzophenone (4-Cl-4'-HBP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably the lipid-lowering agent fenofibrate.[1][2] Achieving high purity is paramount for downstream applications to minimize byproducts and ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[3]
This guide provides a refined methodology and practical solutions to common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Synthesis Phase: Friedel-Crafts Acylation
The most common method for synthesizing 4-Cl-4'-HBP is the Friedel-Crafts acylation of a phenol or its derivative with a p-chlorobenzoyl derivative, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Q1: My Friedel-Crafts acylation reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[5]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[5]
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield.
-
Solution: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst is a common issue.
-
Solution: Due to complexation with the carbonyl group of the product, at least a stoichiometric equivalent of the catalyst relative to the acylating agent is often required.[6] An excess of the acid chloride (1.05-1.10 moles per mole of phenol) and Lewis acid (1.05 to 2.5 moles per mole of phenol) can improve yields.[8]
-
Q2: I am observing the formation of significant amounts of the ortho-isomer (2-Chloro-4'-hydroxybenzophenone). How can I improve the para-selectivity?
A2: The formation of the ortho-isomer is a common side reaction. Several factors influence the regioselectivity:
-
Steric Hindrance: The para-position is generally favored due to less steric hindrance compared to the ortho-position.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in para-selectivity.
-
Solution: Performing the reaction at a lower temperature may improve the ortho/para ratio.[9]
-
-
Solvent Choice: The solvent can influence the regioselectivity.
Q3: My reaction with phenol is not working well. Are there alternative starting materials?
A3: Yes, using a protected phenol is a common strategy.
-
Anisole (Methoxybenzene): The reaction of anisole with 4-chlorobenzoyl chloride, followed by demethylation, is a well-established method.[1] This avoids the direct interaction of the phenolic hydroxyl group with the Lewis acid. A one-pot method involving a low-temperature acylation followed by heating for demethylation can yield a high-purity product.[4][10]
-
Phenyl p-chlorobenzoate (Fries Rearrangement): This method involves the rearrangement of phenyl p-chlorobenzoate in the presence of a Lewis acid or a strong protic acid like trifluoromethanesulfonic acid to yield 4-Cl-4'-HBP.[11][12][13]
Purification Phase: Achieving >99% Purity
Crude 4-Cl-4'-HBP often contains unreacted starting materials, the ortho-isomer, and other byproducts.[8] A multi-step purification process is typically required to achieve >99% purity.
Q1: What is the most effective method for purifying crude this compound?
A1: A combination of acid-base extraction and recrystallization is highly effective.
-
Alkali Washing/Extraction: The phenolic nature of 4-Cl-4'-HBP allows for its separation from non-acidic impurities.
-
Procedure: Dissolve the crude product in an aqueous solution of sodium hydroxide or potassium hydroxide to form the sodium or potassium salt.[14] Filter the solution to remove insoluble impurities. The pure 4-Cl-4'-HBP is then precipitated by acidifying the filtrate with a mineral acid like hydrochloric acid.[14]
-
-
Recrystallization: This is a critical final step to remove closely related impurities, including the ortho-isomer.
Q2: My recrystallized product is still not reaching >99% purity. What can I do?
A2: If a single recrystallization is insufficient, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary.
-
Charcoal Treatment: During the alkali washing step or before recrystallization, treating the solution with activated carbon can help remove colored impurities.[8][13][15]
-
Solvent System Optimization: Experiment with different solvent systems or solvent ratios to improve the separation of the desired para-isomer from the ortho-isomer.
Q3: How can I accurately determine the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-Cl-4'-HBP and quantifying any impurities.[8] A Certificate of Analysis (CoA) for a high-purity standard should detail the analytical methods used.[3] Gas Chromatography (GC) can also be used.
Refined Experimental Protocol: Synthesis and Purification of this compound (>99%)
This protocol describes a refined method for the synthesis of 4-Cl-4'-HBP via the Friedel-Crafts acylation of anisole, followed by a robust purification procedure.
Part 1: Synthesis via Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Toluene or Chlorobenzene
-
Hydrochloric Acid (30% aqueous solution)
-
Ice
Procedure:
-
To a stirred solution of anisole (1 equivalent) in a suitable dry solvent (e.g., toluene or chlorobenzene) under an inert atmosphere, slowly add anhydrous aluminum chloride (1.5 equivalents) at 0 °C.[1]
-
Add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Slowly heat the mixture to reflux and maintain for approximately 1.5 hours. Monitor the reaction progress by TLC.[1]
-
After completion, cool the reaction to room temperature and quench by the slow addition of distilled water.[1]
-
Follow with the addition of a 30% hydrochloric acid solution and heat to reflux for 5-7 hours to effect demethylation.[15]
Part 2: Purification to >99% Purity
Procedure:
-
After the demethylation, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water.
-
Recover the solvent from the organic layer under reduced pressure.
-
Dissolve the resulting residue in a 15% aqueous sodium hydroxide solution.[15]
-
Add activated carbon, stir, and then filter to decolorize the solution.[13][15]
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.[15]
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a toluene/acetone mixture to yield high-purity this compound.[1][8]
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| Synthesis | ||
| Reactant Ratio (Anisole:4-Chlorobenzoyl Chloride:AlCl₃) | 1 : 1 : 1.5 | [1] |
| Reaction Temperature (Acylation) | 0 °C to Reflux | [1] |
| Reaction Time (Acylation) | ~1.5 hours | [1] |
| Demethylation Conditions | 30% HCl, Reflux | [15] |
| Demethylation Time | 5-7 hours | [15] |
| Purification | ||
| Alkali Solution | 15% Sodium Hydroxide | [15] |
| Recrystallization Solvent(s) | Ethanol, Toluene/Acetone | [1][8] |
| Expected Purity | >99% | [3][8][16] |
| Melting Point | 177-181 °C |
Visualizations
Experimental Workflow
Caption: Workflow for High-Purity 4-Cl-4'-HBP Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Low Yield in Friedel-Crafts Acylation.
Safety Information
-
Handling: Wash thoroughly after handling. Use with adequate ventilation and avoid generating dust. Avoid contact with eyes, skin, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[17][19]
-
First Aid:
-
The toxicological properties of this substance have not been fully investigated.[17]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Autech Industry Co.,Limited. (n.d.). Exploring this compound: Properties and Applications.
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- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
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- University of Arizona. (n.d.). Friedel-Crafts Handout.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 B1.
- International Journal of Recent Advances in Science and Technology. (2020). A New Method for Synthesizing 4-Chloro,4'-HydroxyBenzophenone.
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- 19. fishersci.com [fishersci.com]
Stability issues of 4-Chloro-4'-hydroxybenzophenone under storage
Technical Support Center: 4-Chloro-4'-hydroxybenzophenone
Introduction
Welcome to the technical support guide for this compound (4-Cl-4'-OH-BP), a key intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals like Fenofibrate.[1] This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this compound. Ensuring the integrity of starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides field-proven insights and validated protocols to maintain the quality of your 4-Cl-4'-OH-BP.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
Proper storage is the most critical factor in maintaining the long-term stability of 4-Cl-4'-OH-BP. The compound is generally stable under normal temperatures and pressures, but adherence to specific conditions is crucial to prevent degradation.[2][3]
Core Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4]
Detailed Storage Parameters:
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Ambient or cool room temperature | Avoids thermal decomposition, which can generate hazardous gases like hydrogen chloride and carbon monoxide.[2][5][6] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While stable in air, an inert atmosphere minimizes the risk of long-term oxidative degradation, especially for high-purity reference standards. |
| Light | Protect from direct sunlight | Benzophenone derivatives are known to be photosensitive.[5][7] UV exposure can initiate photochemical degradation, leading to impurities. |
| Container | Tightly closed, non-reactive (e.g., amber glass) | Prevents contamination from moisture and atmospheric components. Amber glass provides necessary protection from light.[3][8] |
| Compatibility | Store away from strong oxidizing agents | The compound is incompatible with strong oxidizers, which can lead to vigorous and potentially hazardous reactions.[2][5][9] |
Q2: I've stored my compound for an extended period. How can I visually inspect for potential degradation?
While analytical testing is definitive, a preliminary visual inspection can be a useful first indicator.
-
Color Change: High-purity 4-Cl-4'-OH-BP is a white to off-white or pale yellow crystalline powder.[4][5] A significant change to beige, brown, or the appearance of dark specks may suggest impurity formation.
-
Texture: The powder should be free-flowing. Clumping or a "wet" appearance could indicate moisture absorption, which can facilitate hydrolytic degradation.
-
Odor: The compound has a faint odor.[4] A strong, acrid, or unusual smell might indicate the presence of volatile decomposition products.
Important Note: Visual inspection is not a substitute for analytical purity assessment. If you have any doubts, a purity check via HPLC is strongly recommended before use.
Q3: What is the recommended analytical method for assessing the purity and stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of 4-Cl-4'-OH-BP and quantifying any degradation products.[10][11] Such a method should be able to separate the intact compound from all potential impurities and degradants.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to produce a clean separation between the main peak (4-Cl-4'-OH-BP) and any process impurities or degradation products.
-
Quantification: It should allow for the accurate measurement of the main peak and any impurities, often using a UV detector set at an appropriate wavelength (e.g., 240 nm).[12]
-
Validation: The method must be validated for linearity, precision, accuracy, and robustness as per ICH guidelines.[12]
For structural confirmation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[13]
Q4: My experimental yields are inconsistent. Could degradation of my this compound starting material be the culprit?
Absolutely. The use of a degraded starting material is a common source of poor yields, unexpected side products, and overall irreproducibility. If even a small percentage of the starting material has degraded, the impurities can interfere with the reaction, poison catalysts, or lead to a complex product mixture that is difficult to purify.
Troubleshooting Steps:
-
Verify Purity: Immediately analyze a sample of your 4-Cl-4'-OH-BP using a validated HPLC method to confirm its purity.
-
Review Storage: Check your storage conditions against the recommendations in Q1. Were there any deviations, such as prolonged exposure to light or air?
-
Run a Control: If possible, procure a new, certified lot of the compound and run your experiment in parallel with the suspect material. This is often the quickest way to diagnose a starting material issue.
Troubleshooting Guide: Investigating Stability
This section provides detailed workflows for proactively assessing the stability of your compound. These protocols are based on the principles of forced degradation studies, which are essential in pharmaceutical development for understanding how a molecule behaves under stress.[14][15]
Protocol 1: Purity Assessment by HPLC
This is a general protocol for checking the purity of your existing material.
-
Standard Preparation: Accurately prepare a stock solution of 4-Cl-4'-OH-BP of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Preparation: Prepare your sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[12]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and the sample. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: A Practical Guide to Forced Degradation Studies
Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition.[16] This helps identify likely degradation products and establish a truly stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Typical Stress Conditions for this compound:
| Stress Condition | Example Protocol | Rationale |
| Acid Hydrolysis | Dissolve in a solution of 0.1 M HCl. Heat at 60-80°C for several hours.[15] | To assess susceptibility to degradation in acidic environments. The ether linkage in related benzophenones can be a target. |
| Base Hydrolysis | Dissolve in a solution of 0.1 M NaOH. Heat at 60-80°C for several hours.[15] | To assess susceptibility to degradation in alkaline environments. The phenolic group's reactivity is pH-dependent.[17] |
| Oxidation | Dissolve in a solution containing 3% hydrogen peroxide (H₂O₂) at room temperature. | To mimic oxidative stress. The phenol ring is particularly susceptible to oxidation. |
| Thermal | Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours. | To evaluate the impact of high temperatures on solid-state stability. |
| Photolytic | Expose a solution (e.g., in methanol/water) to high-intensity UV light (as per ICH Q1B guidelines). | To identify potential photodegradation products, a known risk for benzophenone structures.[14] |
Experimental Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study.
Understanding Degradation Pathways
While specific degradation pathways must be confirmed experimentally, the chemical structure of 4-Cl-4'-OH-BP allows for predictable modes of decomposition under stress.
-
Oxidation: The electron-rich phenol ring is a likely site for oxidation, potentially leading to hydroquinone/quinone-type structures or ring-opening under harsh conditions.[18]
-
Photodecomposition: Benzophenones can undergo photochemical reactions. Irradiation could potentially lead to radical-mediated processes or cleavage.[7][19]
-
Hydrolysis: While the core benzophenone structure is relatively stable to hydrolysis, extreme pH and temperature could theoretically promote reactions.
-
Thermal Decomposition: At very high temperatures, the molecule will fragment, releasing gases such as CO, CO₂, and HCl.[6]
Caption: Potential degradation pathways under stress.
By understanding these potential issues and implementing the verification and troubleshooting protocols outlined here, researchers can ensure the integrity of their this compound, leading to more reliable and successful scientific outcomes.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Hebei Medipharm Co., Ltd. (n.d.). 4-Chloro-4'-Hydroxy Benzophenone (CBP).
- Autech. (n.d.). Exploring this compound: Properties and Applications.
- MedCrave online. (2016). Forced Degradation Studies.
- Autech. (n.d.). Exploring the Chemical Properties and Applications of this compound.
- ChemBK. (2024). This compound.
- SpringerLink. (2025). Forced degradation as an integral part of HPLC stability-indicating method development.
- Symbiosis Online Publishing. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction.
- ResearchGate. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters.
- ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Google Patents. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- ResearchGate. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents.
- PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (n.d.). Mass spectrum of this compound (IS) acquired under....
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- Patsnap. (n.d.). Preparation method of this compound.
- Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
- PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process.
Sources
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Validation & Comparative
A Comparative Guide to Pharmaceutical Grade 4-Chloro-4'-hydroxybenzophenone: Ensuring Purity and Performance in API Synthesis
For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of pharmaceutical-grade 4-Chloro-4'-hydroxybenzophenone (4-Cl-4'-HBP), a critical intermediate in the synthesis of the lipid-lowering agent Fenofibrate.[1] We will explore the stringent quality attributes required for pharmaceutical use, compare them against a typical "technical grade" standard, and detail the self-validating analytical protocols necessary to verify these parameters. The seemingly subtle differences in purity and impurity profiles can have profound impacts on the final Active Pharmaceutical Ingredient's (API) quality, efficacy, and safety.
The Critical Role of this compound in Fenofibrate Synthesis
This compound (CAS: 42019-78-3) is a benzophenone derivative whose molecular structure is foundational for building the final Fenofibrate molecule.[1] Its chemical reactivity, dictated by the chloro and hydroxyl functional groups, allows for the necessary subsequent transformations in the synthesis pathway. Consequently, the purity of this intermediate directly influences the purity of the Fenofibrate API.[1] The presence of uncharacterized or excessive impurities can lead to downstream issues, including the formation of undesirable side-products, reduced yield, and potential toxicological risks in the final drug product. Therefore, sourcing and validating a high-purity, pharmaceutical-grade material is a non-negotiable aspect of robust drug manufacturing.[1]
Comparative Analysis: Pharmaceutical Grade vs. Technical Grade
A Certificate of Analysis (CoA) is the primary document attesting to the quality of a chemical batch. Below is a comparative summary of typical specifications for a pharmaceutical grade versus a standard technical grade of 4-Cl-4'-HBP. The distinctions highlight the rigorous controls applied to materials intended for pharmaceutical use.
| Parameter | Pharmaceutical Grade Specification | Typical Technical Grade Specification | Significance in Pharmaceutical Manufacturing |
| Appearance | White to Off-White Crystalline Powder | Creamish to Yellow-Brown Powder | Color can indicate the presence of oxidative or process-related impurities. A clean, white appearance is the first indicator of high purity. |
| Assay (by HPLC) | ≥ 99.5% | ≥ 98.0%[2] | A higher assay ensures more of the desired molecule is present, leading to better reaction stoichiometry, higher yields of the API, and fewer side reactions. |
| Melting Point | 178 - 182 °C | 176 - 182 °C | A narrow and sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting range. |
| Moisture Content (Karl Fischer) | ≤ 0.1% | ≤ 0.5% | Excess water can interfere with moisture-sensitive reagents used in subsequent synthesis steps, potentially leading to incomplete reactions or hydrolysis of intermediates. |
| Residue on Ignition (Sulphated Ash) | ≤ 0.1% | ≤ 0.5%[3] | This test limits the amount of inorganic impurities (e.g., residual catalysts, salts). Inorganic contaminants can be detrimental to reaction processes and must be controlled in the final API. |
| Individual Impurity (by HPLC) | ≤ 0.10% | ≤ 0.5%[3] | Strict control over any single impurity is crucial. Unknown impurities pose a safety risk and must be identified and toxicologically assessed if above a certain threshold (ICH Q3A/B guidelines). |
| Total Impurities (by HPLC) | ≤ 0.3% | ≤ 1.0% | A low total impurity profile ensures the overall cleanliness of the material, minimizing the risk of introducing a complex mixture of unknown substances into the API synthesis. |
| Residual Solvents (by GC-HS) | Meets USP <467> or ICH Q3C limits | Not typically specified | Organic solvents used in synthesis are often toxic. Their levels must be strictly controlled to ensure patient safety in the final drug product. |
The Analytical Workflow: A Self-Validating System
To ensure trustworthiness, the analytical methods used to generate CoA data must be robust, specific, and validated. The workflow for qualifying a batch of pharmaceutical-grade 4-Cl-4'-HBP is a self-validating system where orthogonal methods provide a comprehensive quality profile.
Caption: A typical quality control workflow for pharmaceutical-grade intermediates.
Experimental Protocols: The Causality Behind the Choices
Merely listing results is insufficient; understanding the methodology is key to trusting the data. Here are the protocols for the most critical analytical tests.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for purity assessment in pharmaceutical analysis. Its high resolving power allows for the separation, identification, and quantification of the main component from closely related structural impurities. A UV detector is chosen because the benzophenone structure contains a strong chromophore, making it highly responsive to UV light and enabling sensitive detection.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of 4-Cl-4'-HBP reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent (typically Acetonitrile:Water 50:50). This is the Standard Stock Solution.
-
Create a working standard by diluting the Stock Solution (e.g., 5 mL to 50 mL) to a final concentration of ~0.05 mg/mL.
-
Prepare the sample solution by accurately weighing ~25 mg of the 4-Cl-4'-HBP test batch and preparing it in the same manner as the Standard Stock Solution (final concentration ~0.5 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm (A robust, reverse-phase column is chosen for good separation of non-polar to semi-polar compounds).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Provides acidic pH to ensure consistent peak shape for the phenolic analyte).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be:
-
Time 0 min: 30% B
-
Time 25 min: 80% B
-
Time 30 min: 80% B
-
Time 32 min: 30% B
-
Time 40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Ensures reproducible retention times).
-
UV Detection: 280 nm (An optimal wavelength for detecting the benzophenone moiety).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the diluent (blank), followed by five replicate injections of the working standard, and then the sample solution.
-
The system suitability is confirmed (e.g., %RSD of standard peak area ≤ 2.0%).
-
Assay Calculation: The assay is calculated by comparing the peak area of the main component in the sample to the peak area of the reference standard.
-
Impurity Calculation: Impurities are quantified using percent area normalization or against the reference standard at a known concentration (for known impurities).
-
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
Rationale: Many organic solvents used in synthesis (e.g., toluene, chlorobenzene, acetone) are toxic and must be controlled to levels deemed safe by regulatory bodies like the ICH.[4][5] GC is the ideal technique for separating volatile organic compounds. Headspace injection is used because it introduces only the volatile components from the sample into the GC system, protecting the instrument from non-volatile matrix components and enhancing sensitivity for the analytes of interest.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a standard stock solution containing all potential residual solvents at a known concentration in a suitable solvent like Dimethyl sulfoxide (DMSO).
-
Prepare a working standard by spiking a known amount of the stock solution into a headspace vial containing the product (matrixed standard) or into an empty vial.
-
Accurately weigh a specified amount of the 4-Cl-4'-HBP test batch into a headspace vial and add a known volume of DMSO.
-
-
GC-HS Conditions:
-
GC Column: G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm (A standard USP phase for residual solvent analysis).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature program is used to separate solvents by their boiling points (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).
-
Injector/Detector: FID (Flame Ionization Detector), which is highly sensitive to organic compounds.
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
-
Data Analysis:
-
The concentration of each residual solvent in the sample is determined by comparing the peak response to that of the standard. Results are reported in parts per million (ppm) and compared against ICH-specified limits.
-
Conclusion: The Imperative of a Pharmaceutical-Grade Specification
For drug development professionals, specifying and verifying pharmaceutical-grade this compound is not a matter of preference but a regulatory and safety necessity. A comprehensive Certificate of Analysis, backed by robust and well-understood analytical science, is the ultimate assurance of quality. The tighter controls on assay, impurities (both organic and inorganic), and residual solvents demonstrated by the pharmaceutical grade directly translate to a more controlled API manufacturing process, higher batch-to-batch consistency, and ultimately, a safer final drug product for patients.[1] When sourcing this critical intermediate, a thorough evaluation of the supplier's analytical capabilities and adherence to pharmaceutical quality standards is paramount.
References
- Pharmaffiliates. Fenofibrate - Impurity A | CAS No : 42019-78-3.
- Vihita Bio-Chem Pvt. Ltd. This compound.
- IP.com. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- Hebei Medipharm Co., Ltd. 4-Chloro-4'-Hydroxy Benzophenone (CBP).
- Vihita Bio Chem Pvt Ltd. 4 Chloro 4 Hydroxy Benzophenone Manufacturer,Supplier in Ankleshwar,Gujarat.
Sources
A Comparative Guide to Benzophenone Synthesis: Friedel-Crafts Acylation vs. Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzophenones, a critical structural motif in numerous pharmaceuticals, photoinitiators, and UV stabilizers, is a cornerstone of modern organic chemistry.[1][2] Among the various synthetic strategies, Friedel-Crafts acylation and the Fries rearrangement represent two of the most fundamental and widely employed methods. This guide provides an in-depth, objective comparison of these two reactions, offering insights into their mechanisms, practical applications, and limitations, supported by experimental data to inform your synthetic choices.
At a Glance: Key Differences
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Reaction Type | Intermolecular Electrophilic Aromatic Substitution | Intramolecular Rearrangement |
| Starting Materials | Arene (e.g., Benzene) + Acyl Halide/Anhydride | Phenolic Ester |
| Primary Product | Aryl Ketone (e.g., Benzophenone) | Hydroxyaryl Ketone |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Lewis or Brønsted Acid (e.g., AlCl₃, HF, TfOH)[3] |
| Catalyst Stoichiometry | Typically Stoichiometric or Excess | Stoichiometric or Catalytic (method dependent)[4] |
| Key Advantage | Direct C-C bond formation to form the ketone | Efficient synthesis of hydroxyaryl ketones[5] |
| Major Limitation | Ineffective on strongly deactivated rings | Requires stable ester precursor; harsh conditions[6] |
Mechanistic Deep Dive: A Tale of Two Pathways
Understanding the underlying mechanisms is crucial for predicting reaction outcomes, optimizing conditions, and troubleshooting unforeseen challenges. While both reactions ultimately yield a ketone, their pathways to this product are fundamentally distinct.
The Friedel-Crafts Acylation: An Intermolecular Encounter
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution.[1] The reaction proceeds via a well-established three-step mechanism:
-
Generation of the Acylium Ion: A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.[1]
-
Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the ring's aromaticity and regenerating the catalyst.[1]
A key advantage of the acylation over its alkylation counterpart is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[1] Furthermore, the acylium ion is stable and does not undergo rearrangement.[7]
Caption: Workflow for Friedel-Crafts Synthesis.
Step-by-Step Methodology:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0-5°C in an ice bath.
-
Reactant Addition: A solution of benzoyl chloride (1.0 eq) and toluene (1.1 eq) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by TLC.
-
Work-up: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl. The resulting mixture is transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield 4-methylbenzophenone.
Expected Yield: 70-80%
[8]#### Protocol 2: Synthesis of 4-Hydroxybenzophenone via Fries Rearrangement
This protocol illustrates a one-pot synthesis starting from phenol and benzoic acid, proceeding through an in situ esterification followed by rearrangement.
[9]Workflow:
Caption: Workflow for Fries Rearrangement Synthesis.
Step-by-Step Methodology:
-
Setup: A reaction tube under a nitrogen atmosphere is charged with benzoic acid (1.0 eq), phenol (1.0 eq), and a mixture of trifluoromethanesulfonic anhydride (Tf₂O) and trifluoromethanesulfonic acid (TfOH). 2[9]. Reaction: The mixture is stirred at room temperature for approximately 2-4 hours. The reaction first forms the phenyl benzoate ester in situ, which is then rearranged. 3[9]. Work-up: The reaction is quenched by pouring it into a mixture of cold water and ethyl acetate.
-
Extraction: The organic layer is separated and washed sequentially with water and saturated NaHCO₃ solution.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure 4-hydroxybenzophenone.
Expected Yield: High yields, often >90% for the para-product under optimized conditions.
Both the Friedel-Crafts acylation and the Fries rearrangement are powerful and indispensable tools for the synthesis of benzophenones. The optimal choice is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic goal.
-
Choose Friedel-Crafts Acylation for the direct synthesis of non-hydroxylated benzophenones from simple aromatic precursors. It is a robust, well-understood reaction ideal for constructing the core benzophenone skeleton.
-
Choose the Fries Rearrangement when the target molecule is a hydroxybenzophenone. It provides an elegant and often high-yielding route that circumvents the need for protecting group chemistry that would be necessary if starting from a phenol in a Friedel-Crafts acylation. Its tunable regioselectivity is a significant advantage for accessing specific ortho or para isomers.
By understanding the mechanistic nuances, substrate limitations, and practical considerations of each method, researchers can confidently select and optimize the most efficient pathway for their benzophenone synthesis needs.
References
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Fries rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- EMK. (2025). The Role of Benzophenone Derivatives in Industrial Synthesis: A Focus on EMK.
- Hashimoto, M., et al. (2022). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Journal of the National Institute of Technology, Kumamoto College, 14, 35-38.
- Eshghi, H. (2014). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. ResearchGate.
- Oregon State University. (n.d.). Experimental Chemistry II.
- Prajapati, S., Mishra, A., & Srivastava, A. K. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 52-62.
- Al-Karawi, A. J. M., & Al-Bayati, R. I. H. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 3(2), 136-145.
- University of Calgary. (n.d.). Review of Limitations of Friedel-Crafts reactions.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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A Comparative Guide to Benzophenone Photoinitiators: Spotlight on 4-Chloro-4'-hydroxybenzophenone
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical decision that dictates reaction kinetics, final material properties, and overall process efficiency. Among the myriad of available photoinitiators, benzophenone and its derivatives stand out as a cornerstone class of Type II photoinitiators, valued for their reliability and cost-effectiveness. This guide provides an in-depth comparison of 4-Chloro-4'-hydroxybenzophenone against other commonly used benzophenone derivatives, supported by mechanistic insights and detailed experimental protocols.
The Mechanism of Action: A Refresher on Type II Photoinitiation
Benzophenone and its derivatives operate via a bimolecular process known as Type II photoinitiation.[1] Unlike Type I photoinitiators that undergo direct cleavage upon UV absorption to form radicals, Type II initiators require a co-initiator or synergist, typically a hydrogen donor such as a tertiary amine.[1][2] The general mechanism proceeds as follows:
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1]
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[1]
-
Hydrogen Abstraction: In the triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator.[1][3]
-
Radical Generation: This hydrogen abstraction event generates two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[1]
Caption: General mechanism of Type II photoinitiation by benzophenone derivatives.
Comparative Analysis of Benzophenone Photoinitiators
The efficacy of a benzophenone photoinitiator is contingent on several factors, including its UV absorption characteristics (λmax and molar extinction coefficient, ε), the quantum yield of intersystem crossing, and the efficiency of hydrogen abstraction. The substitution pattern on the benzophenone core significantly influences these properties.[2][4]
This guide focuses on a comparative analysis of this compound against three other key benzophenone derivatives:
-
Benzophenone (BP): The parent compound, serving as a baseline for comparison.
-
4-Hydroxybenzophenone (4-HBP): Introduces a hydroxyl group, which can affect solubility and reactivity.
-
Michler's Ketone (MK): A highly efficient photosensitizer with strong absorption in the near-UV range.[5]
Photochemical and Performance Data
The following table summarizes key photochemical and performance parameters for the selected benzophenone derivatives. It is important to note that performance data such as polymerization rate and final conversion are highly dependent on the specific formulation (monomer, co-initiator, concentration) and curing conditions (light intensity, atmosphere). The data presented here is collated from various sources to provide a comparative overview.
| Photoinitiator | Structure | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Key Performance Characteristics |
| This compound | 4-chloro-4'-hydroxy-benzophenone | 287, 345[6] | 850 at 345 nm[6] | The chloro and hydroxyl substituents can influence solubility and hydrogen abstraction efficiency. It is a key intermediate in the synthesis of the drug fenofibrate.[7] |
| Benzophenone (BP) | Benzophenone | ~254, 330-380[4] | Moderate[4] | The industry standard and a reliable, cost-effective option.[8] |
| 4-Hydroxybenzophenone (4-HBP) | 4-Hydroxybenzophenone | ~288 | Varies with solvent | The phenolic hydroxyl group makes it a good hydrogen donor but can also be less readily photoreduced in certain solvents compared to benzophenone.[9] |
| Michler's Ketone (MK) | 4,4'-Bis(dimethylamino)benzophenone | ~366[5] | High | A highly efficient photosensitizer, often used in combination with other initiators. Its strong absorption extends into the visible light spectrum.[5][6] |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different photoinitiators, standardized experimental protocols are essential. Here, we detail two widely used techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating and comparing photoinitiator performance.
Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat of polymerization as a function of time upon UV irradiation, which is proportional to the rate of polymerization.[10]
Instrumentation: A differential scanning calorimeter equipped with a UV light source (e.g., a high-pressure mercury lamp).
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the photocurable formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Prepare separate samples for each photoinitiator being tested, ensuring identical concentrations and formulation compositions.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
Purge the cell with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.[10]
-
-
Measurement:
-
Establish a stable baseline for a few minutes.
-
Initiate UV irradiation at a defined intensity and wavelength.
-
Record the heat flow as a function of time until the polymerization reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) at any given time is directly proportional to the heat flow (dH/dt).
-
The percentage of monomer conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.
-
Protocol 2: Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time during photopolymerization.[2]
Instrumentation: An FTIR spectrometer equipped with a UV light source and a suitable sampling accessory (e.g., an Attenuated Total Reflectance (ATR) crystal).[11]
Methodology:
-
Sample Preparation:
-
Apply a thin film of the liquid formulation onto the ATR crystal or between two salt plates (e.g., KBr).
-
-
Instrument Setup:
-
Place the sample in the FTIR sample compartment.
-
Configure the instrument for rapid, continuous scanning.
-
-
Measurement:
-
Collect a reference spectrum before UV exposure.
-
Start the UV irradiation and simultaneously begin collecting a series of IR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of a characteristic monomer peak (e.g., the acrylate C=C double bond stretch at ~1635 cm⁻¹).[12]
-
Calculate the percentage of conversion at each time point using the following equation:
-
% Conversion = [(A₀ - Aₜ) / A₀] * 100
-
Where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
-
Plot the % conversion versus time to generate polymerization profiles. The rate of polymerization (Rp) can be determined from the slope of this curve.[2]
-
Concluding Remarks for the Practicing Scientist
The selection of a benzophenone-based photoinitiator requires a nuanced understanding of the trade-offs between photochemical properties, initiation efficiency, and application-specific requirements.
-
This compound presents an interesting option with its unique substitution pattern that can influence its photochemical behavior and solubility. Its primary role as an intermediate in pharmaceutical synthesis highlights its industrial relevance.[7] Further studies directly comparing its photopolymerization efficiency against other benzophenones under standardized conditions would be highly valuable to the research community.
-
Unsubstituted benzophenone remains a robust and well-characterized choice for a wide range of applications where cost and reliability are paramount.
-
4-Hydroxybenzophenone offers altered solubility and hydrogen-donating properties, which could be advantageous in specific formulations.[9]
-
Michler's ketone is a powerful tool for applications requiring high sensitivity to longer UV wavelengths, though its potential for yellowing should be considered.[5]
Ultimately, the optimal photoinitiator is not a one-size-fits-all solution. Empirical testing using well-defined protocols, such as those outlined in this guide, is crucial for identifying the most effective photoinitiator system for a given photopolymerization process.
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Efficacy of 4-Chloro-4'-hydroxybenzophenone as a UV stabilizer compared to commercial alternatives
In the ever-evolving landscape of polymer and coating formulation, the selection of an appropriate UV stabilizer is paramount to ensuring product longevity and performance. This guide provides an in-depth technical comparison of 4-Chloro-4'-hydroxybenzophenone, a member of the benzophenone class of UV absorbers, against prevalent commercial alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material stabilization.
Introduction to UV Degradation and Stabilization Strategies
Polymers and organic coatings are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes such as discoloration (yellowing), loss of gloss, cracking, and a decline in mechanical properties like tensile strength and flexibility.[1][2][3] This photodegradation is primarily initiated by the absorption of UV energy, which generates free radicals, triggering a cascade of oxidative reactions.[1]
To mitigate these effects, UV stabilizers are incorporated into material formulations. These additives can be broadly categorized into two main types:
-
UV Absorbers (UVAs): These compounds function by competitively absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[1][3] This mechanism is highly effective in protecting the bulk of the material. Common classes include benzophenones, benzotriazoles, and triazines.[2][3]
-
Hindered Amine Light Stabilizers (HALS): Unlike UVAs, HALS do not absorb UV radiation. Instead, they act as potent radical scavengers, interrupting the chain reaction of photodegradation.[4][5] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[4]
Profile of this compound
This compound (CAS 42019-78-3) is a substituted benzophenone. While it is widely recognized as a key intermediate in the synthesis of the lipid-lowering drug fenofibrate, its molecular structure inherently lends itself to UV absorption.[6] Like other hydroxybenzophenones, it can absorb UV radiation and dissipate the energy, making it a candidate for polymer stabilization.[3][7][8]
Mechanism of Action: The efficacy of hydroxybenzophenones as UV absorbers stems from their ability to undergo a reversible keto-enol tautomerization. Upon absorbing a photon of UV light, an intramolecular hydrogen bond facilitates the conversion of the keto form to a higher-energy enol form. This excited state then rapidly relaxes, releasing the energy as heat and reverting to the stable keto form, ready to absorb another UV photon. For this mechanism to be effective, a hydroxyl group must be present in the ortho position to the carbonyl group.[1] While this compound has a hydroxyl group in the para position, its benzophenone backbone still allows for strong UV absorption, primarily in the UV-B range.[9][10]
Caption: Mechanism of UV energy dissipation by hydroxybenzophenones.
Comparative Analysis with Commercial UV Stabilizers
A direct quantitative performance comparison of this compound is challenging due to a lack of published, peer-reviewed data specifically evaluating its efficacy against other commercial stabilizers. However, by analyzing its structural class (benzophenones) and comparing it to other well-established classes, a robust qualitative and semi-quantitative assessment can be made.
Benzophenone Alternatives
-
2,4-Dihydroxybenzophenone (BP-1): This compound is a widely used UV absorber. Its structure, with a hydroxyl group ortho to the carbonyl, allows for the efficient energy dissipation mechanism described above. It offers broad UV absorption.[9][11][12][13][14] However, its light stabilizing effect is not considered outstanding on its own.[13]
-
2-Hydroxy-4-n-octoxybenzophenone (Chimassorb® 81 / Omnistab UV BP-12): This is a high-performance benzophenone that provides excellent protection against UV radiation in a variety of polymers, including polyolefins and PVC. It absorbs UV radiation in the 280-340 nm range. While effective, the light stability of 2-hydroxy-benzophenone derivatives can be limited, making them suitable for applications with moderate durability expectations.[15] Studies have shown Chimassorb® 81 to be effective in reducing color change in pigmented elastomers.[16]
Based on its structure, the performance of this compound is expected to be comparable to other benzophenones, offering good UV-B absorption. However, without the ortho-hydroxyl group, its energy dissipation mechanism may be less efficient than that of 2-hydroxybenzophenones, potentially impacting its long-term stability.
Benzotriazole Alternatives
-
2-(2H-benzotriazol-2-yl)-p-cresol (Tinuvin® P): This is a widely used benzotriazole UV absorber. It features strong absorption in the 300-400 nm region and a high degree of photostability over long periods of light exposure.[17][18] It is used in a variety of polymers, including polyesters, acrylic resins, and PVC.[18]
Benzotriazoles generally offer superior photostability compared to benzophenones, making them a preferred choice for more demanding applications.[3]
Hindered Amine Light Stabilizers (HALS)
-
High Molecular Weight HALS (e.g., Chimassorb® 944): HALS are highly efficient stabilizers that do not absorb UV light but rather scavenge free radicals.[4][5] Their regenerative cycle provides excellent long-term protection, especially for high surface area applications like films and fibers.[4] In many polyolefins, the performance of HALS is significantly superior to that of UV absorbers.[2] Studies on HDPE have shown that while unstabilized samples can lose almost all of their toughness after 300 hours of accelerated weathering, samples with HALS and UV absorbers can retain most of their properties for up to 1300 hours.[19]
Performance Summary
The following table provides a qualitative comparison of this compound with leading commercial alternatives.
| Stabilizer Class | Example(s) | Primary Mechanism | Key Advantages | Key Limitations |
| Substituted Benzophenone | This compound | UV Absorption | Good UV-B absorption, potential cost-effectiveness. | Likely moderate photostability, limited UV-A coverage compared to ortho-hydroxy substituted benzophenones. |
| Hydroxy-benzophenone | Chimassorb® 81 | UV Absorption | Good UV-B absorption, improves resistance to discoloration and cracking.[15][20] | Moderate long-term light stability.[15] |
| Benzotriazole | Tinuvin® P | UV Absorption | Strong, broad UV absorption (300-400 nm), high photostability.[17][18][21] | Can form colored complexes with heavy metal ions.[18] |
| Hindered Amine Light Stabilizer (HALS) | Chimassorb® 944 | Radical Scavenging | Excellent long-term stability, regenerative mechanism, effective at low concentrations.[4] | Does not absorb UV radiation, so may be combined with a UVA for optimal protection.[4] |
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of this compound against its commercial counterparts, a rigorous experimental plan is essential. The following protocols are based on established ASTM and ISO standards.
Sample Preparation
-
Polymer Selection: Choose a representative polymer for the intended application (e.g., High-Density Polyethylene (HDPE), Polycarbonate (PC), or a clear coating formulation).
-
Stabilizer Incorporation:
-
Prepare a control batch with no UV stabilizer.
-
Prepare individual batches for each UV stabilizer (this compound, Chimassorb® 81, Tinuvin® P, and a HALS) at a consistent loading level (e.g., 0.3% by weight).
-
Consider a synergistic blend of this compound and a HALS.
-
-
Specimen Fabrication: Create standardized test plaques (e.g., 75 x 150 mm) via injection molding or film casting, ensuring uniform thickness and surface finish.
Accelerated Weathering
Expose the prepared specimens to accelerated weathering conditions to simulate long-term outdoor exposure.
-
QUV Accelerated Weathering (ASTM G154): This method uses fluorescent UV lamps and a condensation cycle to simulate sunlight and dew. A typical cycle for plastics is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[11]
-
Xenon Arc Accelerated Weathering (ASTM G155, ASTM D6695 for coatings): A xenon arc lamp provides a fuller spectrum of sunlight. This is often considered a more realistic simulation of outdoor conditions.[22]
Specimens should be removed at predetermined intervals (e.g., 0, 250, 500, 1000, and 2000 hours) for evaluation.
Caption: Workflow for evaluating UV stabilizer efficacy.
Performance Evaluation
-
Yellowness Index (ASTM E313): Measure the change in yellowness of the specimens at each interval using a spectrophotometer. The Yellowness Index (YI) is a calculated number that quantifies the shift from clear or white towards yellow.[9][15][19]
-
Gloss Retention (ASTM D523): For coatings and glossy plastics, measure the specular gloss at a specified angle (typically 20°, 60°, or 85°) using a gloss meter.[23][24][25] Calculate the percentage of gloss retained relative to the unexposed sample.
-
Mechanical Properties: Conduct tensile testing on the specimens to determine changes in properties such as tensile strength, elongation at break, and Young's modulus. A significant decrease in these properties indicates polymer degradation.[2][26][27][28]
Conclusion and Recommendations
While this compound possesses the fundamental chemical structure of a UV absorber, its efficacy in demanding applications is likely to be moderate when compared to state-of-the-art commercial alternatives. Its performance is anticipated to be within the general range of benzophenones but may be surpassed by more photostable benzotriazoles and the highly effective, long-lasting protection of HALS.
For applications requiring moderate UV protection where cost is a primary driver, this compound may be a viable option. However, for applications demanding high durability and long-term color and property retention, a synergistic combination of a high-performance UV absorber (like a benzotriazole or a triazine) and a HALS is recommended.
The experimental protocols outlined in this guide provide a framework for a comprehensive, data-driven evaluation to determine the most suitable UV stabilization package for a specific application.
References
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A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-4'-hydroxybenzophenone
Introduction: The Significance of 4-Chloro-4'-hydroxybenzophenone and its Synthesis
This compound is a crucial intermediate in the pharmaceutical and polymer industries, most notably in the synthesis of the lipid-lowering drug fenofibrate and high-performance polymers like Poly Ether Ketone (PEK).[1] The molecular structure, featuring a chlorinated aromatic ring and a hydroxylated aromatic ring linked by a carbonyl group, provides a versatile scaffold for further chemical modifications. The efficiency, selectivity, and environmental impact of its synthesis are therefore of paramount importance.
The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride.[2] This electrophilic aromatic substitution reaction is critically dependent on the choice of catalyst, which activates the acylating agent and facilitates the attack on the electron-rich phenol ring. Historically, stoichiometric amounts of homogeneous Lewis acids have been the catalysts of choice. However, growing environmental concerns have spurred research into more sustainable, heterogeneous catalytic systems.[1]
This guide provides a comparative analysis of various catalysts employed in the synthesis of this compound, with a focus on their performance, mechanistic nuances, and practical applicability. We will delve into traditional Lewis acid catalysts and contrast them with modern solid acid catalysts, providing experimental data and protocols to inform catalyst selection for researchers, scientists, and drug development professionals.
The Catalytic Landscape: A Comparative Overview
The choice of catalyst profoundly influences the yield, purity, and sustainability of this compound synthesis. Here, we compare the workhorses of Friedel-Crafts acylation—traditional Lewis acids—with the greener alternatives of solid acid catalysts.
Traditional Homogeneous Lewis Acid Catalysts
Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) have long been the industry standard for Friedel-Crafts acylation.[2][3] They function by coordinating with the acylating agent, thereby generating a highly electrophilic acylium ion that readily reacts with the aromatic substrate.[4]
Reaction Mechanism with Lewis Acids:
The generally accepted mechanism for Lewis acid-catalyzed Friedel-Crafts acylation is depicted below. The Lewis acid, for instance, AlCl₃, abstracts the chloride from 4-chlorobenzoyl chloride to form a resonance-stabilized acylium ion. This electrophile is then attacked by the phenol ring, followed by deprotonation to restore aromaticity and yield the final product.
Figure 1: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Performance and Limitations:
While effective in driving the reaction to high yields, traditional Lewis acids suffer from significant drawbacks:
-
Stoichiometric Requirement: The product, a ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This necessitates the use of stoichiometric or even excess amounts of the catalyst, which is then consumed in the reaction.[5]
-
Corrosivity and Waste Generation: These catalysts are highly corrosive and sensitive to moisture.[1][6] The aqueous workup required to decompose the product-catalyst complex generates large volumes of acidic and often hazardous wastewater, posing a significant environmental burden.[1]
-
Difficult Separation: Being homogeneous, the catalyst is difficult to separate from the reaction mixture, complicating product purification and precluding catalyst recycling.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | o-Dichlorobenzene | 80 | 12 | ~71-72 | [7] |
| AlCl₃ | Chlorobenzene | 35-45 (acylation), 130-140 (demethylation) | Not Specified | 93.3 | [2] |
| ZnCl₂/Amberlyst 15 | 1,2-Dichloroethane | 90 | 5 | 88.2 | [8] |
Table 1: Performance of selected traditional Lewis acid catalysts in the synthesis of this compound and its precursors.
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous Lewis acids, research has focused on the development of solid acid catalysts. These materials, which include zeolites and clay-supported catalysts, offer several advantages in line with the principles of green chemistry.[1]
Advantages of Solid Catalysts:
-
Ease of Separation and Reusability: Being in a different phase from the reaction mixture, they can be easily separated by filtration and potentially reused, reducing waste and cost.[1]
-
Reduced Corrosion and Waste: They are generally less corrosive and often eliminate the need for a hydrolytic workup, leading to cleaner reaction profiles.
-
Shape Selectivity: In the case of microporous materials like zeolites, the catalyst's pore structure can influence the regioselectivity of the reaction.
A. Zeolites:
Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acidic sites.[9][10] Zeolites such as H-beta and H-Y have been investigated as catalysts for Friedel-Crafts acylations.[11] The reaction is believed to occur within the zeolite pores, where the acid sites activate the acylating agent.
The catalytic activity of zeolites in phenol acylation is influenced by factors such as the Si/Al ratio (which determines the acid site density and strength), pore size, and the presence of both Brønsted and Lewis acid sites.[4][11] H-beta zeolites have shown superior performance compared to H-Y for the synthesis of hydroxybenzophenones.[11]
B. Clay-Supported Catalysts:
Montmorillonite K-10, a type of clay, has emerged as an effective and economical solid acid catalyst or catalyst support for Friedel-Crafts reactions.[1][2] Its acidic nature and layered structure provide a high surface area for catalysis. A study on the synthesis of this compound using various Lewis acids supported on K-10 clay demonstrated the exceptional performance of an iron(III)-based catalyst.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| K-10-Fe-AA-120 | p-Chlorobenzoyl chloride | Ethylene dichloride | 40 | 97 | [1] |
Table 2: Performance of a clay-supported Lewis acid catalyst.
The high yield achieved with the K-10 supported iron catalyst highlights the potential of this system for efficient and eco-friendly synthesis. The catalyst can be prepared by either ion exchange or impregnation methods, followed by thermal activation.[1]
Experimental Protocols
To provide a practical context, detailed experimental protocols for both a traditional Lewis acid-catalyzed reaction and a heterogeneous solid acid-catalyzed reaction are presented below.
Protocol 1: Synthesis using Aluminum Chloride (Traditional Method)
This protocol is based on a one-pot synthesis of this compound.
Materials:
-
Phenol
-
o-Dichlorobenzene (ODCB)
-
Aluminum chloride (AlCl₃)
-
p-Chlorobenzoyl chloride
Procedure:
-
In a suitable reaction vessel, charge o-dichlorobenzene and aluminum chloride.
-
Over a period of 2 hours, add a solution of phenol in o-dichlorobenzene to the reaction mixture.
-
Stir the reaction mass for one hour at 30-35°C.
-
Add a solution of p-chlorobenzoyl chloride in o-dichlorobenzene over 2 hours at 30-35°C.
-
Maintain the reaction mixture at 80°C for 12 hours.
-
After the reaction is complete, perform an aqueous workup to hydrolyze the catalyst-product complex and isolate the crude product.
-
Purify the crude product by crystallization to obtain this compound.
Figure 2: Workflow for traditional Lewis acid-catalyzed synthesis.
Protocol 2: Synthesis using K-10 Clay-Supported Ferric Chloride (Heterogeneous Method)
This protocol is adapted from a study demonstrating a high-yield, eco-friendly synthesis.[1]
Catalyst Preparation (Impregnation Method):
-
Dissolve anhydrous ferric chloride (FeCl₃) in dry acetonitrile.
-
Add Montmorillonite K-10 clay to the solution over 10 minutes.
-
Stir the resulting slurry at room temperature for 5 hours.
-
Filter the clay, wash with dry acetonitrile and then with dry benzene.
-
Dry the catalyst in an oven at 80°C for 2 hours, followed by thermal activation at 120°C.
Synthesis Procedure:
-
In a reaction flask, add phenol, p-chlorobenzoyl chloride, and ethylene dichloride as the solvent.
-
Add the prepared K-10-Fe-AA-120 catalyst (approximately 1.0 g per 0.05 mole of phenol).
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to separate the solid catalyst.
-
The catalyst can be washed, reactivated, and potentially reused.
-
Isolate the product from the filtrate by solvent evaporation and subsequent purification if necessary.
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A Comparative Guide to the Synthesis of 4-Chloro-4'-hydroxybenzophenone: Benchmarking Efficiency and Scalability
Abstract
4-Chloro-4'-hydroxybenzophenone (4,4'-CHBP) is a pivotal intermediate in the synthesis of pharmaceuticals, notably the fenofibrate class of lipid-lowering drugs, and high-performance polymers such as Poly Ether Ketone (PEK).[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical importance to researchers and chemical industry professionals. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to 4,4'-CHBP. We will dissect the mechanistic underpinnings, process parameters, and scalability challenges of the Friedel-Crafts acylation, the Fries rearrangement, and the Houben-Hoesch reaction pathways. By presenting detailed protocols and summarizing key performance indicators, this document serves as a practical resource for process optimization and informed selection of the most suitable synthetic strategy.
The Friedel-Crafts Acylation Approach: The Direct, Yet Demanding Route
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, forming a carbon-carbon bond by reacting an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[2] For 4,4'-CHBP, this typically involves the reaction of phenol or a protected derivative with 4-chlorobenzoyl chloride.
Principle & Mechanism
The reaction proceeds via an electrophilic aromatic substitution. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), activates the 4-chlorobenzoyl chloride by coordinating to the carbonyl oxygen, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the phenol. A key challenge when using phenol directly is its tendency to undergo both C-acylation (on the ring) and O-acylation (at the hydroxyl group). Furthermore, the hydroxyl group of phenol and the carbonyl group of the product both form complexes with AlCl₃, necessitating the use of more than stoichiometric amounts of the catalyst.
Caption: General mechanism of Friedel-Crafts Acylation.
Variation A: Direct Acylation of Phenol
This is a one-pot synthesis where phenol is directly acylated with 4-chlorobenzoyl chloride.[3] While direct, this approach requires careful temperature control to manage the exothermic reaction and to favor the desired para-substitution over the ortho-isomer.
Variation B: Acylation of Anisole and Subsequent Demethylation
To circumvent the issues of O-acylation and catalyst deactivation by the phenolic proton, anisole (methoxybenzene) is often used as the starting material.[4] The methoxy group is an effective activating group that directs para-acylation. The resulting 4-chloro-4'-methoxybenzophenone is then demethylated in a subsequent step to yield the final product. This two-step process often provides cleaner reactions and higher yields of the desired isomer, though it adds a step to the overall process.[5][6]
Experimental Protocol: One-Pot Synthesis via Direct Acylation of Phenol
This protocol is adapted from a process designed for high-purity industrial production.[3]
-
Vessel Preparation: Charge a 1 L round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and thermometer, with 300 mL of o-dichlorobenzene (ODCB) followed by the cautious addition of 273.7 g of anhydrous AlCl₃.
-
Phenol Addition: Prepare a solution of 103.4 g of phenol in 100 mL of ODCB. Add this solution to the AlCl₃ suspension over 2 hours, maintaining the temperature between 30-35°C. Stir the resulting mixture for one hour.
-
Acylation: Prepare a solution of 175 g of 4-chlorobenzoyl chloride in 100 mL of ODCB. Add this solution dropwise over 2 hours, using external cooling to maintain the temperature at 30-35°C due to the exothermic nature of the reaction.[3]
-
Reaction Completion: After the addition is complete, heat the reaction mass to 80-90°C and maintain this temperature for 12 hours.[3]
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it into 1 L of 0.5N HCl with crushed ice to decompose the aluminum chloride complex.
-
Purification: The precipitated solid is filtered and washed with water. The crude product is then dissolved in an aqueous sodium hydroxide solution, filtered to remove non-acidic impurities, and re-precipitated by acidification with HCl.[3]
-
Final Crystallization: The resulting solid can be further purified by crystallization from a toluene/acetone mixture to achieve >99.5% purity.[7]
The Fries Rearrangement: The Intramolecular Alternative
The Fries rearrangement is an elegant alternative that converts a phenolic ester into a hydroxy aryl ketone through an acyl group migration, catalyzed by a Lewis acid.[8][9] For 4,4'-CHBP synthesis, the precursor is phenyl p-chlorobenzoate, which itself is readily synthesized from phenol and p-chlorobenzoyl chloride.
Principle & Mechanism
The reaction involves the intramolecular (or intermolecular) migration of the acyl group from the ester oxygen to the aromatic ring. The Lewis acid catalyst generates an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the same ring. A critical process parameter is temperature; lower temperatures (40-60°C) generally favor the formation of the para-substituted product, while higher temperatures (>100°C) tend to yield the ortho-isomer.[8][9]
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol: Fries Rearrangement using Trifluoromethanesulfonic Acid
This method utilizes a strong protic acid catalyst, which can promote the reaction under milder conditions and often leads to very high yields.[8][10]
-
Reaction Setup: In a reaction vessel, dissolve phenyl p-chlorobenzoate in a suitable solvent or, for a solvent-free approach, gently melt it.
-
Catalyst Addition: Cautiously add trifluoromethanesulfonic acid (CF₃SO₃H) to the reactant.
-
Reaction: Heat the mixture to between 45–55°C and maintain with stirring. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice water.
-
Isolation and Purification: The solid product will precipitate. Filter the solid under vacuum, wash thoroughly with water to remove the acid, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methylated spirits) to obtain pure 4,4'-CHBP.[8][11]
The Houben-Hoesch Reaction: The Nitrile-Based Route
A less common but highly effective method is a variation of the Houben-Hoesch reaction, which synthesizes the target ketone from 4-chlorobenzonitrile and phenol. This process involves the formation of a ketimine intermediate via electrophilic attack, followed by hydrolysis.
Principle & Mechanism
In the first stage, dry hydrogen chloride gas is passed through a solution of phenol and 4-chlorobenzonitrile in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This generates a reactive electrophile from the nitrile, which attacks the phenol ring to form an iminium salt. In the second stage, this intermediate is hydrolyzed with aqueous acid to yield the final ketone product.
Caption: Two-stage workflow for the Houben-Hoesch synthesis of 4,4'-CHBP.
Experimental Protocol: Synthesis from 4-Chlorobenzonitrile and Phenol
This protocol is derived from a patented industrial process that reports high yield and purity.[10]
-
Reaction Setup: To a reactor, add 600 mL of 1,2-dichloroethane, 120 g of phenol, 146 g of 4-chlorobenzonitrile, 25 g of anhydrous zinc chloride, and 8 g of Amberlyst 15 resin.[10]
-
Imine Formation: Stir the mixture and heat to 90°C. Continuously bubble dry hydrogen chloride gas through the solution. Monitor the reaction until the 4-chlorobenzonitrile is completely consumed.[10]
-
Hydrolysis: Cool the mixture to room temperature and add 500 mL of a 30% aqueous hydrochloric acid solution. Heat the mixture to reflux and maintain for 5 hours to ensure complete hydrolysis of the intermediate.[10]
-
Isolation: Cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water.
-
Purification: Recover the 1,2-dichloroethane by distillation. Dissolve the residue in 250 mL of a 15% aqueous sodium hydroxide solution. Decolorize with 8 g of activated charcoal, filter, and then acidify the filtrate to precipitate the product. Filter, dry, and collect the final product.
Comparative Analysis and Benchmarking
The choice of synthetic route is a trade-off between yield, purity, cost, safety, and environmental impact. The following table summarizes the key metrics for the discussed pathways.
| Feature | Friedel-Crafts Acylation (Direct) | Fries Rearrangement (CF₃SO₃H) | Houben-Hoesch Reaction |
| Starting Materials | Phenol, 4-Chlorobenzoyl Chloride | Phenyl p-chlorobenzoate | Phenol, 4-Chlorobenzonitrile |
| Key Reagents | Anhydrous AlCl₃ (>2 eq.) | Trifluoromethanesulfonic Acid | ZnCl₂, HCl (gas), HCl (aq) |
| Typical Solvent | o-Dichlorobenzene | Solvent-free or high-boiling inert | 1,2-Dichloroethane |
| Reaction Temp. | 30-90°C | 45-55°C | 90°C, then Reflux |
| Reported Yield | 78-85% (crude)[3] | up to 94%[10] | ~88%[10] |
| Reported Purity | >95% (crude), >99.5% (purified)[3] | Good, requires recrystallization | ~99%[10] |
| Advantages | One-pot synthesis, uses cheap raw materials.[3] | High yield, high para-selectivity, milder conditions.[10] | High yield and purity, avoids highly corrosive AlCl₃. |
| Disadvantages | Large excess of corrosive AlCl₃, significant acidic waste stream, exothermic.[5] | Requires pre-synthesis of the ester starting material, expensive catalyst. | Requires handling of toxic HCl gas, two distinct reaction stages.[10] |
Insights on Efficiency and Scalability
-
Friedel-Crafts Acylation: This remains a workhorse for industrial production due to the low cost of AlCl₃ and the directness of the route.[3] However, its "green" credentials are poor due to the large volume of acidic, aluminum-containing waste generated. Recent research has focused on developing eco-compatible solid acid catalysts, such as Fe³⁺ supported on K-10 clay, which can achieve yields as high as 97% and are reusable, significantly improving the environmental profile.[1]
-
Fries Rearrangement: From a chemical efficiency standpoint, the Fries rearrangement catalyzed by trifluoromethanesulfonic acid is superior, offering excellent yields under mild conditions.[10] The primary barrier to its large-scale adoption is the high cost and corrosive nature of the catalyst. However, for high-value applications where purity and yield are paramount, this is an outstanding choice. Solvent-free variations at higher temperatures (120-160°C) with AlCl₃ also provide good yields and reduce solvent waste.[10]
-
Houben-Hoesch Reaction: This route presents a compelling balance of high yield and purity.[10][12] The infrastructure required to handle gaseous and aqueous HCl safely is a key consideration for industrial scalability. However, it avoids the problematic solid waste associated with AlCl₃, which can simplify downstream processing.
Conclusion
There is no single "best" route for the synthesis of this compound; the optimal choice is dictated by the specific needs of the laboratory or manufacturing facility.
-
For large-scale, cost-driven industrial production , the Friedel-Crafts acylation remains dominant, particularly if processes are adapted to incorporate modern, recyclable solid acid catalysts to mitigate environmental impact.
-
For high-purity, lab-scale, or specialty chemical synthesis , the Fries rearrangement using a strong acid catalyst like CF₃SO₃H offers unparalleled yield and selectivity.
-
The Houben-Hoesch route represents a clever process-chemistry solution that delivers high performance and may offer advantages in waste management, making it a strong candidate for modern manufacturing plants equipped to handle its specific reagent requirements.
Ultimately, a thorough process hazard analysis (PHA) and cost-of-goods (COGS) calculation should be performed in the context of available facility infrastructure to make the final selection.
References
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- PrepChem.com. Synthesis of this compound.
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- International Journal of Research and Analytical Reviews.
- European Patent Office. Improved process for the production of poly (ether ketone)
- Benchchem.
- Patsnap Eureka. Preparation method of this compound.
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- Google Patents. CN104030911A - Method for preparing this compound.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-4'-hydroxybenzophenone
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates is paramount. 4-Chloro-4'-hydroxybenzophenone (CHBP), a key intermediate in the synthesis of the lipid-lowering agent fenofibrate, is no exception.[1] The accuracy of its quantification directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of CHBP, complete with a detailed protocol for cross-validation to ensure data integrity across different analytical platforms.
The Critical Choice: HPLC vs. GC-MS for CHBP Analysis
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. CHBP, with a molecular weight of 232.66 g/mol and a melting point of 177-181°C, is a semi-volatile compound, making it amenable to both HPLC and GC analysis.[2][]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[4] It is often the workhorse of pharmaceutical quality control laboratories for its robustness and reliability.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] The coupling with mass spectrometry provides exceptional specificity, making it an excellent tool for impurity identification and trace analysis.
The choice between these two powerful techniques depends on a careful consideration of their respective strengths and weaknesses in the context of CHBP analysis.
Performance Characteristics: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of benzophenone derivatives, providing a strong basis for what to expect in the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale and Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[6] | HPLC is ideal for non-volatile and thermally sensitive compounds, while GC excels with volatile and thermally stable analytes.[4][5] |
| Linearity (r²) | > 0.998[2] | > 0.99[7] | Both techniques demonstrate excellent linearity, a fundamental requirement for quantitative analysis as per ICH guidelines.[8] |
| Limit of Detection (LOD) | ~0.0015 - 2.0 ng/mL[2] | ~5 ng/mL (with derivatization)[2] | HPLC-UV can offer very low detection limits, crucial for impurity profiling. |
| Limit of Quantification (LOQ) | ~0.005 - 10 ng/mL[2] | ~15 ng/mL (with derivatization)[2] | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8] |
| Accuracy (% Recovery) | 95.0 - 105.0% (Typical)[2] | 95.0 - 105.0%[2] | Both methods are capable of high accuracy, ensuring the closeness of results to the true value.[8] |
| Precision (% RSD) | ≤ 1.5%[2] | < 5.0%[2] | HPLC generally offers superior precision, which is critical for the assay of the main component. |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra.[2] | Very good, based on unique mass fragmentation patterns.[2] | GC-MS provides a higher degree of confidence in the identification of the analyte, free from interferences. |
| Derivatization | Not required. | Often required to increase volatility. | The need for derivatization in GC can add a step to sample preparation and introduce variability. |
| Typical Application | Routine quality control, purity assessment, and assay of CHBP.[2] | Identification and quantification of volatile impurities or for high-specificity quantification.[2] | HPLC is the go-to for routine analysis, while GC-MS is invaluable for investigational work. |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on common reverse-phase methods suitable for benzophenone derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the CHBP sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Standard workflow for HPLC-UV quantification of CHBP.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A representative GC-MS method for the analysis of benzophenones is detailed below. Derivatization is often necessary to improve the volatility and peak shape of CHBP.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
Sample Preparation and Derivatization:
-
Accurately weigh the CHBP sample.
-
Dissolve in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Caption: Standard workflow for GC-MS quantification of CHBP, including derivatization.
Cross-Validation: Bridging the Gap Between Methods
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure the comparability of the data.[9] This is particularly important when transferring methods between laboratories or when one method is used for release testing and another for stability studies. The objective is to demonstrate that both methods provide equivalent results.
Cross-Validation Protocol for HPLC and GC-MS Analysis of CHBP
This protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline.[10]
-
Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-MS methods for the quantification of this compound.
-
Samples: A minimum of six independent lots of CHBP should be analyzed. These samples should cover the expected range of concentrations.
-
Procedure:
-
Analyze each of the six samples in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
The analysis should be performed by the same analyst on the same day to minimize variability.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean and relative standard deviation (RSD) for the triplicate measurements for each sample by each method.
-
For each sample, calculate the percentage difference between the mean results obtained by the two methods using the following formula:
% Difference = [(Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 )] * 100
-
Acceptance Criteria: The percentage difference for each of the six samples should not exceed a predefined limit, typically ±5.0%. The mean percentage difference for all six samples should be within ±3.0%. A statistical evaluation, such as a paired t-test, can also be employed to assess the statistical significance of any observed differences.
-
Caption: A flowchart illustrating the cross-validation process for analytical methods.
Conclusion: An Informed Decision for Robust Analysis
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical requirements.
-
HPLC-UV is the method of choice for routine quality control applications, offering excellent precision, high throughput, and cost-effectiveness without the need for derivatization.
-
GC-MS provides unparalleled specificity and is the preferred method for impurity identification and when definitive confirmation of the analyte's identity is required.
Ultimately, a thorough understanding of the strengths and limitations of each technique, coupled with a robust cross-validation study, will ensure the generation of reliable and defensible analytical data, upholding the highest standards of scientific integrity in pharmaceutical development.
References
- Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SynZeal. (n.d.). Fenofibrate Impurities.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review.
- International Journal for Research in Applied Science & Engineering Technology. (2020). A Novel Method for the Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts.
- Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations.
- Google Patents. (n.d.). CN104030911A - Method for preparing this compound.
- ResearchGate. (n.d.). Mass spectrum of this compound (IS) acquired under....
- Revue Roumaine de Chimie. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS.
- Springer. (n.d.). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2.
- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Tyrosinase Inhibitors: Benchmarking 4-Chloro-4'-hydroxybenzophenone Against Established Compounds
Introduction: The Central Role of Tyrosinase in Melanogenesis
To researchers, scientists, and drug development professionals, the enzyme tyrosinase (EC 1.14.18.1) represents a critical control point in cellular biochemistry. This copper-containing monooxygenase is the rate-limiting enzyme in the complex process of melanogenesis, the pathway responsible for the synthesis of melanin pigments.[1] Melanin formation begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone.[2] Subsequent enzymatic and non-enzymatic steps lead to the formation of eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).
While essential for photoprotection against UV radiation, dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the identification and characterization of potent and safe tyrosinase inhibitors are of significant interest in dermatology, cosmetology, and pharmacology.[1][3] This guide provides a comparative analysis of 4-Chloro-4'-hydroxybenzophenone against well-established tyrosinase inhibitors, offering a framework for evaluating novel compounds in this class.
Focus Compound: this compound
(4-Chlorophenyl)(4-hydroxyphenyl)methanone, or this compound, is a synthetic compound primarily known as a key intermediate in the synthesis of the lipid-lowering drug fenofibrate.[4] Its chemical structure, featuring a benzophenone core with hydroxyl and chloro substitutions, places it within a class of compounds that have demonstrated biological activity.
Several sources assert that this compound exhibits intrinsic tyrosinase inhibitory activity.[4][5] This is mechanistically plausible; studies on other polyhydroxy benzophenone derivatives have shown that the hydroxyl groups on the benzene rings can play a critical role in inhibiting tyrosinase, potentially by chelating the copper ions within the enzyme's active site.[2][3] However, a comprehensive search of peer-reviewed scientific literature reveals a notable absence of quantitative efficacy data, such as a half-maximal inhibitory concentration (IC50) value, for this compound.
This data gap prevents a direct quantitative comparison with other inhibitors. Therefore, this guide will focus on providing the established efficacy of benchmark compounds as a reference against which this compound could be evaluated in future studies.
Established Tyrosinase Inhibitors: A Comparative Benchmark
The efficacy of a tyrosinase inhibitor is most commonly expressed by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), substrate concentration, pH, and temperature.[6][7]
Kojic Acid
A fungal metabolite, kojic acid is one of the most widely used positive controls in tyrosinase inhibition assays.[8] Its mechanism involves chelating the copper ions in the active site of tyrosinase, thereby preventing the enzyme from binding its substrate.[1] It acts as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase.
Arbutin (α and β)
Arbutin is a naturally occurring hydroquinone glucoside. It is considered a prodrug of hydroquinone and is known to inhibit tyrosinase without affecting cell viability.[8] There are two common isomers, α-arbutin and β-arbutin. While both inhibit tyrosinase, some studies suggest that α-arbutin may be more potent and stable. The inhibitory mechanism of β-arbutin is typically noncompetitive.
Hydroquinone
Hydroquinone is a potent tyrosinase inhibitor and has been a benchmark for skin-lightening agents.[8] It acts as a substrate for tyrosinase, leading to the formation of cytotoxic reactive oxygen species within melanocytes, and also competitively inhibits the enzyme. However, its use in cosmetics is highly restricted in many regions due to safety concerns, including potential carcinogenicity and cytotoxicity.[8]
Quantitative Comparison of Tyrosinase Inhibitor Efficacy
The following table summarizes the reported IC50 values for the benchmark inhibitors. This data provides a quantitative scale for assessing the potential efficacy of new compounds like this compound.
| Inhibitor | IC50 (µM) | Tyrosinase Source | Notes |
| This compound | Data Not Available | - | Reported to have inhibitory activity, but quantitative data is not publicly available.[4][5] |
| Kojic Acid | 12.8 - 51.1 | Mushroom | A widely used positive control; acts as a copper chelator.[8] |
| β-Arbutin | > 500 | Mushroom / Human | A naturally occurring hydroquinone glycoside with a noncompetitive inhibitory mechanism. |
| α-Arbutin | ~2000 (Mushroom); 0.48 mM (Mouse) | Mushroom / Mouse | A synthetic isomer of arbutin, reported to be more effective than β-arbutin against mouse melanoma tyrosinase. |
| Hydroquinone | 3.9 - 100 | Mushroom | Potent inhibitor, but use is restricted due to safety concerns.[8] |
| Thiamidol | 1.1 | Human | A highly potent resorcinyl-thiazole derivative, particularly effective against human tyrosinase.[1] |
Note: IC50 values are presented as a range to reflect the variability across different experimental protocols found in the literature.
Mechanistic Context: Signaling Pathways in Melanogenesis
The biological efficacy of a tyrosinase inhibitor is not solely defined by its direct interaction with the enzyme. The expression and activation of tyrosinase are tightly regulated by complex signaling pathways within melanocytes. Understanding these pathways is crucial for developing comprehensive therapeutic strategies. The cyclic AMP (cAMP) pathway is a primary regulator.[9] Hormones like α-melanocyte-stimulating hormone (α-MSH) bind to the melanocortin 1 receptor (MC1R), activating adenylate cyclase and increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function.[9] MITF then drives the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To quantitatively assess and compare the efficacy of compounds like this compound, a standardized in vitro assay is essential. The mushroom tyrosinase assay is a widely accepted, cost-effective, and reproducible method for initial screening.
Principle: This colorimetric assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome. The formation of the orange/red-colored dopachrome product is monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice. Dilute to a working concentration (e.g., 60 U/mL) just before use.
-
L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer. This solution is prone to auto-oxidation and should be prepared fresh.
-
Test Compound & Positive Control Stocks: Prepare concentrated stock solutions (e.g., 10-20 mM) of the test compound and kojic acid in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to prevent solvent interference.
-
To each well, add the following in order:
-
120 µL of 0.1 M Phosphate Buffer (pH 6.8)
-
20 µL of the test compound dilution (or vehicle for control)
-
20 µL of Tyrosinase working solution (or buffer for blank wells)
-
-
Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The final volume will be 200 µL.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm at time zero (A_t0).
-
Incubate the plate at 37°C for a set period (e.g., 20 minutes).
-
Measure the final absorbance at 475 nm (A_tf).
-
The change in absorbance (ΔA = A_tf - A_t0) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (ΔA_control - ΔA_blank) - (ΔA_sample - ΔA_sample_blank) ] / (ΔA_control - ΔA_blank) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Sources
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of Benzophenone-Based Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quantum Yield in Photopolymerization
In the landscape of photopolymerization, the efficiency of a photoinitiator is a paramount concern, directly influencing reaction rates, curing depth, and the final properties of the polymerized material. The quantum yield (Φ) is a fundamental measure of this efficiency, defined as the number of specific events that occur per photon absorbed by the system. For Type II photoinitiators like benzophenone and its derivatives, the key event is the generation of free radicals capable of initiating polymerization. A higher quantum yield signifies a more efficient conversion of light energy into chemical energy, a desirable trait in applications ranging from dental resins and 3D printing to the synthesis of biocompatible hydrogels for drug delivery.
This guide provides a comparative analysis of the quantum yields of several common benzophenone-based photoinitiators. We will delve into the underlying photochemical mechanisms, present available quantitative data, and provide detailed experimental protocols for the determination of quantum yield, empowering researchers to make informed decisions in the selection and application of these critical compounds.
The Mechanism of Photoinitiation by Benzophenone Derivatives
Benzophenone (BP) and its derivatives are archetypal Type II photoinitiators, operating through a bimolecular mechanism that requires a co-initiator, typically a tertiary amine, to generate initiating radicals.[1] The process unfolds in a series of steps upon exposure to a suitable light source:
-
Excitation: The benzophenone molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The S₁ state rapidly and with high efficiency undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1] The quantum yield of this ISC is nearly 1.0 for benzophenone in non-polar solvents, making it an excellent triplet sensitizer.[2]
-
Hydrogen Abstraction: The energetic triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator.
-
Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers.[1]
This multi-step process is depicted in the diagram below:
Caption: The photoinitiation mechanism of benzophenone, a Type II photoinitiator.
The efficiency of this entire process, and thus the overall quantum yield of initiation, is highly sensitive to the molecular structure of the benzophenone derivative and the surrounding chemical environment, particularly the solvent.
Comparative Analysis of Quantum Yields
While the triplet quantum yield of unsubstituted benzophenone is close to unity, the photoreduction quantum yield, which is a more direct measure of its ability to generate initiating radicals, varies significantly with the solvent and substitution pattern. The following table summarizes available quantum yield data for several benzophenone derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence the results.
| Photoinitiator | Structure | Quantum Yield (Φ) of Photoreduction | Solvent | Reference(s) |
| Benzophenone | 1.0 | Isopropanol | [3] | |
| 0.50 | Cyclohexane | [3] | ||
| 4-Hydroxybenzophenone | 0.02 | Isopropanol | [3] | |
| 0.90 | Cyclohexane | [3] | ||
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 0.36 | Cyclohexane | [4][5] | |
| < 0.002 | 2-Propanol | [6] | ||
| 4,4'-Bis(diethylamino)benzophenone | Very low fluorescence quantum yield (~0.003) | Chloroform | [7] |
Insights from the Data:
-
Solvent Effects: The profound influence of the solvent is evident. For both benzophenone and 4-hydroxybenzophenone, the quantum yield of photoreduction is significantly higher in the non-polar solvent cyclohexane compared to the polar, protic solvent isopropanol. This is attributed to changes in the nature of the lowest excited triplet state. In polar solvents, a charge-transfer (CT) triplet state can be stabilized, which is less reactive in hydrogen abstraction compared to the n-π* triplet state that predominates in non-polar environments.[3]
-
Substituent Effects: Electron-donating groups, such as the hydroxyl group in 4-hydroxybenzophenone and the amino groups in Michler's ketone, can dramatically alter the photochemical behavior. The para-hydroxyl group in 4-hydroxybenzophenone significantly reduces the photoreduction quantum yield in isopropanol.[3] Similarly, the powerful electron-donating dimethylamino groups in Michler's ketone lead to a very low photoreduction efficiency in polar solvents.[6]
-
Intersystem Crossing vs. Fluorescence: For 4,4'-bis(diethylamino)benzophenone, the extremely low fluorescence quantum yield is a strong indicator of a highly efficient intersystem crossing process to the triplet state.[7] While this suggests a high population of the reactive triplet state, the overall initiation efficiency will still be dependent on the subsequent hydrogen abstraction step.
Experimental Protocol: Determination of Quantum Yield via Chemical Actinometry
A reliable method for determining the quantum yield of a photochemical reaction is through chemical actinometry, which uses a chemical system with a well-known quantum yield as a reference. The potassium ferrioxalate actinometer is a widely used standard.
Objective: To determine the quantum yield of a benzophenone-based photoinitiator system.
Principle: The photon flux of the light source is first determined using the potassium ferrioxalate actinometer. The sample of interest is then irradiated under identical conditions, and the rate of a specific photochemical event (e.g., monomer conversion) is measured.
Part 1: Determination of Photon Flux using Potassium Ferrioxalate
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., sodium acetate/acetic acid)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., 365 nm)
-
Quartz cuvettes
Procedure:
-
Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark or under red light.
-
Irradiation: Pipette a known volume of the actinometer solution into a quartz cuvette and irradiate it with the light source for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%. Keep an identical sample in the dark as a blank.
-
Development: After irradiation, pipette an aliquot of the irradiated solution and the blank solution into separate volumetric flasks. Add the 1,10-phenanthroline solution and the buffer to each flask and dilute to the mark with distilled water. Allow the color to develop in the dark for at least 30 minutes.
-
Measurement: Measure the absorbance of the irradiated sample at 510 nm using the blank solution as a reference.
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Part 2: Determination of the Quantum Yield of the Photoinitiator System
Materials:
-
Benzophenone derivative
-
Co-initiator (e.g., triethylamine)
-
Monomer (e.g., trimethylolpropane trimethacrylate)
-
Solvent
-
Analytical instrument to measure monomer conversion (e.g., RT-FTIR or Photo-DSC)
Procedure:
-
Prepare the Sample Solution: Prepare a solution containing the benzophenone derivative, co-initiator, and monomer in a suitable solvent.
-
Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, volume) as the actinometer for a specific time.
-
Quantify the Photochemical Event: Measure the conversion of the monomer using an appropriate technique. For example, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy can monitor the disappearance of the monomer's functional group peak over time.
-
Calculate the Quantum Yield: The quantum yield of the photoinitiator system is calculated as the number of moles of monomer reacted divided by the number of moles of photons absorbed by the system (determined from the photon flux measured in Part 1).
Caption: Experimental workflow for determining the quantum yield of a photoinitiator.
Conclusion
The quantum yield is a critical parameter for evaluating the performance of benzophenone-based photoinitiators. This guide has highlighted the significant impact of molecular structure and solvent polarity on the efficiency of radical generation. While unsubstituted benzophenone remains a robust and efficient photoinitiator, particularly in non-polar environments, its derivatives offer a range of photochemical properties that can be tailored for specific applications. The provided experimental protocol for quantum yield determination offers a standardized approach for researchers to quantitatively assess and compare the efficiency of different photoinitiator systems, thereby facilitating the development of advanced photopolymerizable materials.
References
- David, C., et al. (1972). Photoreactivity of Michler's ketone in solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 1385-1395.
- Ledger, M. B., & Porter, G. (1972). Photochemistry of Michler's Ketone in Cyclohexane and Alcohol Solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 68, 539-551.
- Cuniberti, C., & Perico, A. (1977). Solution photochemistry of derivatives of Michler's Ketone. Progress in Polymer Science, 5(2), 81-127.
- Dalton, J. C., & Turro, N. J. (1970). Photochemistry of unsaturated ketones in solution. 51. Photophysical and photochemical studies of Michler's ketone. Journal of the American Chemical Society, 92(11), 3332-3339.
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone.
- Liska, R., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces, 12(45), 50859-50867.
- Cheng, L., et al. (2014). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Progress in Organic Coatings, 77(10), 1643-1651.
- Liska, R., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online.
- Barsotti, F., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Photochemical & Photobiological Sciences, 14(11), 2007-2016.
- Drozd, G. T., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 125(31), 6846-6856.
- Barsotti, F., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate.
- Hirata, Y., & Mataga, N. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209-1214.
- Volyniuk, D., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 16(13), 4608.
- Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences, 16(5), 736-747.
- 4,4'-Bis(dimethylamino)benzophenone. PubChem.
- Scaiano, J. C., & Lissi, E. A. (1978). Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 2225-2231.
- Stansbury, J. W., & Trujillo-Lemon, M. (2011). Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. Journal of Applied Polymer Science, 121(4), 2346-2352.
- Kazlauskas, K., et al. (2019). Suppression of benzophenone-induced triplet quenching for enhanced TADF performance. Journal of Materials Chemistry C, 7(34), 10536-10546.
- Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Semantic Scholar.
- Determination of the intersystem crossing quantum yield (Φ isc ) by... ResearchGate.
- de la Torre, C., et al. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. International Journal of Molecular Sciences, 24(7), 6743.
- National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 401, 1-222.
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.
- Methanone, bis[4-(dimethylamino)phenyl]-. NIST WebBook.
- 2-Hydroxy-4-methoxybenzophenone. PubChem.
- Gemoets, H. P. L., et al. (2020). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 120(17), 9079-9173.
- Preparation process of 2-hydroxy-4-methoxybenzophenone. Google Patents.
- National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 401, 1-222.
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- 5. Photochemistry of Michler's ketone in cyclohexane and alcohol solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Synthetic Pathways of 4-Chloro-4'-hydroxybenzophenone
An In-Depth Technical Guide and Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-4'-hydroxybenzophenone
This compound (4-CHBP) is a deceptively simple diaryl ketone that holds significant value as a key starting material and intermediate in the pharmaceutical and polymer industries.[1] Its most notable role is as a precursor for the synthesis of fenofibrate, a widely prescribed lipid-regulating agent.[2] The purity, yield, and cost-effectiveness of 4-CHBP production are therefore critical factors that directly impact the accessibility and economics of the final active pharmaceutical ingredient (API).
The selection of a synthetic route is a strategic decision dictated by a balance of competing priorities: yield, purity, cost, scalability, environmental impact, and safety. This guide provides an in-depth, objective comparison of the three principal synthetic methodologies for 4-CHBP: Friedel-Crafts Acylation, the Fries Rearrangement, and the Houben-Hoesch reaction. We will dissect the mechanistic underpinnings of each pathway, provide validated experimental protocols, and present a comparative cost-benefit analysis to empower researchers and process chemists to make informed decisions tailored to their specific objectives.
Pathway 1: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic chemistry, involving the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[3] Its primary advantage lies in the stability of the acylium ion intermediate, which, unlike the carbocations in Friedel-Crafts alkylations, does not undergo rearrangement and deactivates the product ring, thus preventing polysubstitution.[3] For 4-CHBP, this reaction can be approached in two common ways.
Mechanistic Rationale
The reaction is initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the acylating agent (e.g., 4-chlorobenzoyl chloride). This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring of the substrate (phenol or its protected form) then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the desired aryl ketone.
Variant A: One-Pot Acylation of Phenol
This is arguably the most direct route, involving the reaction of phenol with 4-chlorobenzoyl chloride in the presence of AlCl₃.[4][5] The "one-pot" nature of this process is highly attractive from an industrial standpoint as it minimizes unit operations.
The primary challenge with using phenol directly is its dual reactivity; it can undergo C-acylation (on the ring, desired) or O-acylation (at the hydroxyl group, undesired). The choice of solvent and reaction temperature is critical. Solvents like o-dichlorobenzene or nitrobenzene are often used.[4] The reaction is typically run at a moderate temperature (e.g., 80°C) to favor the kinetically controlled C-acylation product.[4] While economically appealing due to fewer steps and cheaper starting materials, this method can suffer from the formation of impurities that complicate purification.[4][6]
Experimental Protocol: One-Pot Acylation of Phenol [4]
-
Charge a 1 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with 300 ml of o-dichlorobenzene (ODCB).
-
Carefully add 273.7 g of anhydrous AlCl₃ to the solvent with stirring.
-
Prepare a solution of 103.4 g of phenol in 100 ml of ODCB and add it to the AlCl₃ suspension over 2 hours, maintaining the temperature between 30-35°C. Stir for an additional hour.
-
Prepare a solution of 175 g of 4-chlorobenzoyl chloride in 100 ml of ODCB and add it dropwise over 2 hours, using external cooling to maintain the temperature at 30-35°C due to the exothermic nature of the reaction.
-
Heat the reaction mass to 80°C and maintain this temperature for 12 hours.
-
After cooling, carefully quench the reaction by pouring the mixture into 0.5N HCl.
-
Filter the precipitated solids and wash thoroughly with water.
-
For purification, dissolve the crude solid in an aqueous NaOH solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with HCl.
-
Filter the purified product, wash with water, and dry to yield this compound. (Reported Yield: 78% crude, 71-72% final; Purity: >99.5%).[4]
Variant B: Acylation of Anisole with Subsequent Demethylation
To circumvent the regioselectivity issues and potential for O-acylation associated with free phenol, an alternative strategy is to use anisole (methoxybenzene) as the substrate. The methoxy group is a strong ortho-, para-director that robustly activates the ring for C-acylation. The reaction with 4-chlorobenzoyl chloride proceeds cleanly to give 4-chloro-4'-methoxybenzophenone.[7] This intermediate is then subjected to a demethylation step, typically using a strong Lewis acid like AlCl₃ or a protic acid, to reveal the desired hydroxyl group.[8][9]
This two-step process often results in a cleaner reaction profile and higher purity intermediate, simplifying the final purification. However, it introduces an additional synthetic step, which can increase processing time and cost.
Experimental Protocol: Acylation of Anisole and Demethylation [7]
-
Step 1: Acylation
-
Add 10.8g (0.1 mol) of anisole, 19.3g (0.11 mol) of 4-chlorobenzoyl chloride, and 200 mL of dichloromethane to a 500 mL three-necked flask.
-
Add the catalyst (e.g., 27g of a supported AlCl₃ catalyst) and heat the mixture to 60°C with stirring for 1 hour.
-
Monitor the reaction by TLC. Upon completion, separate the catalyst (e.g., by filtration or magnetically if using a magnetic catalyst).
-
Wash the organic phase, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield 4-chloro-4'-methoxybenzophenone. (Reported Yield: 90-93%).[7]
-
-
Step 2: Demethylation [9]
-
In a reaction vessel, combine the 4-chloro-4'-methoxybenzophenone intermediate with a solvent such as chlorobenzene.
-
Add aluminum chloride and heat the mixture to 130-140°C for 2 hours to effect demethylation.
-
Cool the reaction and perform an aqueous workup with dilute HCl to hydrolyze the aluminum salts and isolate the crude this compound.
-
Purify the product by recrystallization or acid-base extraction as described in Variant A.
-
Pathway 2: The Fries Rearrangement
The Fries rearrangement is an elegant and powerful transformation that converts a phenolic ester into a hydroxy aryl ketone.[10] For 4-CHBP synthesis, this involves the rearrangement of phenyl p-chlorobenzoate. This pathway is often favored for its high regioselectivity for the desired para-product under specific conditions.
Mechanistic Rationale
The reaction is catalyzed by either a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., trifluoromethanesulfonic acid, TFMSA).[10] The catalyst coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to generate an acylium ion. This ion can then re-attack the phenolic ring in an intramolecular fashion. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions. Lower temperatures and polar solvents generally favor the thermodynamically more stable para-isomer, which is the desired outcome for 4-CHBP synthesis.[10][11] High temperatures can favor the ortho-isomer.
Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate[11][13]
-
Step 1: Esterification (if starting from phenol)
-
Dissolve phenol and 4-chlorobenzoyl chloride in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to remove the base and unreacted starting materials.
-
Purify the resulting phenyl p-chlorobenzoate ester by recrystallization or chromatography.
-
-
Step 2: Rearrangement
-
Method A (with AlCl₃):
-
In a reaction vessel, carefully add anhydrous AlCl₃ to the phenyl p-chlorobenzoate. The reaction can be run neat (without solvent) or in a solvent like chlorobenzene.[12]
-
Heat the mixture. A good yield is reported when heating without a solvent at 120-160°C for a short period (e.g., 5 minutes).[12] A 52% yield is reported in refluxing chlorobenzene for 10 hours.[12]
-
Cool the mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-CHBP.
-
-
Method B (with TFMSA):
-
Pathway 3: The Houben-Hoesch Reaction
A less common but effective route is the Houben-Hoesch reaction, which synthesizes aryl ketones from a nitrile and an activated arene (like phenol). This method is particularly useful when the corresponding acyl chloride is unstable or difficult to access, though that is not the case for 4-chlorobenzoyl chloride.
Mechanistic Rationale
The reaction proceeds in two stages. First, phenol and p-chlorobenzonitrile react in the presence of a Lewis acid catalyst (typically ZnCl₂) and gaseous hydrogen chloride.[12][13] The HCl and ZnCl₂ activate the nitrile, making it susceptible to electrophilic attack by the phenol ring. This forms a ketimine intermediate (an N-hydro-C-(4-chlorophenyl)-C-(4-hydroxyphenyl)methanimine). In the second stage, this intermediate is hydrolyzed under acidic conditions to yield the final ketone product, 4-CHBP.
Experimental Protocol: Houben-Hoesch Synthesis[13][14]
-
Charge a reactor with 600 ml of 1,2-dichloroethane, 120 g of phenol, and 146 g of p-chlorobenzonitrile.
-
Add 25 g of anhydrous zinc chloride and 8 g of a solid acid resin (e.g., Amberlyst 15 or Dowex 50W).[12][13]
-
Heat the stirred mixture to 90°C and continuously bubble dry hydrogen chloride gas through the solution.
-
Monitor the reaction progress intermittently until the p-chlorobenzonitrile is completely consumed.
-
Cool the reaction to room temperature and add 500 ml of a 30% aqueous hydrochloric acid solution.
-
Heat the mixture to reflux and maintain for 5-7 hours to ensure complete hydrolysis of the ketimine intermediate.
-
After cooling, separate the organic and aqueous layers. Wash the organic layer with water.
-
Recover the 1,2-dichloroethane by distillation.
-
Dissolve the residue in a 15% aqueous sodium hydroxide solution, decolorize with activated charcoal, and filter.
-
Acidify the filtrate to precipitate the product. Filter, wash with water, and dry to obtain 4-CHBP. (Reported Yield: 88.2%; Purity: 99.2%).[12]
Comparative Analysis and Cost-Benefit Discussion
The optimal synthetic pathway depends heavily on the specific constraints and goals of the laboratory or production facility. The following table summarizes the key performance indicators for each route.
| Parameter | Friedel-Crafts (Phenol) | Friedel-Crafts (Anisole) | Fries Rearrangement (AlCl₃) | Fries Rearrangement (TFMSA) | Houben-Hoesch Reaction |
| Overall Yield | 71-78%[4] | ~80-85% (estimated) | 52% (in solvent)[12] | ~94% [2][12] | ~88%[12] |
| Purity | >99.5% (after extensive purification)[4] | High | Good to Excellent | Excellent | >99% [12] |
| Number of Steps | 1 | 2 | 2 | 2 | 2 |
| Key Reagents Cost | Low (Phenol, p-CBC, AlCl₃) | Medium (Anisole) | Medium (Phenyl p-chlorobenzoate) | High (TFMSA) | Medium (p-CBN, ZnCl₂, HCl gas) |
| Reaction Time | ~14-16 hours[4] | ~3-4 hours + workup | ~10 hours[12] | ~1-2 hours | ~12-14 hours |
| Environmental Impact | High (Chlorinated solvents, AlCl₃ waste) | High (Chlorinated solvents, AlCl₃ waste) | Medium to High | Medium (Acid waste) | High (Chlorinated solvents, HCl gas) |
| Key Safety Hazards | Corrosive AlCl₃, exothermic, HCl evolution | Corrosive AlCl₃, flammable solvents | Corrosive AlCl₃, high temps | Highly corrosive TFMSA | Toxic/corrosive HCl gas , ZnCl₂ |
Discussion
-
For Industrial Scale-Up (Cost-Driven): The one-pot Friedel-Crafts acylation of phenol is often the most economically viable option.[4] Its use of inexpensive starting materials and a single reaction step are significant advantages. However, the cost savings in materials may be offset by more demanding purification protocols required to achieve high purity, and the large amount of aluminum-containing acidic waste is a major environmental drawback.[14]
-
For High Purity & Yield (Performance-Driven): The Fries Rearrangement using trifluoromethanesulfonic acid (TFMSA) provides the highest reported yield and a clean reaction profile.[2][12] This makes it an excellent choice for laboratory-scale synthesis or when the final product's purity is paramount. The primary barrier is the high cost and corrosive nature of TFMSA, making it less attractive for bulk manufacturing.[4] The Houben-Hoesch reaction is also a strong contender, offering high yield and purity with more moderately priced reagents, but requires handling gaseous HCl.[12]
-
A Balanced Approach: The Friedel-Crafts acylation of anisole followed by demethylation offers a good compromise. It avoids the regioselectivity issues of direct phenol acylation, leading to a cleaner product, while using less expensive reagents than the TFMSA-catalyzed Fries rearrangement. It represents a robust and reliable method for producing high-quality material at a moderate scale.
Emerging "Greener" Alternatives
Significant research is focused on making Friedel-Crafts chemistry more sustainable.[15] This includes the use of solid acid catalysts, reusable ionic liquids, or metal- and halogen-free activating agents like methanesulfonic anhydride.[16] These methods aim to reduce the stoichiometric waste associated with traditional Lewis acids like AlCl₃ and minimize the use of hazardous solvents.[14] While not yet widely implemented for 4-CHBP on an industrial scale, these approaches represent the future of sustainable aryl ketone synthesis.
Safety and Handling Considerations
All described pathways involve hazardous materials that require strict adherence to safety protocols.
-
Lewis Acids (AlCl₃, ZnCl₂): Highly corrosive and moisture-sensitive. They react violently with water, releasing heat and HCl gas. Handling must be done in a dry environment, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[17][18]
-
Acids (HCl, TFMSA): Highly corrosive and can cause severe burns. Work should be conducted in a well-ventilated fume hood. An emergency shower and eyewash station must be readily accessible.[19]
-
Solvents (ODCB, Dichloroethane): These are halogenated solvents with associated toxicity and environmental concerns. They should be handled in a fume hood to avoid inhalation.[19][20]
-
This compound (Product): May cause skin and eye irritation. Avoid dust formation and inhalation.[17]
Always consult the specific Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[17][18][19][20]
Conclusion and Recommendations
There is no single "best" method for synthesizing this compound. The optimal choice is a function of the desired scale, available budget, and purity requirements.
-
For large-scale, cost-sensitive production , the one-pot Friedel-Crafts acylation of phenol remains a primary choice, provided that purification and waste treatment capabilities are robust.
-
For high-end applications and laboratory synthesis where ultimate purity and yield justify the cost, the Fries rearrangement with trifluoromethanesulfonic acid is superior.
-
The Houben-Hoesch reaction and the two-step Friedel-Crafts acylation via anisole represent excellent, balanced alternatives that deliver high-quality products with manageable protocols and moderate costs.
As environmental regulations become more stringent, the development and adoption of greener catalytic systems will be crucial for the future of 4-CHBP manufacturing, pushing the field towards pathways that are not only efficient and economical but also sustainable.
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A Senior Application Scientist's Guide to Confirming the Identity of 4-Chloro-4'-hydroxybenzophenone Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility and Analytical Challenge of a Key Intermediate
4-Chloro-4'-hydroxybenzophenone (CHBP) is a pivotal intermediate in the synthesis of high-value materials and pharmaceuticals. It is a primary building block for the lipid-lowering drug fenofibrate and high-performance polymers like Poly Ether Ketone (PEK).[1][2][3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aryl chloride, allows it to undergo reactions such as nucleophilic aromatic substitution, most notably in Williamson ether syntheses and self-condensation polymerizations.[4][5][6]
However, this reactivity presents a significant analytical challenge. The desired reaction pathway can be accompanied by side reactions or incomplete conversion, leading to a mixture of products with similar structural backbones. For the drug development professional, ensuring the purity and identity of the target molecule is non-negotiable. For the polymer scientist, controlling the reaction outcome is critical to achieving the desired material properties.
This guide provides an in-depth, experience-driven framework for the unambiguous identification of potential products arising from reactions of CHBP. We will move beyond simple procedural lists to explain the causality behind our analytical choices, establishing a self-validating system of protocols to ensure the highest degree of scientific integrity.
Part 1: Anticipating the Reaction Landscape
Before any analysis begins, a robust understanding of the potential chemical transformations is essential. When CHBP is subjected to basic conditions, typically to deprotonate the hydroxyl group for subsequent nucleophilic attack, several outcomes are possible.
-
Expected Pathway (Etherification): The primary intended reaction is often a Williamson ether synthesis. In a self-condensation reaction, the phenoxide of one CHBP molecule acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine atom on a second CHBP molecule. This results in the formation of a dimer linked by an ether bond.
-
Side Pathway (Polymerization): If reaction conditions are not strictly controlled (e.g., high temperatures, extended reaction times), the etherification can propagate, leading to the formation of oligomers or even high molecular weight poly(ether ketone) (PEK).[4][7]
-
Side Pathway (Hydrolysis): The presence of aqueous media under certain conditions can lead to the hydrolysis of the aryl chloride, yielding 4,4'-dihydroxybenzophenone.
-
Incomplete Reaction: The presence of unreacted this compound starting material is a common and expected component of a crude reaction mixture.
The following diagram illustrates these potential transformations.
Caption: Potential reaction pathways of this compound under basic conditions.
Part 2: Comparative Physicochemical & Spectral Data
The first step in distinguishing between the potential products is to tabulate their fundamental properties. This data provides the basis for selecting and interpreting the results from various analytical techniques.
| Property | This compound (Starting Material) | 4,4'-Dihydroxybenzophenone (Hydrolysis Byproduct) | 4-((4-Benzoyl)phenoxy)-4'-hydroxybenzophenone (Ether Dimer) |
| Molecular Formula | C₁₃H₉ClO₂ | C₁₃H₁₀O₃ | C₂₆H₁₈O₄ |
| Molecular Weight | 232.66 g/mol [8] | 214.22 g/mol [9] | 394.41 g/mol |
| Melting Point | 177-181 °C[3] | ~215-218 °C | Not readily available; expected to be higher |
| Key ¹H NMR Signals | Distinct aromatic signals for two different rings; phenolic -OH proton.[8][10] | Symmetrical aromatic pattern; two phenolic -OH protons.[9][11] | More complex aromatic region (3 rings); disappearance of chloro-substituted ring signals. |
| Expected MS (m/z) | [M]⁺˙ at 232, with a characteristic M+2 isotope peak at 234 (~3:1 ratio).[8][12] | [M]⁺˙ at 214.[9][13] | [M]⁺˙ at 394. |
Part 3: A Multi-tiered Analytical Workflow for Unambiguous Identification
A single analytical technique is rarely sufficient for complete product confirmation. We advocate for a tiered approach, starting with a rapid screening method and progressing to high-resolution structural elucidation techniques.
Caption: A logical workflow for the isolation and identification of reaction products.
Initial Screening: Thin-Layer Chromatography (TLC)
Causality: TLC is the ideal first step due to its speed, low cost, and ability to provide an immediate qualitative assessment of the reaction mixture. It separates compounds based on their polarity. The hydroxyl group in both the starting material (CHBP) and the hydrolysis byproduct (DHBP) makes them relatively polar. The formation of an ether linkage in the desired product reduces its polarity relative to the starting materials, allowing for clear separation.
Experimental Protocol:
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Solvent System Selection: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is effective. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the TLC plate's baseline, spot the crude mixture alongside co-spots of the pure starting material (CHBP) if available.
-
Development: Place the plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used.
-
Interpretation:
-
Unreacted CHBP: The spot corresponding to the starting material.
-
Ether Product: A new spot with a higher Rf value (less polar) than the CHBP.
-
DHBP Byproduct: A new spot with a lower Rf value (more polar) than the CHBP.
-
Molecular Weight Confirmation: Mass Spectrometry (MS)
Causality: Following separation (either via purification or by LC-MS/GC-MS), MS provides definitive confirmation of the molecular weight of each component. This is the most direct way to differentiate between the starting material, the hydrolysis byproduct, and the ether-linked dimer, as their masses are distinct. For CHBP, the isotopic signature of chlorine provides an unmistakable marker.
Experimental Protocol (General for LC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the purified sample or crude mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Employ a suitable HPLC column, such as a C18 column, to separate the components before they enter the mass spectrometer. A gradient elution from a water/acetonitrile mobile phase is often effective for these types of compounds.[14][15]
-
Ionization: Utilize an appropriate ionization source. Electrospray ionization (ESI) is common for these molecules and can be run in both positive and negative modes.
-
Mass Analysis: Acquire the full scan mass spectrum for each eluting peak.
-
Data Interpretation:
-
Look for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
CHBP Confirmation: A peak at m/z 233 ([M+H]⁺) accompanied by an isotope peak at m/z 235, with an intensity ratio of approximately 3:1.[8][12]
-
DHBP Confirmation: A peak at m/z 215 ([M+H]⁺).[9]
-
Ether Dimer Confirmation: A peak at m/z 395 ([M+H]⁺) and the notable absence of the chlorine isotope pattern.
-
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms what the molecular formula is, NMR spectroscopy reveals the precise atomic connectivity, providing irrefutable proof of structure. ¹H and ¹³C NMR are essential for distinguishing between isomers and confirming the formation of the new ether bond.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the highly purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectral Interpretation:
-
CHBP: Expect two distinct sets of aromatic signals, typically appearing as doublets or doublets of doublets, corresponding to the two non-equivalent phenyl rings. A broad singlet for the phenolic -OH will also be present.[10]
-
DHBP: Due to the molecule's symmetry, you will see a simplified aromatic pattern, often appearing as two doublets integrating to 4 protons each. Two phenolic -OH signals may be observed.[11][16]
-
Ether Dimer: The spectrum will be more complex. Key indicators include:
-
The disappearance of the characteristic signals from the chloro-substituted phenyl ring.
-
The appearance of new aromatic signals corresponding to the phenoxy group.
-
The integration of the aromatic region should correspond to the total number of aromatic protons in the proposed structure (17 for the dimer).
-
-
-
¹³C NMR Spectral Interpretation:
-
The carbonyl carbon signal is a useful landmark, typically appearing around 195 ppm.[17]
-
In the ether dimer, look for the disappearance of the carbon signal directly bonded to chlorine and the appearance of new signals for the carbons involved in the ether linkage (C-O-C).
-
Conclusion: An Integrated Approach to Certainty
Confirming the identity of reaction products from this compound requires a methodical, multi-technique approach. By starting with a rapid TLC screen, isolating components, confirming their molecular weights with MS, and finally elucidating their exact structures with NMR, researchers can achieve an unambiguous and trustworthy characterization. This rigorous validation is the bedrock of reproducible science and is indispensable for advancing research and development in pharmaceuticals and material science.
References
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A Comparative Guide to the Synthetic Methods of Substituted Benzophenones for Researchers and Drug Development Professionals
Substituted benzophenones are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, photoinitiators, and advanced materials.[1][2] Their versatile diaryl ketone structure allows for a wide range of functionalization, making the choice of synthetic methodology a critical decision in any research or development pipeline. This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing substituted benzophenones, offering insights into the underlying mechanisms, practical experimental protocols, and a clear evaluation of their respective advantages and limitations.
Classical Approaches: Time-Tested Routes to Benzophenone Synthesis
Friedel-Crafts Acylation: The Workhorse Reaction
The Friedel-Crafts acylation is arguably the most traditional and widely employed method for the synthesis of benzophenones.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Mechanism of Action:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acylating agent with the Lewis acid.[3] This acylium ion is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion).[3] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired benzophenone. A key advantage of this method is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[3]
Diagram of the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Benzophenone [3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add anhydrous aluminum chloride (1.1 equivalents) to the flask.
-
Reagent Addition: Slowly add benzoyl chloride (1.0 equivalent) to the flask, followed by the dropwise addition of benzene (excess) with stirring.
-
Reaction: The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the initial reaction subsides, the mixture is heated to reflux for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.
Comparative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ | Benzene (excess) | 80-89 | [4] |
| Toluene | Benzoyl Chloride | AlCl₃ | Toluene (excess) | High (mixture of isomers) | [5] |
| Anisole | Benzoyl Chloride | AlCl₃ | CS₂ | 90 (p-isomer) | [6] |
| 1,3,5-Trimethoxybenzene | Various Benzoyl Chlorides | AlCl₃ | Not Specified | Moderate | [1] |
Advantages:
-
Robust and well-established method.[3]
-
Readily available and inexpensive starting materials and catalysts.
Limitations:
-
Requires stoichiometric or excess amounts of the Lewis acid catalyst, which generates significant waste.[6]
-
The reaction is not suitable for aromatic compounds with deactivating groups.
-
Poor regioselectivity can be an issue with substituted benzenes, often leading to mixtures of ortho, meta, and para isomers.[5]
-
Strictly anhydrous conditions are necessary.[6]
Grignard Reaction: A Versatile Carbon-Carbon Bond Formation
The Grignard reaction offers a powerful alternative for the synthesis of substituted benzophenones, particularly when specific substitution patterns are desired. This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a benzoic acid derivative, such as an ester or an acyl chloride.[7]
Mechanism of Action:
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid derivative. The initial addition forms a tetrahedral intermediate which, upon work-up with an acid, yields the corresponding benzophenone.
Diagram of the Grignard Reaction Workflow:
Caption: General workflow for benzophenone synthesis via Grignard reaction.
Experimental Protocol: Synthesis of 3-Methylbenzophenone [7]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a crystal of iodine. Add a small portion of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Once the reaction initiates (disappearance of iodine color and gentle boiling), add the remaining 3-bromotoluene solution dropwise to maintain a steady reflux.
-
Acylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring. A precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 1-3 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Advantages:
-
Excellent for preparing unsymmetrically substituted benzophenones with high regioselectivity.
-
Tolerates a wider range of functional groups on the Grignard reagent precursor compared to the aromatic substrate in Friedel-Crafts acylation.
Limitations:
-
Grignard reagents are highly sensitive to moisture and protic functional groups (e.g., -OH, -NH₂, -COOH).[8]
-
Requires strictly anhydrous reaction conditions.[8]
-
The use of reactive organometallic reagents can pose safety challenges on a large scale.
Oxidation of Diphenylmethanes
Another classical approach involves the oxidation of the methylene bridge of a diphenylmethane derivative to a carbonyl group.[9] Various oxidizing agents have been employed for this transformation, including potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and more recently, greener alternatives like hydrogen peroxide (H₂O₂) with a catalyst.[9][10]
Mechanism of Action:
The mechanism varies depending on the oxidant. With strong oxidants like KMnO₄, the reaction likely proceeds through a radical mechanism involving the abstraction of a benzylic hydrogen atom, followed by further oxidation. Catalytic systems with H₂O₂ often involve the formation of highly reactive oxygen species that selectively oxidize the methylene group.
Experimental Protocol: Oxidation of Diphenylmethane with H₂O₂ over Co/MCM-41 [9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the Co/MCM-41 catalyst (100 mg), diphenylmethane (1 g), and glacial acetic acid (10-50 mL).
-
Reaction: Heat the mixture to the desired temperature. Add 30% aqueous hydrogen peroxide (1-2 mL) dropwise.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. After the reaction is complete, filter the mixture under reduced pressure to remove the catalyst.
-
Purification: The product can be isolated from the filtrate by extraction and purified by chromatography or recrystallization. This method has shown high selectivity (99.1%) for benzophenone.[10]
Comparative Data for Diphenylmethane Oxidation:
| Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| H₂O₂ / Co/MCM-41 | Acetic Acid | Set Temperature | High | 99.1 | [9][10] |
| Nitric Acid | Aqueous Acetic Acid | 90 | ~100 (estimated) | High | [11] |
| Bromine / Light | Organic Solvent | 50-65 | Good | Good | [12] |
Advantages:
-
Can be a "greener" alternative, especially when using H₂O₂ as the oxidant.[9]
-
High selectivity can be achieved with appropriate catalysts.[10]
Limitations:
-
The synthesis of the substituted diphenylmethane precursor is an additional step.
-
Traditional oxidizing agents like CrO₃ and KMnO₄ are toxic and generate significant waste.[9]
-
Reaction conditions can be harsh (e.g., high temperatures).[9]
Modern Cross-Coupling Methodologies: Precision and Versatility
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including substituted benzophenones.[13][14] These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical approaches.[13]
Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[13][15] For benzophenone synthesis, this can be achieved by coupling an arylboronic acid with a benzoyl chloride or an aryl halide followed by carbonylation.
Mechanism of Action:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center in the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the palladium(0) catalyst.[13]
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzophenone [13]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3-bromobenzophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio, 10 mL).
-
Reaction: Heat the mixture with vigorous stirring at a specified temperature (e.g., 80-100°C) and monitor by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling: [15]
| Isomer | Reactivity | Key Influencing Factors |
| 4-Bromobenzophenone (para) | High | The electron-withdrawing benzoyl group activates the C-Br bond. Minimal steric hindrance. |
| 3-Bromobenzophenone (meta) | Moderate | The electron-withdrawing effect is less pronounced. Minimal steric hindrance. |
| 2-Bromobenzophenone (ortho) | Low | Significant steric hindrance from the adjacent benzoyl group impedes the catalyst's approach. |
Advantages:
-
Mild reaction conditions.[13]
-
High tolerance for a wide range of functional groups.[13]
-
Commercially available and diverse starting materials.[13]
-
Environmentally benign boron-containing byproducts.
Limitations:
-
The cost of palladium catalysts can be a concern for large-scale synthesis.
-
Boronic acids can undergo side reactions, such as protodeboronation.
Heck Coupling: Vinylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[16] While not a direct route to benzophenones, it can be a key step in a multi-step synthesis. For instance, a 2-haloaniline can be coupled with a styrene derivative, followed by oxidation of the resulting stilbene to yield a 2-aminobenzophenone.[14]
Mechanism of Action:
The Heck reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, olefin insertion, and β-hydride elimination.[17]
Conceptual Multi-Step Synthesis via Heck Coupling: [14]
-
Heck Reaction: Couple a 2-haloaniline with a styrene derivative using a palladium catalyst and a base to form a 2-amino-stilbene derivative.
-
Oxidation: Oxidize the double bond of the stilbene derivative (e.g., using ozonolysis) to yield the 2-aminobenzophenone.
Advantages:
-
A powerful tool for C-C bond formation with alkenes.[17]
-
High stereoselectivity is often observed.[18]
Limitations:
-
This is an indirect, multi-step approach for benzophenone synthesis.
-
Regioselectivity can be an issue with certain substrates.
Sonogashira Coupling: Alkynylation of Aryl Halides
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[19] Similar to the Heck reaction, it is an indirect but valuable method in a multi-step synthesis of certain benzophenone derivatives.
Mechanism of Action:
The reaction involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. The copper cocatalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the coupled product.[20]
Advantages:
Limitations:
-
An indirect route for benzophenone synthesis.
-
The use of a copper cocatalyst can lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling).[21]
Conclusion and Future Outlook
The synthesis of substituted benzophenones is a mature field with a diverse array of reliable methods. The choice of a particular synthetic route is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, the scale of the reaction, and considerations of environmental impact.
-
Friedel-Crafts acylation remains a go-to method for simple, large-scale syntheses where regioselectivity is not a major concern.
-
Grignard reactions provide excellent control over the synthesis of unsymmetrical benzophenones.
-
Oxidation of diphenylmethanes offers a greener alternative, especially with modern catalytic systems.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , have become indispensable for the synthesis of complex, highly functionalized benzophenones under mild conditions, making them highly valuable in drug discovery and materials science.
Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, further expanding the synthetic toolbox for accessing this important class of compounds.
References
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- BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzophenone. BenchChem.
- Chang, F., et al. (2006). Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Chemistry Letters.
- Google Patents. (1995). Process for the oxidation of diphenylmethanes to benzophenones.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobenzophenones. BenchChem.
- Ogata, Y., Tezuka, H., & Kamei, T. (1969). Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone. The Journal of Organic Chemistry, 34(4), 845-848.
- Sharma, S., Surana, K. R., Chaudhary, B., & Diwaker, M. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(52), 29693-29723. [Link]
- ResearchGate. (2018). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- PubMed. (2020).
- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
- BenchChem. (2025).
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- Web Pages. (n.d.). 1. Grignard Reaction.
- Chemistry Stack Exchange. (2014). Synthesis of benzophenone.
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- International Journal of Advanced Chemistry Research. (2021).
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- MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
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- ResearchGate. (2025). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group.
- Synthesis and bioactivity investigation of benzophenone and its deriv
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-4'-hydroxybenzophenone
As a key intermediate in pharmaceutical synthesis, notably for the lipid-regulating agent Fenofibrate, 4-Chloro-4'-hydroxybenzophenone (CAS No. 42019-78-3) is a common reagent in research and development laboratories[1]. While its utility is clear, its responsible disposal is a matter of paramount importance, governed by its chemical properties and regulatory frameworks. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Part 1: Core Principles of Disposal: Hazard Assessment and Regulatory Imperatives
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards and the regulations governing its waste stream is essential. This is not merely a procedural formality; it is the foundation of a safe and compliant laboratory environment.
Hazard Profile
This compound is classified as a hazardous substance.[2] The primary risks associated with this compound are irritation and environmental toxicity. The Globally Harmonized System (GHS) classifications, as reported in multiple safety data sheets and chemical databases, provide a clear directive for handling.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[3][4] |
Furthermore, this compound exhibits toxicity to aquatic life, a critical factor dictating its disposal pathway.[3] Studies have shown lethal and effect concentrations (LC50/EC50) for fish, daphnia, and algae, underscoring that under no circumstances should this chemical be discharged into sewer systems .[3]
The Critical Regulatory Context: A Halogenated Organic Compound
From a disposal perspective, the most significant feature of this compound is the chlorine atom attached to one of its phenyl rings. This classifies it as a halogenated organic compound .[5][6] This classification is critical because environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate specific disposal methods for halogenated wastes.[7]
The causality behind this strict regulation lies in the potential for improper disposal, particularly via incineration, to generate highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, halogenated waste streams must be segregated and sent to specialized high-temperature incinerators equipped with flue gas scrubbing systems to neutralize harmful byproducts like hydrogen chloride gas.[3][8] Mixing halogenated and non-halogenated waste streams is not only a compliance violation but also significantly increases disposal costs.[9]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from the point of generation to its final collection.
Step 1: Waste Characterization and Segregation
This is the most crucial step in the process. Proper segregation at the source prevents dangerous chemical reactions, ensures regulatory compliance, and minimizes disposal costs.[7][10][11]
Protocol:
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution containing the compound, or materials contaminated with it (e.g., spill cleanup debris, contaminated gloves).
-
Segregate as Halogenated Organic Waste: Place the waste into a designated container specifically for "Halogenated Organic Solvents/Solids."[5][6]
-
Maintain Incompatibility Separation: Never mix this waste with:
Below is a diagram illustrating the fundamental segregation logic for common laboratory waste streams.
Caption: Waste Segregation Logic for Halogenated Compounds.
Step 2: Proper Containerization and Labeling
The integrity of the waste containment is essential for safety.[10]
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] The container must be compatible with all components of the waste mixture.
-
Keep Container Closed: Waste containers must remain sealed at all times except when waste is being added.[11][14] This prevents the release of vapors and reduces the risk of spills.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][14]
-
Complete the Tag Accurately: The tag must be filled out completely and legibly.[7]
-
Full Chemical Name: Write "this compound." Do not use abbreviations or chemical formulas.[7]
-
All Constituents: For mixtures, list all chemical components and their approximate percentages or concentrations.[7]
-
Hazard Information: Check all applicable hazard boxes (e.g., "Toxic," "Irritant").
-
Generator Information: Include the name of the Principal Investigator, laboratory room number, and date.
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Designated laboratory storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).
-
Store in a Designated SAA: Keep the waste container at or near the point of generation in a designated SAA.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[10]
-
Segregate by Compatibility: Store the halogenated waste container away from incompatible materials, particularly strong oxidizers.[10][12]
The overall disposal workflow is summarized in the diagram below.
Caption: Overall Workflow for Safe Chemical Waste Disposal.
Part 3: Protocols for Specific Scenarios
Disposal of Spill Cleanup Materials
Any materials used to clean up a spill of this compound must themselves be treated as hazardous waste.[14]
-
Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, before cleaning any spill.[3]
-
Contain and Absorb: For solids, carefully sweep or vacuum the material into a suitable container.[12] Avoid generating dust.[12] For solutions, use an inert absorbent material (e.g., vermiculite, sand).
-
Package and Label: Place all contaminated absorbents, gloves, and wipes into a sealed bag or container. Label it as "Spill Debris containing this compound" and manage it as halogenated organic waste.
Disposal of Empty Chemical Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[10][14]
-
Remove All Product: Ensure that all possible solid material has been scraped and removed from the container. If any significant residue remains, the container must be disposed of as hazardous waste.[10]
-
Triple Rinse Procedure:
-
First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., acetone). This first rinseate is contaminated and MUST be collected as hazardous waste. [10] Pour it into your designated "Halogenated Organic Waste" container.
-
Second and Third Rinses: Perform two additional rinses. Depending on your institution's EHS guidelines, these subsequent rinses may be disposable down the sanitary sewer if the chemical is not acutely toxic and the solvent is appropriate for drain disposal. Always confirm with your EHS office.
-
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[10][14]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream.[10]
By adhering to this structured, scientifically-grounded disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.[11]
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-4'-hydroxybenzophenone
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth procedural guidance for the safe handling of 4-Chloro-4'-hydroxybenzophenone, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
This compound is a halogenated aromatic ketone. A thorough understanding of its hazard profile, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe handling.
According to notifications to the European Chemicals Agency (ECHA), this substance is classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. While some safety data sheets (SDS) may state that no protective equipment is needed under "normal use," this is a subjective term.[2] In a research and development setting where procedures and quantities can vary, a more robust and proactive approach to safety is essential.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Potential Health Effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal Contact | Redness, itching, inflammation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Contact | Redness, pain, watering, potential for corneal damage. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Inhalation | Coughing, sneezing, shortness of breath, inflammation of the respiratory tract. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical control measure to mitigate the identified hazards. The following recommendations are based on a comprehensive risk assessment for handling this compound in a powdered form.
Eye and Face Protection: A Non-Negotiable
Given the classification as a serious eye irritant, appropriate eye protection is mandatory.
-
Recommendation: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing or dust generation.
-
Causality: Chemical safety goggles provide a seal around the eyes, offering protection from airborne particles that standard safety glasses do not. A face shield offers an additional barrier for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
To prevent skin irritation, comprehensive body and hand protection is necessary.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of dust generation, consider a disposable gown for added protection.[4]
-
-
Primary Recommendation: Nitrile gloves are a suitable choice for protection against oils, greases, and some acids and caustics.[5][6] Given that this compound is a solid powder, the primary risk is from incidental contact rather than prolonged immersion.
-
Glove Selection and Use:
-
Select gloves with a minimum thickness of 4 mils for adequate protection against incidental contact.
-
Always inspect gloves for tears or punctures before use.[7]
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
-
Respiratory Protection: When and Why it's Necessary
The potential for respiratory irritation from airborne powder is a significant concern. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls, such as ventilation, should be the primary means of controlling atmospheric contaminants.[8][9]
-
Engineering Controls First: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[10][11]
-
When a Respirator is Required: If engineering controls are not feasible or are insufficient to maintain airborne concentrations below acceptable limits, respiratory protection is required.[8][12] This may be the case during large-scale transfers or when cleaning up spills.
-
Respirator Selection:
-
For protection against chemical dusts, a NIOSH-approved air-purifying respirator with a particulate filter is appropriate.[13]
-
A half-mask respirator with N95 or P100 particulate filters is a suitable choice. P100 filters offer protection against both oil-based and non-oil-based particulates and have a higher filtration efficiency.
-
Important: A written respiratory protection program, including fit testing and medical evaluations, is required by OSHA for all employees who must wear respirators.[8][9][14]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to minimize exposure and ensure a safe working environment from the moment you receive the chemical to its final disposal.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling and disposal of this compound.
Experimental Protocol: Weighing and Transferring the Powder
-
Preparation:
-
Designate a specific area for handling the powder, preferably within a chemical fume hood.[3]
-
Cover the work surface with absorbent bench paper.[10]
-
Don all required PPE: chemical safety goggles, a lab coat, and nitrile gloves.[4]
-
Assemble all necessary equipment, such as a spatula, weigh paper or a weighing boat, and a labeled receiving vessel.[10]
-
-
Weighing and Transfer (Tare Method):
-
Place a labeled, empty container with a lid on the balance and tare it.[3]
-
Move the container into the chemical fume hood.
-
Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid creating dust by handling the powder gently.[10]
-
Close the container lid.
-
Return the closed container to the balance to obtain the final weight.
-
Perform any further manipulations, such as adding a solvent, within the fume hood.[3]
-
-
Cleanup:
-
Wipe down the spatula and the work surface with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol) to decontaminate them.
-
Dispose of all contaminated disposable items, including weigh paper, gloves, and bench paper, in a designated hazardous waste container.[3]
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Responsible Management of Halogenated Waste
As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste.[15] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Use a dedicated, properly labeled waste container for "Halogenated Organic Waste." The label should clearly state the contents, including "this compound."[15]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.
-
Never mix incompatible chemicals in the same waste container. This compound is incompatible with strong oxidizing agents.[2]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[15]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Pickup and Disposal:
-
Once the container is full, or when you have finished the project, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[15] Follow all institutional guidelines for waste disposal requests.
-
By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.
References
- EHS-461, WEIGHING HAZARDOUS POWDERS | Emory EHSO. (2024, November 12). Retrieved from Emory University Environmental Health and Safety Office website.
- Halogenated Solvents in Laboratories. (n.d.).
- Chemical Resistant Gloves. (n.d.).
- Weighing Hazardous Powders in the Laboratory. (n.d.). Retrieved from University of California, Berkeley Environmental Health & Safety website.
- Toxic Powder Weighing. (2023, July 25). Retrieved from Weill Cornell Medicine Environmental Health and Safety website.
- OSHA Glove Selection Chart. (n.d.). Retrieved from University of California, Berkeley Environmental Health and Safety website.
- Powder Handling. (n.d.).
- Material Guide For Chemical and Liquid Resistant Gloves. (n.d.).
- Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.).
- 1910.134 - Respiratory protection. | Occupational Safety and Health Administration. (n.d.).
- Understanding the Composition of Chemical Resistant Gloves. (2023, December 16).
- General Respiratory Protection Guidance for Employers and Workers. (n.d.).
- 29 CFR 1910.134 -- Respiratory protection. (n.d.).
- OSHA Revised Respiratory Protection Standards. (2024, February 20). Retrieved from Minnesota Department of Health website.
- OSHA Revises Respiratory Protection Requirements. (2019, November 5).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Retrieved from Vanderbilt University Medical Center website.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.).
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- 3.1: Transferring and Weighting Methods. (2021, August 14).
- Chemical and Hazardous Waste Guide. (2022, November 11).
- Laboratory chemical waste disposal guidelines. (n.d.).
- Substance Information - ECHA. (2023, June 9).
- Nitrile Gloves Chemical Resistant. (n.d.).
- Nitrile Gloves - Chemical Resistance Chart. (n.d.).
- SAFETY DATA SHEET: this compound. (2020, December 22).
Sources
- 1. ironclad.com [ironclad.com]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. safetyware.com [safetyware.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. heightechsafety.com.au [heightechsafety.com.au]
- 7. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 8. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. aircleansystems.com [aircleansystems.com]
- 11. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 12. osha.gov [osha.gov]
- 13. blog.stpub.com [blog.stpub.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
